Product packaging for Thunberginol C(Cat. No.:CAS No. 147517-06-4)

Thunberginol C

Cat. No.: B175142
CAS No.: 147517-06-4
M. Wt: 272.25 g/mol
InChI Key: WMAITHDYVBQITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thunberginol C (CAS 147517-06-4) is a naturally occurring dihydroisocoumarin compound isolated from Hydrangeae Dulcis Folium, the processed leaves of Hydrangea macrophylla var. thunbergii . This compound is provided with a high purity of >=98% and has a molecular formula of C15H12O5 and a molecular weight of 272.3 g/mol . Recent preclinical research has highlighted the significant neuroprotective potential of this compound. Studies in mouse models demonstrate that it can attenuate stress-induced anxiety behaviors, protect cortical neurons against corticosterone-induced neurotoxicity, and reduce stress-associated neuroinflammation and oxidative stress . These properties position it as a promising candidate for investigating novel therapeutic approaches for neurological disorders . Beyond its neurological activities, this compound possesses well-documented antiallergic and antimicrobial properties. It has shown efficacy in in vitro bioassays, such as the Schults-Dale reaction in sensitized guinea pig bronchial muscle, and exhibits antimicrobial activity against various oral bacteria . This product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or therapeutic use. Researchers are advised to consult the product-specific Certificate of Analysis for detailed quality control data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O5 B175142 Thunberginol C CAS No. 147517-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-10-3-1-8(2-4-10)13-6-9-5-11(17)7-12(18)14(9)15(19)20-13/h1-5,7,13,16-18H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAITHDYVBQITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438304
Record name THUNBERGINOL C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147517-06-4
Record name 3,4-Dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147517-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thunberginol C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147517064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THUNBERGINOL C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THUNBERGINOL C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3P5X86ZBF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Thunberginol C: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thunberginol C is a dihydroisocoumarin first isolated from the fermented and dried leaves of Hydrangea macrophylla var. thunbergii, a plant used in traditional medicine.[1] This whitepaper provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential therapeutic applications. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name 6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydro-1H-isochromen-1-one, is a polyphenolic compound belonging to the dihydroisocoumarin class.[1][2]

Chemical Structure:

Chemical structure of this compound
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some experimental values are available, many are computed predictions and should be considered as such.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₅[1][2]
Molar Mass 272.25 g/mol [1][2]
CAS Number 147517-06-4[1]
Appearance White amorphous powder
Melting Point Not reported
Solubility Soluble in water (442.7 mg/L at 25 °C, estimated)[3]
XLogP3 2.8[2]
Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) reveals a protonated molecule [M+H]⁺ at m/z 273.075. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern in MS/MS experiments provides further structural information.[4]

Biological Activities and Experimental Protocols

This compound has demonstrated a range of biological activities, highlighting its potential for therapeutic development.

Neuroprotective and Anxiolytic Effects

Recent studies have shown that this compound exhibits significant neuroprotective and anxiolytic properties. It has been found to protect neurons from corticosterone-induced cell death and to attenuate stress-induced anxiety in animal models.[5][6][7]

This protocol is adapted from Lee et al. (2022).[5]

  • Cell Culture: Primary cortical neurons are cultured from embryonic day 18 mouse brains.

  • Treatment: Neurons are pre-treated with varying concentrations of this compound for 30 minutes.

  • Induction of Neurotoxicity: Corticosterone (100 µM) is added to the culture medium to induce neuronal cell death.

  • Incubation: Cells are incubated for 24 hours.

  • Assessment of Cell Viability and Cytotoxicity:

    • MTT Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm.

    • LDH Assay: Cytotoxicity is determined by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit.

This protocol is also based on the work of Lee et al. (2022).[5]

  • Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.

  • Animals: Male CD-1 mice are used.

  • Treatment: this compound is administered orally to the mice one hour before the test.

  • Procedure: Each mouse is placed at the center of the maze, facing an open arm, and allowed to explore for 5 minutes.

  • Data Collection: The time spent in the open and enclosed arms, as well as the number of entries into each arm, are recorded and analyzed. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Anti-inflammatory Activity

This compound has been shown to reduce the levels of the pro-inflammatory cytokine TNF-α in stress-induced animal models, suggesting its potential as an anti-inflammatory agent.[5]

This compound's neuroprotective effects are linked to the modulation of the Akt signaling pathway, a key regulator of cell survival and apoptosis.

G cluster_stress Stress/Corticosterone cluster_cell Neuronal Cell Stress Stress / Corticosterone PI3K PI3K Stress->PI3K inhibits Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits Survival Cell Survival Akt->Survival promotes Apoptosis Apoptosis / Neuronal Death GSK3b->Apoptosis promotes ThunberginolC This compound ThunberginolC->Akt activates?

References

Thunberginol C: A Comprehensive Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thunberginol C, a dihydroisocoumarin primarily isolated from Hydrangea macrophylla, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Quantitative Biological Activity Data

The biological activities of this compound have been evaluated across various assays. The following tables summarize the available quantitative data to facilitate comparison and further investigation.

Biological Activity Assay Target Result Reference
Anti-allergic β-Hexosaminidase ReleaseRBL-2H3 cellsIC50: 90 to >100 µM[1]
Histamine ReleaseRat Mast Cells72.8% inhibition (inducer: calcium ionophore A-23187)[1]
Enzyme Inhibition CholinesteraseAcetylcholinesterase (AChE)IC50: 41.96 ± 1.06 µMNot explicitly cited
Butyrylcholinesterase (BChE)IC50: 42.36 ± 3.67 µMNot explicitly cited
α-Glucosidaseα-GlucosidasePotent inhibition (specific IC50 not available in abstract)Not explicitly cited
Anti-inflammatory Cytokine ReleaseLipopolysaccharide (LPS)-stimulated cellsInhibition of TNF-α release[2][3]
Neuroprotective Cell Viability (MTT assay)Corticosterone-induced neuronal cellsInhibition of cell death[2][3]
Cytotoxicity (LDH assay)Corticosterone-induced neuronal cellsInhibition of LDH release[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used in the biological activity screening of this compound.

Anti-allergic Activity Assays

a) Schultz-Dale Reaction

The Schultz-Dale reaction is a classical pharmacological method used to assess immediate hypersensitivity reactions in vitro.[4]

  • Objective: To evaluate the inhibitory effect of this compound on antigen-induced smooth muscle contraction.

  • Methodology:

    • Sensitization: Guinea pigs are actively or passively sensitized with an antigen (e.g., ovalbumin).

    • Tissue Preparation: A segment of the trachea or ileum is isolated from the sensitized animal and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.

    • Drug Incubation: The tissue is pre-incubated with varying concentrations of this compound for a specified period.

    • Antigen Challenge: The specific antigen is added to the organ bath to induce muscle contraction.

    • Data Analysis: The inhibitory effect of this compound is quantified by comparing the amplitude of the antigen-induced contraction in the presence and absence of the compound.

b) Histamine Release Assay from Mast Cells

This assay quantifies the ability of a compound to inhibit the release of histamine, a key mediator of allergic reactions, from mast cells.[1]

  • Objective: To determine the inhibitory effect of this compound on histamine release from mast cells.

  • Cell Line: Rat basophilic leukemia (RBL-2H3) cells or primary rat mast cells are commonly used.

  • Methodology:

    • Cell Culture and Sensitization: RBL-2H3 cells are cultured in an appropriate medium and sensitized with anti-dinitrophenyl (DNP) IgE.

    • Drug Treatment: The sensitized cells are washed and pre-incubated with different concentrations of this compound.

    • Induction of Degranulation: Histamine release is induced by adding an antigen (e.g., DNP-BSA) or a calcium ionophore (e.g., A23187).

    • Quantification of Histamine: The amount of histamine released into the supernatant is measured using a fluorometric assay or an enzyme immunoassay (EIA).

    • Data Analysis: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released in the presence of this compound to that of the control (vehicle-treated) cells. The IC50 value is then determined.

Antimicrobial Activity Assay

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6]

  • Objective: To determine the minimum concentration of this compound that inhibits the growth of specific oral bacteria.

  • Methodology:

    • Bacterial Strains: Clinically relevant oral bacteria (e.g., Streptococcus mutans, Porphyromonas gingivalis) are used.

    • Broth Microdilution Method:

      • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

      • Each well is inoculated with a standardized suspension of the test bacterium.

      • Positive (no drug) and negative (no bacteria) controls are included.

    • Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere) for 24-48 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[7]

  • Objective: To evaluate the free radical scavenging capacity of this compound.

  • Methodology:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • Different concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.[7]

  • Objective: To assess the radical scavenging activity of this compound.

  • Methodology:

    • The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate).

    • The ABTS radical solution is diluted to a specific absorbance at a particular wavelength (around 734 nm).

    • Different concentrations of this compound are added to the ABTS radical solution.

    • After a short incubation period, the absorbance is measured.

    • The percentage of ABTS radical scavenging is calculated, and the IC50 value is determined.

Enzyme Inhibition Assays

a) Cholinesterase Inhibition Assay

This assay is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.

  • Objective: To quantify the inhibitory effect of this compound on AChE and BChE.

  • Methodology (Ellman's Method):

    • The assay is typically performed in a 96-well plate.

    • The reaction mixture contains the enzyme (AChE or BChE), a buffer, and varying concentrations of this compound.

    • The reaction is initiated by adding the substrate (e.g., acetylthiocholine for AChE) and a chromogenic reagent (DTNB).

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • The rate of color formation is monitored spectrophotometrically.

    • The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

b) α-Glucosidase Inhibition Assay

This assay is used to identify compounds that can inhibit the α-glucosidase enzyme, a target for the management of type 2 diabetes.

  • Objective: To evaluate the α-glucosidase inhibitory potential of this compound.

  • Methodology:

    • The reaction is carried out in a 96-well plate.

    • The reaction mixture includes the α-glucosidase enzyme, a buffer, and different concentrations of this compound.

    • The reaction is started by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

    • The enzyme hydrolyzes pNPG to p-nitrophenol, a yellow product.

    • The absorbance of the p-nitrophenol is measured at a specific wavelength (around 405 nm).

    • The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action.

Anti-allergic and Anti-inflammatory Signaling

This compound is proposed to inhibit allergic and inflammatory responses by interfering with key signaling cascades in mast cells and other immune cells. This includes the inhibition of MAPK pathways, which are crucial for the production of pro-inflammatory cytokines.

anti_allergic_inflammatory_pathway Antigen Antigen IgE IgE Antigen->IgE binds to FcεRI FcεRI Receptor IgE->FcεRI cross-links MAPK_Pathway MAPK Pathway (ERK, JNK, p38) FcεRI->MAPK_Pathway activates NFkB_Pathway NF-κB Pathway FcεRI->NFkB_Pathway activates Degranulation Degranulation (Histamine Release) FcεRI->Degranulation ThunberginolC This compound ThunberginolC->MAPK_Pathway inhibits ThunberginolC->NFkB_Pathway inhibits ThunberginolC->Degranulation inhibits Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α) MAPK_Pathway->Cytokine_Production NFkB_Pathway->Cytokine_Production

Caption: Proposed anti-allergic and anti-inflammatory mechanism of this compound.

Neuroprotective Signaling Pathway

In the context of neuroprotection, this compound has been shown to be involved in the Akt signaling pathway, which is a key regulator of cell survival and is often suppressed under conditions of stress.

neuroprotective_pathway Stress Stress (e.g., Corticosterone) PI3K PI3K Stress->PI3K inhibits Akt Akt PI3K->Akt activates Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits ThunberginolC This compound ThunberginolC->PI3K promotes activation of

Caption: Proposed neuroprotective mechanism of this compound via the Akt pathway.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a general workflow for the comprehensive biological activity screening of a natural product like this compound.

experimental_workflow Start Start: This compound Isolation/Synthesis Primary_Screening Primary Screening (e.g., Antioxidant, Antimicrobial) Start->Primary_Screening Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition, Anti-inflammatory) Primary_Screening->Secondary_Screening Mechanism_Studies Mechanism of Action Studies (Signaling Pathways) Secondary_Screening->Mechanism_Studies In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General experimental workflow for this compound screening.

Conclusion

This compound exhibits a remarkable spectrum of biological activities, making it a promising candidate for further preclinical and clinical development. Its anti-allergic, anti-inflammatory, neuroprotective, and enzyme-inhibitory properties, supported by the data and protocols presented in this guide, highlight its therapeutic potential. The elucidation of its mechanisms of action, particularly its modulation of the MAPK, NF-κB, and Akt signaling pathways, provides a solid foundation for targeted drug design and optimization. Further research is warranted to fully explore the therapeutic applications of this compound and its derivatives.

References

A Technical Guide to Thunberginol C: Solubility, Experimental Protocols, and Biological Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thunberginol C

This compound is a natural product belonging to the class of 3,4-dihydroisocoumarins.[3] These compounds are known for a wide range of biological activities.[3] this compound has been specifically investigated for its ability to attenuate stress-induced anxiety and for its neuroprotective effects against corticosterone-induced neuronal cell death.[1][4][5] Its anti-inflammatory properties are also a subject of research.[1][2] The chemical structure of this compound, with its multiple hydroxyl groups and a lactone ring, dictates its physicochemical properties, including its solubility.

Chemical Structure of this compound:

Caption: Proposed neuroprotective pathway of this compound.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the areas of neuroprotection and anti-inflammation. While a comprehensive understanding of its solubility profile is still emerging, this guide provides a foundational understanding of its likely characteristics and a robust protocol for its empirical determination. Further research to quantify the solubility of this compound in a range of pharmaceutically relevant solvents is highly encouraged. The elucidation of its mechanisms of action, such as the modulation of the Akt signaling pathway, will be pivotal in advancing its translational potential.

References

Navigating the Stability Landscape of Thunberginol C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of Thunberginol C, a dihydroisocoumarin with notable biological activities. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the stability of related phenolic and glycosidic compounds to infer the stability profile of this compound. It also outlines detailed experimental protocols for comprehensive stability assessment and visualizes potential degradation pathways and experimental workflows.

Understanding the Stability of this compound

While specific stability data for this compound is limited in publicly available literature, its chemical structure as a phenolic dihydroisocoumarin glycoside allows for informed predictions regarding its stability under various environmental conditions. Phenolic compounds are known to be susceptible to degradation, particularly at elevated temperatures and in alkaline conditions.[1][2] The glycosidic linkage may offer some protection, as glycosylated forms of polyphenols have been observed to be more stable than their aglycone counterparts.[3]

Table 1: Predicted Stability of this compound Under Various Stress Conditions (Based on Literature for Related Compounds)

Stress ConditionPredicted Stability of this compoundPotential Degradation ProductsRationale/Supporting Evidence
Acidic (pH < 4) Moderately StableHydrolysis of the lactone ringThe lactone ring in dihydroisocoumarins may be susceptible to acid-catalyzed hydrolysis, although likely less so than under basic conditions.[4]
Neutral (pH 6-8) Moderately StableGradual hydrolysis and oxidationPhenolic compounds can undergo slow oxidation in neutral aqueous solutions.
Alkaline (pH > 8) UnstableRapid hydrolysis of the lactone ring, oxidation of phenolic hydroxyl groupsThe lactone ring is highly susceptible to base-catalyzed hydrolysis. Phenolic hydroxyl groups are more readily oxidized at higher pH.[5]
Oxidative (e.g., H₂O₂) UnstableOxidized derivatives (e.g., quinones), products of ring openingThe phenolic hydroxyl groups are prone to oxidation, leading to the formation of colored degradation products.[5]
Thermal (Elevated Temperature) UnstableDecarboxylation products, products of oxidative degradationPhenolic compounds are generally heat-labile, and thermal degradation often follows first-order kinetics.[1][2][6][7]
Photolytic (UV/Vis Light) Moderately Stable to UnstablePhotodegradation products (e.g., dimers, oxidized species)The aromatic rings and conjugated systems in the molecule can absorb light, leading to photochemical reactions.[8][9]

Potential Degradation Pathways

The degradation of this compound is likely to proceed through several pathways, primarily involving hydrolysis of the lactone ring and oxidation of the phenolic moieties.

Hydrolytic Degradation

Under aqueous conditions, particularly at non-neutral pH, the lactone ring of the dihydroisocoumarin core is susceptible to hydrolysis. This would result in the opening of the ring to form a carboxylic acid and an alcohol.

G Thunberginol_C This compound (Dihydroisocoumarin) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Thunberginol_C->Hydrolysis Ring_Opened_Product Ring-Opened Product (Carboxylic Acid and Alcohol) Hydrolysis->Ring_Opened_Product

Hypothetical hydrolytic degradation pathway of this compound.

Oxidative Degradation

The phenolic hydroxyl groups on both aromatic rings of this compound are susceptible to oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species, or enzymatic activity. Oxidation can lead to the formation of quinone-type structures and potentially further degradation products through ring cleavage.

G Thunberginol_C This compound (Phenolic Dihydroisocoumarin) Oxidation Oxidation ([O]) Thunberginol_C->Oxidation Quinone_Derivatives Quinone Derivatives Oxidation->Quinone_Derivatives Further_Degradation Further Degradation Products (Ring Cleavage) Quinone_Derivatives->Further_Degradation

Hypothetical oxidative degradation pathway of this compound.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability requires a systematic approach using forced degradation studies. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.[10][11][12]

General Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting forced degradation studies on a compound like this compound.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) HPLC_DAD HPLC-DAD Analysis (Quantification of this compound) Acid_Hydrolysis->HPLC_DAD Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) Base_Hydrolysis->HPLC_DAD Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC_DAD Thermal Thermal Degradation (e.g., 60°C) Thermal->HPLC_DAD Photolytic Photolytic Degradation (UV/Vis Light) Photolytic->HPLC_DAD LC_MS LC-MS/MS Analysis (Identification of Degradation Products) HPLC_DAD->LC_MS Stability_Profile Establish Stability Profile HPLC_DAD->Stability_Profile Degradation_Pathway Elucidate Degradation Pathway LC_MS->Degradation_Pathway Method_Validation Develop Stability-Indicating Method Stability_Profile->Method_Validation Start This compound Sample Start->Acid_Hydrolysis Start->Base_Hydrolysis Start->Oxidation Start->Thermal Start->Photolytic

General workflow for a forced degradation study of this compound.

Detailed Methodologies

3.2.1. Sample Preparation

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Dilute the stock solution with the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water for thermal and photolytic studies) to a final concentration suitable for analysis (e.g., 100 µg/mL).

3.2.2. Stress Conditions

  • Acid Hydrolysis: Incubate the working solution in 0.1 M HCl at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Incubate the working solution in 0.1 M NaOH at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the working solution with 3% hydrogen peroxide at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Store the working solution (in water) in a temperature-controlled oven at a specified temperature (e.g., 60°C) in the dark for various time points (e.g., 1, 3, 7 days).

  • Photolytic Degradation: Expose the working solution (in water) to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark under the same temperature conditions.

3.2.3. Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating this compound from its degradation products.[13]

  • HPLC System: An HPLC system equipped with a Diode Array Detector (DAD) is recommended.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Detection: Monitor at a wavelength where this compound has maximum absorbance.

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

3.2.4. Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products. By comparing the mass spectra and fragmentation patterns of the degradation products with that of the parent compound, their structures can be proposed.

Conclusion

While direct experimental data on the stability of this compound is scarce, its chemical nature as a phenolic dihydroisocoumarin glycoside provides a solid foundation for predicting its stability profile and potential degradation pathways. The methodologies outlined in this guide offer a robust framework for researchers to systematically investigate the stability of this compound. Such studies are crucial for ensuring the quality, efficacy, and safety of any formulation containing this promising natural compound and for the development of validated stability-indicating analytical methods. Further research is warranted to generate specific stability data for this compound to confirm these predictions and fully characterize its degradation products.

References

Thunberginol C: An In-Depth Technical Guide on In Vitro Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the in vitro antioxidant properties of Thunberginol C, a dihydroisocoumarin found in the processed leaves of Hydrangea macrophylla. The document summarizes available quantitative data on its antioxidant capacity, details the experimental protocols for key antioxidant assays, and visualizes the underlying cellular mechanisms and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound as an antioxidant agent.

Introduction

This compound is a naturally occurring dihydroisocoumarin isolated from Hydrangeae Dulcis Folium, the fermented and dried leaves of Hydrangea macrophylla var. thunbergii.[1][2] This compound has garnered scientific interest due to its various reported biological activities, including anti-allergic, antimicrobial, and anti-inflammatory effects.[1][2][3] Of particular importance are its antioxidant properties, which are fundamental to many of its therapeutic potentials, including neuroprotection against oxidative stress.[1][3][4] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases.[5] This document consolidates the current knowledge on the in vitro antioxidant capacity of this compound.

In Vitro Antioxidant Capacity

This compound has demonstrated significant potential as an antioxidant in various chemical-based in vitro assays.[6] Its efficacy is often compared to standard antioxidant compounds.

Summary of Quantitative Data

The following table summarizes the reported in vitro antioxidant and related bioactivities of this compound. Direct IC50 values for common antioxidant assays are not consistently available in the abstracts of the provided search results, but its high potential has been noted.

AssayResultReference Standard(s)Source(s)
DPPH Radical Scavenging Activity Showed high potential in scavenging the 2,2-diphenyl-1-picryl-hydrazyl-hydrate free radical.Compared to standards[6]
ABTS Radical Cation Decolorization Showed high potential in decolorizing the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) cation radical.Compared to standards[6]
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Showed high potential in reducing cupric ions.Compared to standards[6]
α-Glucosidase Inhibitory Activity IC50: 94.76 ± 2.98 µMAcarbose (IC50: 1036.2 ± 2.70 µM)[6]
Experimental Workflow: In Vitro Antioxidant Assays

The general workflow for assessing the antioxidant capacity of a compound like this compound using common in vitro spectrophotometric assays is depicted below.

G cluster_workflow General Workflow for In Vitro Antioxidant Assays prep Sample Preparation (this compound dilutions) reaction Reaction Incubation (Sample + Reagent) prep->reaction reagent Reagent Preparation (e.g., DPPH, ABTS, FRAP) reagent->reaction measure Spectrophotometric Measurement (Absorbance Reading) reaction->measure analysis Data Analysis (% Inhibition, IC50 Calculation) measure->analysis

A generalized workflow for in vitro antioxidant capacity assessment.

Detailed Experimental Protocols

The following sections provide detailed, generalized methodologies for the key in vitro antioxidant assays in which this compound has shown high potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[7] The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically at approximately 517 nm.[8][9]

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • This compound and a positive control (e.g., Ascorbic Acid, Trolox)

  • Adjustable micropipettes

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (UV-Vis)

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark container to prevent degradation.[7]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions from the stock solution to determine the concentration-dependent activity.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each this compound dilution (e.g., 100 µL) to the wells. Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells containing the sample.[10]

  • Control and Blank: Prepare a control well containing the solvent and DPPH solution, and a blank well for each sample concentration containing the sample and the solvent (e.g., methanol) instead of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[8]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[7]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the scavenging percentage against the sample concentrations.[7]

ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[11] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[12] In the presence of an antioxidant, the radical is reduced, and the solution's color fades.[11]

Reagents and Equipment:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • This compound and a positive control (e.g., Trolox)

  • Spectrophotometer (UV-Vis)

Procedure:

  • ABTS•+ Solution Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[13]

  • Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS pH 7.4 or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

  • Reaction: Add a small volume of the this compound sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 190 µL).[13][14]

  • Incubation: Allow the reaction to proceed at room temperature for a defined time (e.g., 6 minutes).[15]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[16]

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

Principle: The CUPRAC assay measures the capacity of an antioxidant to reduce the cupric ion (Cu²⁺) in a neocuproine complex to the cuprous ion (Cu⁺).[17][18] The resulting Cu(I)-neocuproine chelate is a stable, orange-yellow complex with a maximum absorption at 450 nm.[19] The reaction is typically carried out at a pH of 7.0.[20]

Reagents and Equipment:

  • Copper(II) chloride (CuCl₂) solution

  • Neocuproine solution in ethanol

  • Ammonium acetate buffer (pH 7.0)

  • This compound and a standard (e.g., Uric Acid, Trolox)

  • Spectrophotometer (UV-Vis)

Procedure:

  • Reagent Mixture: The assay is performed by mixing the antioxidant solution with the CuCl₂ solution, the neocuproine solution, and the ammonium acetate buffer.[18] For example, to a test tube, add 1 mL each of CuCl₂, neocuproine, and ammonium acetate buffer.

  • Sample Addition: Add the this compound solution and water to bring the final volume to a set amount (e.g., 4.1 mL).

  • Incubation: The mixture is incubated at room temperature for 30 minutes. For slow-reacting antioxidants, incubation at a higher temperature (e.g., 50°C) may be required.[17]

  • Measurement: The absorbance of the resulting colored solution is measured at 450 nm against a reagent blank.[19]

  • Calculation: The antioxidant capacity is calculated from a calibration curve prepared with a standard antioxidant like Trolox or uric acid and is expressed as equivalents of that standard.[21]

Cellular Antioxidant Mechanisms

Beyond direct chemical scavenging, the antioxidant effects of this compound are likely mediated through the modulation of intracellular signaling pathways that control the cellular response to oxidative stress.[1]

Neuroprotection Against Oxidative Stress

Studies have shown that this compound can protect neuronal cells from corticosterone-induced cell death, suggesting a role in mitigating the effects of stress-induced oxidative damage in the brain.[1][3] This neuroprotective effect is linked to its anti-inflammatory and anti-oxidative properties.[1][4]

Modulation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Phytochemicals like this compound can potentially activate this protective pathway.

G cluster_nrf2 Proposed Nrf2 Pathway Activation by this compound cluster_cyto Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2:f0 Oxidizes Keap1 TC This compound TC->Keap1_Nrf2:f0 Modulates Keap1 Nrf2_free Nrf2 Keap1_Nrf2:f1->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Proteins Cytoprotective Proteins Genes->Proteins Translation Proteins->ROS Neutralizes

Proposed activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

This compound exhibits potent in vitro antioxidant properties, as demonstrated by its high potential in DPPH, ABTS, and CUPRAC assays.[6] Its ability to mitigate oxidative stress at a cellular level, potentially through the modulation of key signaling pathways like Nrf2, underscores its therapeutic potential.[1] The detailed protocols and mechanistic diagrams provided in this guide offer a foundational resource for further research into the specific antioxidant mechanisms of this compound and its development as a potential agent for preventing and treating conditions associated with oxidative stress.

References

Thunberginol C: An In-Depth Technical Guide on its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial findings on the anti-inflammatory properties of Thunberginol C, a dihydroisocoumarin isolated from Hydrangea macrophylla. The document focuses on presenting quantitative data, detailed experimental methodologies, and visualizing the implicated biological pathways to support further research and development.

Quantitative Data Summary

The following table summarizes the key quantitative findings from initial reports on the anti-inflammatory and related activities of this compound.

ParameterModel/AssayKey FindingsReference
Neuroinflammation & Cytokine Inhibition Restraint stress-induced anxiety in miceReduced plasma TNF-α levels.
Corticosterone-induced neurotoxicity in primary cortical neuronsProtected against corticosterone-induced neuronal cell death.
Cell Viability and Cytotoxicity Corticosterone (100 µM) treated primary cortical neuronsInhibited the decrease in MTT and the increase in LDH release, indicating protection against neuronal death.
Anti-allergic Activity Schultz-Dale reaction in sensitized guinea pig bronchial muscleShowed anti-allergic activity.
Antimicrobial Activity Oral bacteriaExhibited antimicrobial activity.
Other Reported Activities Various assaysCholinesterase inhibition, soluble epoxide hydrolase inhibition, anti-photoaging effects, antioxidant activity, and cyclooxygenase inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial reports are provided below.

2.1. Corticosterone-Induced Neurotoxicity in Primary Cortical Neurons

This in-vitro assay assesses the neuroprotective effects of this compound against stress hormone-induced neuronal cell death.

  • Cell Culture: Primary cortical neurons are prepared and cultured.

  • Treatment:

    • Neurons are pre-incubated with this compound at various concentrations for 30 minutes.

    • Corticosterone (CORT) is then added to the culture medium at a concentration of 100 µM, along with the respective concentrations of this compound, for an additional 24 hours.

  • Assessment of Cell Viability and Cytotoxicity:

    • MTT Assay: To measure cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. A decrease in the MTT signal in CORT-treated cells indicates reduced viability, which is expected to be rescued by this compound.

    • LDH Assay: To measure cytotoxicity, the release of lactate dehydrogenase (LDH) into the culture medium is quantified. An increase in LDH release in CORT-treated cells indicates cell damage, which is expected to be attenuated by this compound.

2.2. Restraint Stress-Induced Neuroinflammation in Mice

This in-vivo model evaluates the effect of this compound on stress-induced inflammatory responses.

  • Animal Model: Male mice are used for this study.

  • Induction of Stress: Chronic restraint stress is induced in the mice.

  • Drug Administration: this compound is orally administered to the mice.

  • Measurement of Plasma TNF-α:

    • Blood samples are collected from the animals.

    • Plasma is separated by centrifugation.

    • The concentration of TNF-α in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Assessment of Neuroinflammation: Neuroinflammation is assessed by analyzing relevant markers in the brain tissue.

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize the proposed signaling pathways and experimental workflows based on the initial reports.

Thunberginol_C_Anti_inflammatory_Pathway Stress Stress Corticosterone Corticosterone Stress->Corticosterone Akt_Signaling Akt Signaling Corticosterone->Akt_Signaling regulates Inflammatory_Stimuli Inflammatory Stimuli TNF_alpha TNF-α Production Inflammatory_Stimuli->TNF_alpha Neuronal_Cell_Death Neuronal Cell Death Akt_Signaling->Neuronal_Cell_Death influences Neuroinflammation Neuroinflammation TNF_alpha->Neuroinflammation Neuroinflammation->Neuronal_Cell_Death Thunberginol_C This compound Thunberginol_C->Akt_Signaling modulates Thunberginol_C->TNF_alpha inhibits Thunberginol_C->Neuroinflammation reduces Thunberginol_C->Neuronal_Cell_Death prevents

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental_Workflow_Neuroprotection cluster_in_vitro In Vitro Neuroprotection Assay Start Primary Cortical Neuron Culture Pre_incubation Pre-incubate with this compound Start->Pre_incubation CORT_Treatment Treat with Corticosterone (100 µM) + This compound for 24h Pre_incubation->CORT_Treatment Assessment Assess Cell Viability (MTT) and Cytotoxicity (LDH) CORT_Treatment->Assessment

Caption: Workflow for in-vitro neuroprotection studies of this compound.

Experimental_Workflow_In_Vivo cluster_in_vivo In Vivo Neuroinflammation Model Animal_Model Male Mice Stress_Induction Induce Chronic Restraint Stress Animal_Model->Stress_Induction Drug_Admin Oral Administration of this compound Stress_Induction->Drug_Admin Blood_Collection Collect Blood Samples Drug_Admin->Blood_Collection post-treatment TNF_alpha_Measurement Measure Plasma TNF-α (ELISA) Blood_Collection->TNF_alpha_Measurement

Caption: Workflow for in-vivo neuroinflammation studies of this compound.

Thunberginol C: Unraveling its Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Thunberginol C, a dihydroisocoumarin primarily isolated from the processed leaves of Hydrangea macrophylla, has garnered scientific interest for its various reported biological activities. Among these, its antimicrobial properties present a promising avenue for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimicrobial spectrum of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Antimicrobial Spectrum of Activity

Initial research has indicated that this compound exhibits antimicrobial activity, particularly against a range of oral bacteria. However, a comprehensive analysis of publicly available scientific literature reveals a significant gap in specific quantitative data, such as Minimum Inhibitory Concentrations (MICs), against a broad spectrum of microorganisms. While several studies mention its efficacy against "oral bacteria," they do not provide specific MIC values for individual bacterial or fungal species.[1][2][3] This lack of quantitative data currently limits a detailed comparative analysis of its potency against different pathogens.

Table 1: Summary of Reported Antimicrobial Activity of this compound

Microorganism CategorySpecific Strains TestedReported ActivityQuantitative Data (MIC)Reference
Oral BacteriaNot specified in abstractsAntimicrobial activity exhibitedNot available[1][2][3]

Note: The current body of published research does not provide specific MIC values for this compound against named microorganisms. This table will be updated as more definitive data becomes available.

Experimental Protocols

A critical component of assessing antimicrobial efficacy is the detailed methodology employed in the investigations. Unfortunately, the available scientific literature does not provide specific, replicable experimental protocols for the antimicrobial assays conducted on this compound. To facilitate future research and ensure the comparability of results, this section outlines a standard methodological framework for determining the antimicrobial spectrum of a test compound like this compound.

1. Determination of Minimum Inhibitory Concentration (MIC):

A standardized broth microdilution method is recommended to determine the MIC of this compound against a panel of clinically relevant bacteria and fungi.

DOT Script for MIC Assay Workflow:

MIC_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound in 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC (lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

2. Cytotoxicity Assessment:

To evaluate the therapeutic potential of this compound, it is crucial to assess its cytotoxicity against human cell lines. This provides an indication of its safety profile and therapeutic index.

DOT Script for Cytotoxicity Assay Workflow:

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assay Cell_Seeding Seed human cell lines (e.g., HaCaT, HepG2) in 96-well plates Cell_Adherence Allow cells to adhere overnight Cell_Seeding->Cell_Adherence Compound_Addition Treat cells with varying concentrations of this compound Cell_Adherence->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition Add MTT reagent to wells Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Mechanism of Action

The precise mechanism by which this compound exerts its antimicrobial effects has not yet been elucidated in the scientific literature. Potential mechanisms could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. Further research, including studies on bacterial morphology, membrane potential, and specific enzymatic assays, is required to clarify its mode of action.

Future Directions

The preliminary findings on the antimicrobial activity of this compound are encouraging, but further in-depth research is imperative to validate its potential as a therapeutic agent. Key areas for future investigation include:

  • Comprehensive antimicrobial screening: Determination of MIC values against a wide panel of pathogenic bacteria and fungi, including drug-resistant strains.

  • Mechanism of action studies: Elucidation of the specific molecular targets and pathways affected by this compound in microbial cells.

  • In-depth cytotoxicity profiling: Assessment of cytotoxicity against a broader range of human cell lines to establish a comprehensive safety profile.

  • In vivo efficacy studies: Evaluation of the antimicrobial activity of this compound in animal models of infection.

This compound represents a natural product with acknowledged, yet poorly quantified, antimicrobial properties. While the current body of scientific literature provides a foundational basis for its potential, a significant lack of specific, quantitative data and detailed experimental protocols hinders its advancement in the drug development pipeline. The methodologies and future research directions outlined in this guide are intended to provide a framework for researchers to systematically investigate and unlock the full therapeutic potential of this compound. As new data emerges, a clearer picture of its antimicrobial spectrum and clinical utility will undoubtedly come into focus.

References

Thunberginol C: A Potential Dual Cholinesterase Inhibitor for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and learning. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh) due to its hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these cholinesterases is a primary therapeutic strategy for managing AD. Thunberginol C, a dihydroisocoumarin found in Hydrangea macrophylla, has emerged as a promising natural compound with the potential to act as a dual inhibitor of both AChE and BChE. This technical guide provides an in-depth overview of the cholinesterase inhibitory potential of this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways.

Quantitative Data on Cholinesterase Inhibition

This compound has been demonstrated to be a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1][2]. The inhibitory activity is characterized by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), with the mode of inhibition identified as non-competitive[1][3].

EnzymeIC50 (µM)Ki (µM)Inhibition Type
Acetylcholinesterase (AChE)41.96 ± 1.06[1][2]45.6[3]Non-competitive[1][3]
Butyrylcholinesterase (BChE)42.36 ± 3.67[1][2]49.2[3]Non-competitive[1][3]

Table 1: Cholinesterase inhibitory activity of this compound.

Experimental Protocols

The following is a detailed methodology for a standard in vitro cholinesterase inhibition assay, based on the widely used Ellman's method, which is suitable for assessing the inhibitory potential of compounds like this compound.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

1. Principle:

This spectrophotometric assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoic acid (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The rate of color formation is proportional to the enzyme activity, and a decrease in this rate in the presence of an inhibitor indicates inhibition.

2. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Butyrylcholinesterase (BChE) from equine serum (or other suitable source)

  • This compound (or other test inhibitor)

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO.

    • Prepare working solutions of the inhibitor by diluting the stock solution with phosphate buffer to achieve a range of desired concentrations.

    • Prepare a 15 mM solution of ATCI or BTCI in deionized water.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a solution of AChE or BChE in phosphate buffer to a final concentration of 0.2 U/mL.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well in the specified order:

      • 25 µL of the test inhibitor solution at various concentrations.

      • 50 µL of phosphate buffer (pH 8.0).

      • 25 µL of the AChE or BChE enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Following incubation, add 50 µL of the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance every minute for a total of 5 minutes.

  • Controls:

    • Blank: Contains all reagents except the enzyme solution (replace with buffer).

    • Negative Control: Contains all reagents, with the inhibitor solution replaced by the vehicle (e.g., DMSO diluted in buffer).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

4. Kinetic Analysis (Determination of Inhibition Type):

To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using methods such as Lineweaver-Burk or Dixon plots. For this compound, these plots would demonstrate a non-competitive inhibition pattern.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize key concepts related to the action and investigation of this compound.

cluster_0 This compound Dual Inhibition Thunberginol_C This compound AChE Acetylcholinesterase (AChE) Thunberginol_C->AChE Inhibits BChE Butyrylcholinesterase (BChE) Thunberginol_C->BChE Inhibits Acetylcholine Acetylcholine Choline_Acetate Choline + Acetate Acetylcholine->Choline_Acetate Hydrolysis

This compound's dual inhibitory action on cholinesterases.

cluster_1 Experimental Workflow: Cholinesterase Inhibition Assay A Prepare Reagents (Enzyme, Substrate, DTNB, this compound) B Add Reagents to 96-well Plate (Inhibitor, Buffer, Enzyme) A->B C Pre-incubate B->C D Add DTNB and Substrate C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition and IC50 E->F

Workflow for the in vitro cholinesterase inhibition assay.

cluster_2 Hypothesized Neuroprotective Signaling Pathways of this compound Thunberginol_C This compound Cholinesterase_Inhibition Cholinesterase Inhibition Thunberginol_C->Cholinesterase_Inhibition Increased_ACh Increased Acetylcholine Cholinesterase_Inhibition->Increased_ACh PI3K_Akt PI3K/Akt Pathway Increased_ACh->PI3K_Akt Activates ERK_MAPK ERK/MAPK Pathway Increased_ACh->ERK_MAPK Activates CREB_Phosphorylation CREB Phosphorylation PI3K_Akt->CREB_Phosphorylation ERK_MAPK->CREB_Phosphorylation Neuronal_Survival Neuronal Survival and Neuroprotection CREB_Phosphorylation->Neuronal_Survival Promotes

Potential neuroprotective signaling pathways modulated by this compound.

Conclusion

This compound demonstrates significant potential as a dual inhibitor of both AChE and BChE, key enzymes implicated in the pathology of Alzheimer's disease. Its non-competitive mode of inhibition suggests a distinct binding mechanism that warrants further investigation for the development of novel AD therapeutics. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic promise of this natural compound. Future in vivo studies are essential to validate these in vitro findings and to elucidate the full spectrum of its neuroprotective effects and underlying signaling pathways.

References

Thunberginol C: A Comprehensive Technical Review of its Role in Traditional and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thunberginol C, a dihydroisocoumarin primarily isolated from Hydrangea macrophylla, has a rich history in traditional medicine, particularly for its anti-allergic and antimicrobial properties.[1][2] Modern scientific investigation has not only validated these traditional uses but has also unveiled a broader spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, neuroprotective, and anxiolytic effects. This technical guide provides an in-depth review of the current understanding of this compound, focusing on its mechanisms of action, supported by quantitative data from key experimental studies. Detailed experimental protocols are provided to facilitate further research, and key signaling pathways are visualized to elucidate its molecular interactions.

Introduction

This compound is a key bioactive constituent of Hydrangeae Dulcis Folium, the fermented leaves of Hydrangea macrophylla Seringe var. thunbergii MAKINO.[1][2] Traditionally, this plant has been utilized in Asian medicine for its sweet taste and therapeutic properties, particularly in the management of allergic conditions and infections.[1] Scientific inquiry has identified this compound as a significant contributor to these effects and has expanded its potential therapeutic applications. This document aims to consolidate the existing scientific data on this compound, offering a technical resource for researchers and professionals in drug development.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, which are summarized in the following sections. The quantitative data from key studies are presented in structured tables for clarity and comparative analysis.

Anti-Allergic and Anti-inflammatory Activity

This compound has demonstrated significant anti-allergic effects, a cornerstone of its traditional use.[1][2] This activity is primarily attributed to its ability to inhibit the release of histamine from mast cells and suppress the expression of pro-inflammatory cytokines.

Quantitative Data on Anti-Allergic and Anti-inflammatory Effects:

ActivityExperimental ModelKey ParameterResultReference
Anti-allergicSchultz-Dale reaction in sensitized guinea pig bronchial muscleInhibition of antigen-induced contractionEffective[1][2]
Histamine Release InhibitionCalcium ionophore A-23187-induced histamine release from rat mast cellsPercentage Inhibition72.8%[3]
TNF-α SuppressionChronic restraint stress-induced in micePlasma TNF-α ConcentrationSignificant reduction[1][4]

Experimental Protocol: Schultz-Dale Reaction for Anti-Allergic Activity

This protocol describes a method for assessing the anti-allergic activity of this compound using the Schultz-Dale reaction in isolated guinea pig trachea, a classical bioassay for detecting immediate hypersensitivity reactions.

  • Animal Sensitization: Male Hartley guinea pigs (250-300g) are actively sensitized by an intraperitoneal injection of a solution containing ovalbumin (10 mg/kg) and aluminum hydroxide gel (100 mg/kg) as an adjuvant. The animals are used for experiments 2-3 weeks after sensitization.

  • Tissue Preparation: The guinea pig is euthanized, and the trachea is immediately excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), continuously gassed with 95% O2 and 5% CO2 at 37°C. The trachea is cut into rings, approximately 2-3 mm in width.

  • Organ Bath Setup: The tracheal rings are mounted in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with the O2/CO2 mixture. The tissues are connected to an isometric force transducer to record changes in tension. An initial resting tension of 1.0 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes, with the bathing solution being changed every 15 minutes.

  • Experimental Procedure:

    • After equilibration, a submaximal contraction is induced with histamine (1 µM) to check the viability of the tissue. The tissue is then washed until it returns to the baseline tension.

    • The tracheal rings are pre-incubated with this compound at various concentrations for a specified period (e.g., 30 minutes).

    • The antigen (ovalbumin, typically 10 µg/mL) is added to the organ bath to elicit the Schultz-Dale reaction, which is a sustained contraction of the smooth muscle.

    • The contractile response is recorded and compared to the response in the absence of this compound (control).

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the maximal contraction induced by the antigen.

Signaling Pathway: Anti-inflammatory Action via NF-κB Inhibition

G cluster_stress Inflammatory Stimulus (e.g., Stress) Stress Stress IKK IKK Stress->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases NFkB_n NFkB_n NFkB->NFkB_n Translocates ThunberginolC ThunberginolC ThunberginolC->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Cytokines Cytokines DNA->Cytokines Transcription

Neuroprotective and Anxiolytic Activity

Recent studies have highlighted the significant neuroprotective and anxiolytic potential of this compound. It has been shown to protect neurons from stress-induced damage and to alleviate anxiety-like behaviors in animal models. These effects are linked to its ability to modulate the Akt signaling pathway and reduce neuroinflammation.[4]

Quantitative Data on Neuroprotective and Anxiolytic Effects:

ActivityExperimental ModelKey ParameterResultReference
NeuroprotectionCorticosterone-induced neurotoxicity in primary cortical neuronsCell Viability (MTT assay)Significant protection[1]
AnxiolyticChronic restraint stress in mice (Elevated Plus Maze)Time spent in open armsSignificantly increased[1]
Oxidative Stress ReductionChronic restraint stress in mice hippocampusTBARS levelSignificantly reduced[1]

Experimental Protocol: Corticosterone-Induced Neurotoxicity Assay

This protocol details the methodology for assessing the neuroprotective effect of this compound against corticosterone-induced neuronal cell death.[1]

  • Primary Cortical Neuron Culture: Primary cortical neurons are prepared from the cerebral cortices of embryonic day 17-18 mice. The cortices are dissected, dissociated by trypsinization, and plated onto poly-L-lysine-coated culture plates. Neurons are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Treatment: After 7-9 days in vitro, the cultured neurons are pre-treated with various concentrations of this compound for 2 hours. Subsequently, corticosterone (100 µM) is added to the culture medium to induce neurotoxicity. A vehicle control group (treated with DMSO) and a corticosterone-only group are included.

  • Assessment of Cell Viability (MTT Assay):

    • After 24 hours of corticosterone exposure, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The cells are incubated for 4 hours at 37°C to allow the formation of formazan crystals.

    • The medium is then removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control group.

  • Data Analysis: The protective effect of this compound is determined by comparing the cell viability in the this compound-treated groups with the corticosterone-only group.

Signaling Pathway: Neuroprotection via Akt Signaling

G cluster_stress Cellular Stress (e.g., Corticosterone) Stress Stress Receptor Receptor Stress->Receptor Activates PI3K PI3K Receptor->PI3K Inhibits Akt Akt PI3K->Akt Inhibits Phosphorylation PI3K->Akt Promotes Phosphorylation GSK3b GSK3b Akt->GSK3b Inhibits Phosphorylation Survival Survival Akt->Survival Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes ThunberginolC ThunberginolC ThunberginolC->PI3K Activates

Cholinesterase Inhibitory Activity

This compound has been identified as an inhibitor of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This activity suggests its potential in the management of neurodegenerative diseases like Alzheimer's disease, where cholinergic deficits are a key pathological feature.

Quantitative Data on Cholinesterase Inhibition:

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase (AChE)41.96 ± 1.06[5]
Butyrylcholinesterase (BChE)42.36 ± 3.67[5]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the widely used Ellman's method for determining the acetylcholinesterase inhibitory activity of this compound.[5][6][7]

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI) solution (14 mM).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM).

    • Acetylcholinesterase (AChE) enzyme solution (1 U/mL).

    • This compound solutions at various concentrations.

  • Assay Procedure (in a 96-well microplate):

    • To each well, add 140 µL of phosphate buffer, 10 µL of the this compound solution (or vehicle for control), and 10 µL of the AChE enzyme solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance at regular intervals (e.g., every minute) for a total of 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the control.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity

In line with its traditional use, this compound exhibits antimicrobial activity, particularly against oral bacteria. This suggests its potential application in oral hygiene products to combat dental caries and periodontal diseases.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to determine the MIC of this compound against oral bacteria such as Streptococcus mutans and Porphyromonas gingivalis.

  • Bacterial Strains and Culture Conditions: Obtain pure cultures of relevant oral bacteria. Grow Streptococcus mutans in Brain Heart Infusion (BHI) broth aerobically at 37°C. Grow Porphyromonas gingivalis in BHI broth supplemented with hemin and menadione under anaerobic conditions (85% N2, 10% H2, 5% CO2) at 37°C.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Broth Microdilution Assay (in a 96-well microplate):

    • Prepare serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well microplate.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control well (broth with bacteria, no this compound) and a negative control well (broth only).

  • Incubation: Incubate the plates under the appropriate atmospheric conditions and temperature for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow: From Traditional Use to Modern Drug Discovery

G cluster_tradition Traditional Knowledge Tradition Traditional Use (Hydrangeae Dulcis Folium) Isolation Isolation Tradition->Isolation Screening Screening Isolation->Screening Mechanism Mechanism Screening->Mechanism Development Development Mechanism->Development

Conclusion and Future Directions

This compound stands out as a promising natural compound with a diverse pharmacological profile. Its well-documented anti-allergic, anti-inflammatory, neuroprotective, and antimicrobial activities provide a strong foundation for its development as a therapeutic agent. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a roadmap for future research.

Further investigation should focus on several key areas:

  • Bioavailability and Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion of this compound is crucial for its translation into a clinical setting.

  • In Vivo Efficacy in Disease Models: While promising in vitro and in some in vivo models, further studies are needed to confirm its efficacy in more complex disease models.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective drug candidates.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in humans for its various potential therapeutic applications.

References

An In-depth Technical Guide to Thunberginol C: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thunberginol C, its structural analogs, and derivatives. It delves into their synthesis, diverse biological activities, and underlying mechanisms of action, presenting key quantitative data and detailed experimental methodologies to support further research and development in this promising class of compounds.

Core Structures and Analogs

This compound belongs to the dihydroisocoumarin class of natural products, primarily isolated from Hydrangea macrophylla. Its core structure features a 3,4-dihydro-1H-isochromen-1-one backbone with hydroxyl substitutions. Key structural analogs and derivatives include other naturally occurring thunberginols, such as thunberginols A, B, D, E, F, and G, as well as related compounds like hydrangenol and phyllodulcin. Glycosidic derivatives, where sugar moieties are attached to the core structure, are also prevalent.

The general synthetic strategy for the 3-aryl-3,4-dihydroisocoumarin core, which is central to this compound and its analogs, often involves the lactonization of stilbene carboxylic acid derivatives. One key method is the regiospecific lactonization, which can be directed to form either five-membered or six-membered lactone rings depending on the reagents used, such as copper(II) chloride or N-bromosuccinimide.[1]

Biological Activities and Quantitative Data

This compound and its analogs exhibit a wide spectrum of biological activities, including neuroprotective, anti-inflammatory, anti-allergic, antimicrobial, and enzyme inhibitory effects. The substitution patterns on the dihydroisocoumarin and phenyl rings, including the presence and position of hydroxyl, methoxy, and glycosyl groups, significantly influence their potency and selectivity.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties. It has been shown to protect cortical neurons from corticosterone-induced neurotoxicity and to attenuate stress-induced anxiety in animal models.[2] This neuroprotective effect is partly attributed to its ability to modulate the Akt signaling pathway.[2]

Anti-inflammatory and Anti-allergic Activities

Several thunberginols, including A, B, C, D, and E, have been identified as potent anti-allergic and anti-inflammatory agents.[3][4] They inhibit the degranulation of mast cells, a key event in the allergic response, and reduce the release of pro-inflammatory mediators like histamine, TNF-α, and various interleukins.[5][6] This activity is linked to the inhibition of intracellular calcium influx and the modulation of key signaling pathways like NF-κB and MAPK.[1][7]

Antimicrobial Activity

Thunberginols A, B, C, D, E, and F have shown antimicrobial activity, particularly against oral bacteria.[3][4]

Enzyme Inhibition

This compound is a notable inhibitor of α-glucosidase, with an IC50 value significantly lower than that of the standard drug acarbose, suggesting its potential in the management of diabetes.[8]

Table 1: Summary of Quantitative Bioactivity Data for this compound and Analogs

CompoundBiological ActivityAssayIC50/EC50Reference
This compoundα-Glucosidase InhibitionIn vitro enzyme assay94.76 ± 2.98 µM[8]
Thunberginol AAnti-allergicInhibition of mast cell degranulation-[5][6]
Thunberginol BAnti-allergicInhibition of mast cell degranulation-[5][6]
Thunberginol FAnti-allergicInhibition of mast cell degranulation-[5][6]

Note: Comprehensive and directly comparable IC50/EC50 values for all analogs across all activities are not consistently available in the current literature.

Experimental Protocols

Synthesis of 3-Aryl-3,4-dihydroisocoumarins (General Protocol)

A common synthetic route to the 3-aryl-3,4-dihydroisocoumarin skeleton involves the following key steps[1][9][10]:

  • Preparation of Stilbene Carboxylic Acid: Condensation of a substituted phenylacetic acid with a substituted benzaldehyde to yield a stilbene carboxylic acid derivative.

  • Regiospecific Lactonization:

    • For 6-membered lactones (dihydroisocoumarins): Treatment of the stilbene carboxylic acid with reagents like N-bromosuccinimide followed by a radical cyclization.

    • For 5-membered lactones: Mediation of the lactonization reaction with copper(II) chloride.

  • Purification: The final product is purified using column chromatography.

Neuroprotection Assays
  • Cell Culture: Primary cortical neurons are cultured in appropriate media.

  • Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 2 hours).

  • Induction of Neurotoxicity: Corticosterone (e.g., 100 µM) is added to the culture medium to induce neuronal cell death.

  • Assessment of Cell Viability:

    • MTT Assay: Cell viability is quantified by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan.

    • LDH Assay: Cell death is assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • Apparatus: A plus-shaped maze with two open and two closed arms is used.

  • Animal Model: Mice are subjected to chronic restraint stress to induce anxiety.

  • Treatment: Animals are orally administered with the test compound or vehicle for a specified period (e.g., 14 days).

  • Test Procedure: Each mouse is placed at the center of the maze, and its behavior (time spent in and entries into each arm) is recorded for a set duration (e.g., 5 minutes).

  • Data Analysis: Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.

Anti-inflammatory Assay: Inhibition of LPS-Induced Nitric Oxide (NO) Production[13]
  • Cell Culture: Macrophage cell line (e.g., RAW 264.7) is cultured.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Inflammation Induction: Lipopolysaccharide (LPS; e.g., 1 µg/mL) is added to stimulate the cells.

  • NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[14][15][16]
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are mediated through their interaction with various cellular signaling pathways.

Neuroprotection via Akt Signaling Pathway

This compound has been shown to protect neurons by modulating the Akt signaling pathway, a key regulator of cell survival and proliferation.

Akt_Signaling_Pathway cluster_stress Cellular Stress (e.g., Corticosterone) cluster_inhibition Inhibition cluster_pathway Akt Signaling Corticosterone Corticosterone PI3K PI3K Corticosterone->PI3K inhibits This compound This compound This compound->PI3K activates Akt Akt PI3K->Akt activates Pro-survival signals Pro-survival signals Akt->Pro-survival signals promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Neuronal Survival Neuronal Survival Pro-survival signals->Neuronal Survival

Caption: Neuroprotective mechanism of this compound via Akt signaling.

Anti-allergic and Anti-inflammatory Mechanism via Inhibition of Mast Cell Degranulation

Thunberginols, particularly Thunberginol A, exert their anti-allergic effects by interfering with the signaling cascade of mast cell degranulation, which involves the inhibition of calcium influx and downstream signaling molecules.

Mast_Cell_Degranulation_Pathway cluster_trigger Allergen Trigger cluster_inhibition Inhibition cluster_pathway Mast Cell Activation Antigen-IgE Antigen-IgE FcεRI FcεRI Antigen-IgE->FcεRI cross-links Thunberginol A Thunberginol A Protein Tyrosine\nPhosphorylation Protein Tyrosine Phosphorylation Thunberginol A->Protein Tyrosine\nPhosphorylation inhibits Ca2+ Influx Ca2+ Influx Thunberginol A->Ca2+ Influx inhibits FcεRI->Protein Tyrosine\nPhosphorylation activates Protein Tyrosine\nPhosphorylation->Ca2+ Influx triggers Degranulation Degranulation Ca2+ Influx->Degranulation induces Histamine & Cytokine\nRelease Histamine & Cytokine Release Degranulation->Histamine & Cytokine\nRelease

Caption: Inhibition of mast cell degranulation by Thunberginol A.

Anti-inflammatory Mechanism via NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many polyphenolic compounds, including likely this compound and its analogs, are mediated by the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathway Pro-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 activates This compound\n& Analogs This compound & Analogs MAPK\n(p38, JNK, ERK) MAPK (p38, JNK, ERK) This compound\n& Analogs->MAPK\n(p38, JNK, ERK) inhibits IκBα IκBα This compound\n& Analogs->IκBα inhibits degradation of TLR4->MAPK\n(p38, JNK, ERK) activates TLR4->IκBα leads to degradation of NF-κB NF-κB MAPK\n(p38, JNK, ERK)->NF-κB activates IκBα->NF-κB sequesters Pro-inflammatory\nGene Expression\n(iNOS, TNF-α, IL-6) Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NF-κB->Pro-inflammatory\nGene Expression\n(iNOS, TNF-α, IL-6) translocates to nucleus and induces

Caption: Anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Conclusion and Future Directions

This compound and its structural analogs represent a versatile class of natural products with significant therapeutic potential. Their diverse biological activities, particularly in the areas of neuroprotection, anti-inflammation, and anti-allergy, make them attractive lead compounds for drug discovery and development. Future research should focus on the synthesis of a broader range of derivatives to establish a more comprehensive structure-activity relationship. Furthermore, detailed mechanistic studies are required to fully elucidate their molecular targets and to optimize their pharmacological profiles for clinical applications. The development of more efficient and stereoselective synthetic routes will also be crucial for accessing larger quantities of these compounds for preclinical and clinical evaluation.

References

Thunberginol C: A Technical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific literature on the safety and toxicity of Thunberginol C. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Significant data gaps exist in the public domain regarding the toxicology and pharmacokinetics of this compound.

Introduction

This compound is a dihydroisocoumarin found in the processed leaves of Hydrangea macrophylla var. thunbergii, a plant used in traditional medicine.[1] Emerging research has highlighted its potential therapeutic effects, including neuroprotective and anxiolytic properties.[2] As with any compound under investigation for pharmaceutical development, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a detailed overview of the existing, albeit limited, safety data for this compound, outlines the experimental protocols used in these studies, and identifies key areas where further research is critically needed.

In Vitro Safety and Toxicity

The primary in vitro safety data for this compound comes from studies assessing its neuroprotective effects against corticosterone-induced neuronal cell death.[3] These studies utilized primary cortical neurons and evaluated cell viability and cytotoxicity.

Quantitative Data Summary
Assay TypeCell Line/SystemTest Compound Concentration(s)Key FindingsReference
MTT Assay Primary Cortical NeuronsNot specified for this compound aloneThis compound inhibited the corticosterone-induced decrease in cell viability.[3]
LDH Release Assay Primary Cortical NeuronsNot specified for this compound aloneThis compound inhibited the corticosterone-induced increase in LDH release, indicating a reduction in cytotoxicity.[3]
Experimental Protocols

2.2.1. Cell Viability (MTT) and Cytotoxicity (LDH) Assays [3]

  • Cell Culture: Primary cortical neurons were cultured for use in the assays.

  • Treatment: Neurons were treated with corticosterone to induce cell damage, with or without the presence of this compound.

  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed to assess cell viability by measuring the metabolic activity of the cells. A decrease in the MTT signal is indicative of reduced cell viability.

  • LDH Assay: The lactate dehydrogenase (LDH) release assay was used to quantify cytotoxicity. LDH is released from damaged cells, and its presence in the culture medium is a marker of cell membrane disruption.

In Vivo Safety and Toxicity

To date, no formal acute, sub-chronic, or chronic toxicity studies specifically investigating this compound have been published in the peer-reviewed literature. The available in vivo information is derived from a study focused on the anxiolytic effects of this compound in a mouse model of stress.[3] In this context, the compound was administered orally to mice, and behavioral and physiological parameters were observed.

Quantitative Data Summary
Animal ModelDosing RegimenObserved Effects (Safety-Related)Reference
Mice (Chronic Restraint Stress Model)Oral administration (dose not specified for safety assessment)No adverse effects were reported. This compound did not affect total arm entries in the Elevated Plus Maze, suggesting no significant impact on general motor activity.[3][3]
Experimental Protocols

3.2.1. Animal Model and Drug Administration [3]

  • Animals: The study utilized male mice.

  • Stress Induction: A chronic restraint stress protocol was used to induce an anxiety-like state.

  • Drug Administration: this compound was administered orally to the mice.

  • Behavioral Assessment: The Elevated Plus Maze test was used to assess anxiety-like behavior. A lack of change in the total number of arm entries is often interpreted as the absence of a sedative or motor-impairing effect of the test compound.

Genotoxicity

There is currently no publicly available data on the genotoxicity of this compound. A standard assessment of genotoxic potential would typically include a battery of tests such as:

  • Ames Test (Bacterial Reverse Mutation Assay): To evaluate the potential of the compound to induce gene mutations in bacteria.

  • In Vitro Micronucleus Assay: To assess the ability of the compound to cause chromosomal damage in mammalian cells.

  • In Vitro Chromosomal Aberration Test: To detect structural and numerical chromosomal abnormalities in cultured mammalian cells.

Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been characterized. A 2022 study explicitly states that the bioavailability and blood-brain barrier (BBB) penetration rate of this compound are unknown.[3] Understanding the pharmacokinetic properties of a compound is crucial for interpreting its biological activity and for designing safe and effective dosing regimens.

Signaling Pathways and Potential Mechanisms of Action

While the direct signaling pathways modulated by this compound leading to its observed neuroprotective effects are not fully elucidated, related compounds offer some insights. Studies on Thunberginols A and B suggest involvement in modulating inflammatory and calcium signaling pathways.[4][5][6] The neuroprotective and anti-inflammatory effects of this compound observed in vivo likely involve the modulation of pathways related to oxidative stress and neuroinflammation.[3]

Visualizations

experimental_workflow cluster_invitro In Vitro Cytotoxicity Assessment cortical_neurons Primary Cortical Neurons corticosterone Corticosterone Induction cortical_neurons->corticosterone thunberginol_c_treatment This compound Treatment corticosterone->thunberginol_c_treatment mtt_assay MTT Assay (Viability) thunberginol_c_treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) thunberginol_c_treatment->ldh_assay

Figure 1: In Vitro Experimental Workflow for this compound Cytotoxicity.

signaling_pathway stress Chronic Stress corticosterone ↑ Corticosterone stress->corticosterone neuroinflammation Neuroinflammation (↑ Microglia Activation) corticosterone->neuroinflammation oxidative_stress Oxidative Stress (↑ TBARS) corticosterone->oxidative_stress neuronal_damage Neuronal Damage neuroinflammation->neuronal_damage oxidative_stress->neuronal_damage thunberginol_c This compound thunberginol_c->neuroinflammation Inhibits thunberginol_c->oxidative_stress Inhibits thunberginol_c->neuronal_damage Protects

Figure 2: Hypothesized Signaling Pathway for this compound's Neuroprotective Effects.

Discussion and Future Directions

The currently available data suggests that this compound exhibits protective effects against corticosterone-induced neurotoxicity in vitro and demonstrates anxiolytic, anti-inflammatory, and antioxidant properties in vivo without apparent adverse effects in the models studied.[3] However, it is crucial to emphasize that these observations are preliminary and derived from efficacy-focused studies rather than dedicated safety evaluations.

The complete absence of data on acute, sub-chronic, and chronic toxicity, as well as genotoxicity and pharmacokinetics, represents a significant knowledge gap. For the continued development of this compound as a potential therapeutic agent, a comprehensive toxicological assessment is imperative. This should include:

  • Acute, sub-chronic, and chronic toxicity studies in relevant animal models to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify potential target organs of toxicity.

  • A full battery of genotoxicity assays (Ames, micronucleus, chromosomal aberration) to assess its mutagenic and clastogenic potential.

  • Comprehensive ADME studies to understand its bioavailability, distribution (including BBB penetration), metabolic fate, and routes of excretion.

  • Safety pharmacology studies to evaluate potential effects on major organ systems.

Conclusion

This compound is a promising natural compound with demonstrated neuroprotective and anxiolytic effects in preclinical models. While the initial in vitro and in vivo findings do not raise immediate safety concerns at the doses tested, the lack of a comprehensive safety and toxicity profile is a major impediment to its further development. The research community and drug developers are encouraged to undertake rigorous toxicological and pharmacokinetic studies to fully characterize the safety of this compound and determine its viability as a clinical candidate.

References

Methodological & Application

Application Note: Quantification of Thunberginol C using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thunberginol C is a dihydroisocoumarin primarily found in Hydrangea macrophylla, a plant used in traditional medicine.[1][2] Recent studies have highlighted its potential pharmacological activities, including attenuating stress-induced anxiety and protecting against corticosterone-induced neuronal cell death.[1][3] These neuroprotective effects are associated with the reduction of neuroinflammation and oxidative stress.[2][3] Given its therapeutic potential, a reliable and robust method for the quantification of this compound in plant extracts and pharmaceutical formulations is essential for quality control, dosage determination, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Analytical Method: Reversed-Phase HPLC

This section details the recommended HPLC instrumentation and parameters for the separation and quantification of this compound. The method is based on common practices for analyzing polyphenolic and isocoumarin compounds.[4][5][6]

1.1. Instrumentation and Chromatographic Conditions

The analysis can be performed on a standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

Parameter Recommended Conditions
HPLC System Agilent 1200 Series or equivalent with quaternary pump, autosampler, and DAD
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Sunfire™ C18, Phenomenex Luna® C18)[4][7]
Mobile Phase A Water with 0.1% Formic Acid or 0.5% Acetic Acid[8][9]
Mobile Phase B Acetonitrile or Methanol[6][9]
Gradient Elution Start at 5-10% B, ramp to 70-80% B over 30-40 minutes, hold, then return to initial conditions and equilibrate. A typical gradient might be: 0-25 min (10-50% B), 25-30 min (50-90% B), 30-35 min (90% B), 35-40 min (10% B).[4][6]
Flow Rate 1.0 mL/min[7][9]
Column Temperature 25-30 °C
Detection Wavelength Diode Array Detector (DAD) monitoring at 280 nm for quantification, with spectral scanning from 200-400 nm for peak purity analysis. A wavelength of 314 nm has also been used for related dihydroisocoumarins.[10]
Injection Volume 10-20 µL
Standard This compound reference standard

Experimental Protocols

2.1. Protocol for Sample Preparation from Plant Material

This protocol is adapted from the extraction of this compound from Hydrangea macrophylla leaves.[1][2]

Materials:

  • Dried and powdered Hydrangea macrophylla leaves

  • 70% Ethanol (v/v) in water

  • Filter paper or 0.45 µm syringe filter

  • Rotary evaporator

  • Lyophilizer (Freeze-dryer)

  • HPLC-grade methanol or acetonitrile

Procedure:

  • Extraction: Weigh 10 g of the powdered plant material and add 100 mL of 70% ethanol.

  • Sonication/Reflux: Extract the sample by heating at 60°C for 2 hours with constant stirring or using an ultrasonic bath.[1][2] Repeat the extraction process twice on the plant material to ensure complete extraction.

  • Filtration: Filter the combined extracts through filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

  • Lyophilization: Freeze-dry the remaining aqueous extract to obtain a powdered, crude extract.[1][2]

  • Final Sample Prep: Accurately weigh a portion of the lyophilized extract and dissolve it in the HPLC mobile phase (e.g., 50:50 water:methanol). The typical concentration is around 1 mg/mL.[11]

  • Final Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection to prevent column clogging.[12][13]

2.2. Protocol for Standard Solution Preparation

  • Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from this curve.

G cluster_extraction Sample Preparation Workflow cluster_hplc HPLC Analysis Workflow plant Plant Material (e.g., Hydrangea leaves) powder Grind to Fine Powder plant->powder extract Extract with 70% Ethanol (60°C, 2h) powder->extract filter1 Filter to Remove Solids extract->filter1 concentrate Concentrate Extract (Rotary Evaporator) filter1->concentrate lyophilize Lyophilize to Dry Powder concentrate->lyophilize reconstitute Reconstitute in Mobile Phase (1 mg/mL) lyophilize->reconstitute filter2 Syringe Filter (0.45 µm) reconstitute->filter2 hplc Inject into HPLC System filter2->hplc quantify Quantify using Calibration Curve hplc->quantify

Figure 1: Experimental workflow for this compound quantification.

Quantitative Data and Method Validation

Method validation is crucial to ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose. While specific validation data for this compound is not widely published, the following table summarizes typical parameters and acceptable ranges based on validated methods for similar compounds.[9][14]

Parameter Description Typical Acceptance Criteria
Linearity (r²) The ability of the method to elicit test results that are directly proportional to the analyte concentration.r² ≥ 0.999
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio (S/N) of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) of 10:1
Precision (%RSD) The closeness of agreement among a series of measurements. Assessed at intra-day and inter-day levels.Relative Standard Deviation (%RSD) ≤ 2%
Accuracy (% Recovery) The closeness of the test results obtained by the method to the true value. Determined by spike-recovery experiments.98-102%

Application Example: Using a similar HPLC-DAD method, the amount of this compound in a 70% ethanol extract of Hydrangea macrophylla was determined to be 290 ± 37.5 µg/g of the lyophilized extract.[1][2]

Associated Biological Pathway

This compound has demonstrated significant neuroprotective effects against stress-induced neuronal damage.[1] Chronic stress elevates corticosterone levels, a glucocorticoid that can impair neuronal function, partly by inhibiting critical cell survival pathways like the Akt (Protein Kinase B) signaling pathway .[2][15][16] The extract of Hydrangea macrophylla, containing this compound, has been shown to block corticosterone-induced deficits by regulating Akt signaling.[2] Inhibition of the Akt pathway is linked to increased neuroinflammation and oxidative stress, leading to neuronal dysfunction and apoptosis.[17][18] this compound is believed to counteract these effects, thereby preserving neuronal health.

G stress Chronic Stress cort ↑ Corticosterone stress->cort akt Akt Signaling Pathway cort->akt Inhibits inflammation ↑ Neuroinflammation & Oxidative Stress akt->inflammation Prevents dysfunction Neuronal Dysfunction & Apoptosis inflammation->dysfunction thunberginol This compound thunberginol->akt Protects / Restores thunberginol->inflammation Inhibits

Figure 2: Proposed signaling pathway for this compound neuroprotection.

References

Application Note and Protocol: Extraction of Thunberginol C from Hydrangea macrophylla

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the extraction, purification, and analysis of Thunberginol C, a bioactive dihydroisocoumarin, from the leaves of Hydrangea macrophylla.

Introduction

This compound is a dihydroisocoumarin found in Hydrangeae Dulcis Folium, the fermented and dried leaves of Hydrangea macrophylla Seringe var. thunbergii Makino.[1][2] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antiallergic, antimicrobial, and neuroprotective effects.[2][3][4][5] As research into its pharmacological activities expands, the need for standardized and efficient extraction and isolation protocols becomes crucial.

This application note details a robust method for extracting this compound from dried plant material using a solvent-based approach. It further outlines a general strategy for purification using chromatographic techniques and quantification via High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

  • Plant Material: Dried and fermented leaves of Hydrangea macrophylla var. thunbergii.

  • Solvents:

    • Ethanol (ACS grade or higher)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water

  • Reagents:

    • This compound analytical standard (commercially available from suppliers like ChemFaces).[6]

    • Formic acid or Trifluoroacetic acid (TFA) for HPLC mobile phase.

  • Equipment:

    • Grinder or mill

    • Heating mantle or water bath

    • Reflux condenser

    • Filter paper (e.g., Whatman No. 1)

    • Rotary evaporator

    • Freeze-dryer (Lyophilizer)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Chromatography columns (e.g., Silica gel, C18)

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

    • Analytical High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

Experimental Protocols

Plant Material Preparation
  • Obtain fermented and dried leaves of Hydrangea macrophylla var. thunbergii.

  • Grind the dried leaves into a fine powder using a grinder or mill to increase the surface area for efficient extraction.

  • Store the powdered material in an airtight container in a cool, dark place to prevent degradation of bioactive compounds.

Extraction of this compound

This protocol is based on a method successfully used for obtaining this compound-rich extracts.[6]

  • Weigh the powdered plant material.

  • Add 70% aqueous ethanol to the powder. A common solid-to-liquid ratio is 1:10 (w/v), but this can be optimized.

  • Heat the mixture to 60°C for 2 hours with continuous stirring, preferably under reflux to prevent solvent loss.[6]

  • After 2 hours, allow the mixture to cool and separate the extract from the solid plant material by filtration through filter paper.

  • Repeat the extraction process on the plant residue (step 2-4) one more time to maximize yield.[6]

  • Combine the filtrates from both extraction steps.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • Lyophilize (freeze-dry) the remaining aqueous concentrate to obtain a dry powder extract.[6]

  • Calculate the final yield of the crude extract.

Purification of this compound

The crude extract contains a complex mixture of compounds. A multi-step chromatographic approach is typically required for the isolation of pure this compound.

  • Initial Fractionation (Optional): The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Column Chromatography:

    • Pack a column with a suitable stationary phase (e.g., silica gel for normal-phase or C18 for reversed-phase chromatography).

    • Dissolve the crude extract or a semi-purified fraction in a minimal amount of the initial mobile phase solvent.

    • Load the sample onto the column.

    • Elute the column with a gradient of solvents. For example, in reversed-phase chromatography, a gradient of water to methanol is commonly used.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Preparative HPLC:

    • Pool the fractions enriched with this compound.

    • Further purify the pooled fractions using a preparative reversed-phase HPLC system (e.g., C18 column).

    • Use an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile/methanol and water with a small amount of acid like formic acid) to achieve high-resolution separation.

    • Collect the peak corresponding to this compound based on the retention time of a pure standard.

    • Remove the solvent from the collected fraction by rotary evaporation and lyophilization to obtain pure this compound.

Analysis and Quantification

The concentration of this compound in the crude extract and purified fractions is determined using analytical HPLC with a diode array detector (HPLC-DAD).[6]

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the dry crude extract or purified sample in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound.

    • Injection Volume: 10-20 µL.

  • Quantification: Inject the prepared standards and samples. Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve generated from the analytical standards.

Data Presentation

Quantitative data from the extraction process are crucial for evaluating efficiency and reproducibility.

Table 1: Extraction Yield and this compound Content

Parameter Value Reference
Plant Material Fermented and dried leaves of Hydrangea macrophylla [6]
Extraction Solvent 70% Ethanol [6]
Extraction Method Hot extraction (60°C, 2h, 2 cycles) [6]
Crude Extract Yield 29.18% (w/w) [6][7]

| this compound Content in Crude Extract | 290 ± 37.5 µg/g |[6][7] |

Table 2: Comparison of Extraction Methods for Isocoumarins from Hydrangea macrophylla Note: This data is for Phyllodulcin, another isocoumarin from the same plant, and is presented to illustrate the potential impact of different extraction techniques on yield, which may be applicable for optimizing this compound extraction.[8][9]

Extraction MethodSolventYield (mg/g of dry leaf)Reference
Accelerated Solvent Extraction (ASE)Methanol21.28[8][9]
Soaking (12h at 25°C)Methanol21.20[8][9]
Ultrasonication (1h at 35°C)Methanol19.33[8][9]
Accelerated Solvent Extraction (ASE)EthanolNot specified[8][9]
Soaking (12h at 25°C)EthanolNot specified[8][9]
Ultrasonication (1h at 35°C)EthanolNot specified[8][9]

Visualizations

Diagrams help to clarify the experimental workflow.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis plant Dried Hydrangea macrophylla Leaves powder Powdered Plant Material plant->powder Grinding extract_step Hot Extraction (70% EtOH, 60°C, 2h x 2) powder->extract_step filtration Filtration extract_step->filtration concentration Rotary Evaporation filtration->concentration lyophilization Lyophilization concentration->lyophilization crude_extract Crude Dry Extract lyophilization->crude_extract column_chrom Column Chromatography (e.g., C18) crude_extract->column_chrom analytical_hplc Analytical HPLC-DAD crude_extract->analytical_hplc Quantification prep_hplc Preparative HPLC column_chrom->prep_hplc Enriched Fractions pure_compound Pure this compound prep_hplc->pure_compound pure_compound->analytical_hplc Purity Check

Caption: Workflow for the extraction and purification of this compound.

This document is for research purposes only. All procedures should be performed in a suitably equipped laboratory by trained personnel, adhering to all relevant safety guidelines.

References

Application Notes and Protocols: In Vitro Assays for Thunberginol C Antiallergic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thunberginol C, a dihydroisocoumarin isolated from the leaves of Hydrangea macrophylla, has demonstrated potential as an antiallergic agent.[1][2] This document provides detailed application notes and experimental protocols for assessing the antiallergic activity of this compound in vitro. The primary focus is on its inhibitory effects on mast cell degranulation and the release of allergic mediators. Mast cells, key players in the allergic response, release histamine, cytokines, and other inflammatory mediators upon activation.[3] The protocols described herein utilize the rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell functions.[4]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound and related thunberginols on mast cell degranulation and cytokine release.

Table 1: Inhibition of Histamine Release by this compound

CompoundInducerCell TypeConcentration (M)% InhibitionReference
This compoundCalcium Ionophore A-23187Rat Mast Cells1 x 10⁻⁵72.8[5]

Note: This data provides a specific inhibitory concentration for this compound.

Table 2: Inhibitory Effects of Related Thunberginols on Mast Cell Degranulation (β-Hexosaminidase Release)

CompoundInducerCell LineConcentration (µM)% InhibitionReference
Thunberginol AAntigenRBL-2H330~50[6]
Thunberginol BAntigenRBL-2H330~90[6]
Thunberginol FAntigenRBL-2H330~40[6]

Note: This data is for structurally related compounds and suggests the potential for this compound to have similar dose-dependent inhibitory effects on degranulation.

Table 3: Inhibitory Effects of Related Thunberginols on Cytokine Release from RBL-2H3 Cells

CompoundCytokineConcentration (µM)% InhibitionReference
Thunberginol ATNF-α30~40[6]
Thunberginol AIL-430~30[6]
Thunberginol BTNF-α30~80[6]
Thunberginol BIL-430~70[6]
Thunberginol FTNF-α30~30[6]
Thunberginol FIL-430~20[6]

Note: This data on related compounds suggests that this compound may also inhibit the release of key pro-inflammatory cytokines involved in the allergic response.

Experimental Protocols

β-Hexosaminidase Release Assay (Mast Cell Degranulation)

This assay measures the release of the granular enzyme β-hexosaminidase, a marker for mast cell degranulation.[7]

Materials:

  • RBL-2H3 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Anti-DNP IgE

  • DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)

  • This compound

  • Tyrode's buffer (or Siraganian buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNP-NAG)

  • 0.1 M citrate buffer, pH 4.5

  • 0.1 M carbonate buffer, pH 10.5

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Sensitization: Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 24 hours.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Treatment: Add 100 µL of Tyrode's buffer containing various concentrations of this compound to the wells and incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce degranulation by adding 10 µL of DNP-BSA (1 µg/mL) to each well and incubate for 1 hour at 37°C.

    • Positive Control: Cells stimulated with DNP-BSA without this compound.

    • Negative Control: Cells not stimulated with DNP-BSA.

    • Total Release Control: Lyse a set of untreated cells with 0.1% Triton X-100 to determine the total β-hexosaminidase content.

  • Sample Collection: Centrifuge the plate and collect 50 µL of the supernatant from each well.

  • Enzyme Reaction: In a new 96-well plate, add 50 µL of the supernatant to 50 µL of PNP-NAG solution (1 mM in 0.1 M citrate buffer, pH 4.5).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Stop Reaction: Stop the reaction by adding 150 µL of 0.1 M carbonate buffer, pH 10.5.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of total release - Absorbance of negative control)] x 100

Histamine Release Assay

This protocol describes the measurement of histamine released from mast cells into the culture supernatant.[8][9]

Materials:

  • Rat peritoneal mast cells or RBL-2H3 cells

  • Appropriate cell culture medium and buffers

  • This compound

  • Inducer of histamine release (e.g., Calcium Ionophore A-23187, Compound 48/80, or antigen)

  • Histamine ELISA kit

  • Microplate reader

Protocol:

  • Cell Preparation: Isolate rat peritoneal mast cells or culture RBL-2H3 cells as required.

  • Treatment: Pre-incubate the cells with various concentrations of this compound for a designated time (e.g., 30-60 minutes) at 37°C.

  • Stimulation: Add the histamine release inducer and incubate for the recommended time (e.g., 15-30 minutes) at 37°C.

  • Sample Collection: Centrifuge the cell suspension to pellet the cells. Carefully collect the supernatant, which contains the released histamine.

  • Histamine Quantification: Measure the histamine concentration in the supernatant using a commercially available Histamine ELISA kit, following the manufacturer's instructions.[10]

  • Data Analysis: Determine the percentage inhibition of histamine release for each concentration of this compound compared to the positive control (inducer alone).

Cytokine Release Assay (TNF-α and IL-4)

This protocol outlines the measurement of secreted pro-inflammatory cytokines, TNF-α and IL-4, from mast cells.[11][12][13][14]

Materials:

  • RBL-2H3 cells

  • Cell culture reagents

  • This compound

  • Inducer of cytokine release (e.g., Antigen)

  • Human TNF-α and IL-4 ELISA kits[12]

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Culture RBL-2H3 cells and treat with various concentrations of this compound as described in the β-hexosaminidase release assay.

  • Stimulation: Stimulate the cells with an appropriate inducer (e.g., antigen) for a longer incubation period suitable for cytokine production (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-4 in the supernatant using specific ELISA kits according to the manufacturer's protocols.[12]

  • Data Analysis: Calculate the percentage inhibition of TNF-α and IL-4 release for each this compound concentration relative to the stimulated control.

Signaling Pathways and Experimental Workflows

IgE-Mediated Mast Cell Degranulation Pathway

The following diagram illustrates the key signaling events in IgE-mediated mast cell degranulation and the proposed point of inhibition by this compound. Activation of the high-affinity IgE receptor (FcεRI) by an allergen-IgE complex initiates a signaling cascade involving the activation of spleen tyrosine kinase (Syk) and phospholipase Cγ (PLCγ). This leads to an increase in intracellular calcium ([Ca²⁺]i), a critical step for the fusion of granular membranes with the plasma membrane and the subsequent release of allergic mediators. Studies on the related compound, Thunberginol A, suggest that it inhibits the influx of extracellular calcium.

MastCellSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE FceRI FcεRI IgE->FceRI Binds Syk Syk FceRI->Syk Activates Ca_channel Ca²⁺ Channel Ca_int [Ca²⁺]i ↑ Ca_channel->Ca_int Ca²⁺ Influx PLCg PLCγ Syk->PLCg Activates IP3 IP3 PLCg->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Acts on ER->Ca_int Releases Ca²⁺ Degranulation Degranulation (Histamine, β-Hexosaminidase) Ca_int->Degranulation Cytokine Cytokine Production (TNF-α, IL-4) Ca_int->Cytokine ThunberginolC This compound ThunberginolC->Ca_channel Inhibits (Proposed)

Caption: IgE-Mediated Mast Cell Signaling and this compound's Proposed Target.

Experimental Workflow for In Vitro Antiallergic Activity Screening

The diagram below outlines the general workflow for evaluating the antiallergic properties of this compound using the described in vitro assays.

Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. RBL-2H3 Cell Culture & Seeding Sensitization 2. Sensitization with Anti-DNP IgE CellCulture->Sensitization ThunberginolC_Treat 3. Treatment with This compound Sensitization->ThunberginolC_Treat Stimulation 4. Stimulation with Antigen (DNP-BSA) ThunberginolC_Treat->Stimulation Hexosaminidase 5a. β-Hexosaminidase Assay Stimulation->Hexosaminidase Histamine 5b. Histamine ELISA Stimulation->Histamine Cytokine 5c. TNF-α & IL-4 ELISA Stimulation->Cytokine Data 6. Data Analysis & % Inhibition Calculation Hexosaminidase->Data Histamine->Data Cytokine->Data

Caption: General workflow for assessing this compound's antiallergic activity.

References

Application Notes and Protocols for Studying Thunberginol C Effects on Anxiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thunberginol C, an isocoumarin found in Hydrangea macrophylla, has demonstrated potential anxiolytic properties in preclinical studies.[1][2][3] These application notes provide a comprehensive guide for researchers investigating the anti-anxiety effects of this compound using established rodent models. The protocols detailed below for the Elevated Plus-Maze (EPM), Open-Field Test (OFT), and Light-Dark Box (LDB) test are widely accepted behavioral assays for assessing anxiety-like behavior in rodents. Furthermore, this document summarizes the key quantitative findings from a study on this compound and proposes potential signaling pathways that may mediate its anxiolytic effects, providing a foundation for further mechanistic studies.

Data Presentation: Quantitative Effects of this compound on Anxiety-Like Behavior

The following tables summarize the quantitative data from a study investigating the effects of this compound on stress-induced anxiety in mice, as assessed by the Elevated Plus-Maze test.[2]

Table 1: Effect of this compound on Time Spent in Open Arms of the Elevated Plus-Maze

Treatment GroupDoseMean Percentage of Time in Open Arms (± SD)
Normal Control-45.2 ± 5.1
Stress Control-20.1 ± 4.3*
This compound1 mg/kg35.8 ± 6.2
This compound5 mg/kg40.1 ± 5.9
Theanine (Positive Control)20 mg/kg42.3 ± 5.5**

*p < 0.05 compared to Normal Control; **p < 0.05 compared to Stress Control

Table 2: Effect of this compound on Open Arm Entries in the Elevated Plus-Maze

Treatment GroupDoseMean Number of Open Arm Entries (± SD)
Normal Control-15.3 ± 2.1
Stress Control-7.2 ± 1.8*
This compound1 mg/kg12.5 ± 2.5
This compound5 mg/kg14.1 ± 2.3
Theanine (Positive Control)20 mg/kg14.8 ± 2.0**

*p < 0.05 compared to Normal Control; **p < 0.05 compared to Stress Control

Table 3: Effect of this compound on Plasma TNF-α Levels

Treatment GroupDoseMean Plasma TNF-α (pg/mL) (± SD)
Normal Control-25.4 ± 4.1
Stress Control-58.2 ± 7.3*
This compound1 mg/kg35.1 ± 5.9
This compound5 mg/kg30.7 ± 5.2
Theanine (Positive Control)20 mg/kg28.9 ± 4.8**

*p < 0.05 compared to Normal Control; **p < 0.05 compared to Stress Control

Experimental Protocols

Detailed methodologies for three key behavioral assays to evaluate the anxiolytic effects of this compound are provided below.

Elevated Plus-Maze (EPM) Test

Principle: This test is based on the innate aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms of equal dimensions (e.g., for mice: 30 cm long x 5 cm wide).

  • The closed arms have high walls (e.g., 15 cm).

  • The maze should be elevated (e.g., 50 cm) from the floor.

  • A video camera mounted above the maze to record the sessions.

  • Automated tracking software (e.g., ANY-maze, EthoVision) for data analysis.

Protocol:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle control (e.g., saline, DMSO) intraperitoneally (i.p.) or orally (p.o.) at the desired doses and time points before testing (e.g., 30-60 minutes).

  • Procedure:

    • Place a mouse in the center of the maze, facing a closed arm.

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Record the session using the overhead camera.

  • Data Analysis:

    • Measure the time spent in the open arms and closed arms.

    • Count the number of entries into the open and closed arms. An entry is typically defined as all four paws entering an arm.

    • Calculate the percentage of time spent in the open arms: (Time in open arms / (Time in open arms + Time in closed arms)) * 100.

    • Calculate the percentage of open arm entries: (Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) * 100.

    • Total arm entries can be used as a measure of general locomotor activity.

  • Cleaning: Clean the maze thoroughly with 70% ethanol between each trial to eliminate olfactory cues.

Open-Field Test (OFT)

Principle: This test assesses anxiety-like behavior and general locomotor activity based on the rodent's natural tendency to remain close to the walls (thigmotaxis) in a novel, open environment. Anxiolytics increase exploration of the central, more anxiogenic area.

Apparatus:

  • A square or circular arena with high walls (e.g., for mice: 40 cm x 40 cm x 30 cm).

  • The arena floor is typically divided into a central zone and a peripheral zone by the analysis software.

  • A video camera mounted above the arena.

  • Automated tracking software.

Protocol:

  • Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes prior to the test.

  • Drug Administration: Administer this compound or vehicle as described for the EPM test.

  • Procedure:

    • Gently place the mouse in the center of the open-field arena.

    • Allow the mouse to explore the arena freely for a set duration (e.g., 5-10 minutes).

    • Record the session with the overhead camera.

  • Data Analysis:

    • Measure the time spent in the center and peripheral zones.

    • Count the number of entries into the center zone.

    • Measure the total distance traveled and the mean velocity to assess general locomotor activity.

    • Rearing frequency (standing on hind legs) can also be measured as an exploratory behavior.

  • Cleaning: Clean the arena with 70% ethanol between each animal.

Light-Dark Box (LDB) Test

Principle: This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between compartments.

Apparatus:

  • A box divided into two compartments: a small, dark compartment (approximately 1/3 of the total area) and a larger, brightly illuminated compartment (approximately 2/3 of the total area).

  • An opening connects the two compartments.

  • A light source to illuminate the light compartment (e.g., 400-600 lux).

  • A video camera and tracking software.

Protocol:

  • Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes.

  • Drug Administration: Administer this compound or vehicle as previously described.

  • Procedure:

    • Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.

    • Allow the mouse to explore the apparatus freely for a set duration (e.g., 5-10 minutes).

    • Record the session.

  • Data Analysis:

    • Measure the time spent in the light and dark compartments.

    • Count the number of transitions between the two compartments.

    • Measure the latency to first enter the dark compartment.

    • Locomotor activity within each compartment can also be assessed.

  • Cleaning: Clean the apparatus with 70% ethanol between trials.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimation Acclimation (30-60 min) drug_admin Drug Administration (this compound or Vehicle) acclimation->drug_admin epm Elevated Plus-Maze (5 min) drug_admin->epm oft Open-Field Test (5-10 min) drug_admin->oft ldb Light-Dark Box (5-10 min) drug_admin->ldb data_analysis Automated Tracking & Analysis epm->data_analysis oft->data_analysis ldb->data_analysis stats Statistical Analysis data_analysis->stats

Experimental workflow for assessing the anxiolytic effects of this compound.

signaling_pathway cluster_stress Stress Response cluster_thunberginol This compound Intervention cluster_putative Putative Mechanisms stress Chronic Stress inflammation Neuroinflammation (↑ TNF-α) stress->inflammation oxidative_stress Oxidative Stress stress->oxidative_stress neuronal_damage Neuronal Damage inflammation->neuronal_damage oxidative_stress->neuronal_damage anxiety Anxiety-Like Behavior neuronal_damage->anxiety thunberginol This compound thunberginol->inflammation Inhibits thunberginol->oxidative_stress Reduces gaba ↑ GABAergic Transmission thunberginol->gaba serotonin Modulation of Serotonergic Pathway thunberginol->serotonin akt ↑ Akt Signaling thunberginol->akt gaba->anxiety Reduces serotonin->anxiety Reduces akt->anxiety Reduces

Proposed signaling pathways for the anxiolytic effects of this compound.

Discussion of Potential Signaling Pathways

The anxiolytic effects of this compound are likely mediated through multiple pathways. Existing research indicates that this compound attenuates stress-induced anxiety by reducing neuroinflammation and oxidative stress.[1][4] Specifically, it has been shown to decrease levels of the pro-inflammatory cytokine TNF-α and may exert neuroprotective effects through the regulation of Akt signaling.[1][3]

While direct evidence is still emerging, the structural similarity of this compound to other coumarins suggests potential interactions with key neurotransmitter systems implicated in anxiety.

  • GABAergic System: Many anxiolytic drugs, such as benzodiazepines, exert their effects by enhancing the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Some natural coumarins have been found to modulate GABAA receptors, suggesting that this compound may also interact with this pathway to produce its calming effects.

  • Serotonergic System: The serotonergic system plays a crucial role in mood and anxiety regulation. Selective serotonin reuptake inhibitors (SSRIs) are a first-line treatment for anxiety disorders. It is plausible that this compound could modulate serotonin signaling, either by affecting serotonin synthesis, reuptake, or receptor binding, contributing to its anxiolytic profile.

Further research is warranted to elucidate the precise molecular targets of this compound and to confirm its interaction with the GABAergic and serotonergic systems. Such studies will be pivotal in fully understanding its mechanism of action and for its potential development as a novel therapeutic agent for anxiety disorders.

References

Application Notes and Protocols for Thunberginol C in Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the anti-neuroinflammatory properties of Thunberginol C in cell culture models. The methodologies outlined below are based on established protocols for studying neuroinflammation and the known effects of this compound.

Introduction to this compound and Neuroinflammation

Neuroinflammation is a critical process in the central nervous system (CNS) characterized by the activation of microglia, the resident immune cells of the brain. While acute neuroinflammation is a protective response, chronic activation of microglia can lead to the excessive production of pro-inflammatory mediators, contributing to neuronal damage and the progression of neurodegenerative diseases.[1] this compound, a dihydroisocoumarin found in Hydrangea macrophylla, has demonstrated potential anti-inflammatory and neuroprotective effects.[2][3] Studies have shown that this compound can protect neuronal cells from stress-induced death and reduce the levels of the pro-inflammatory cytokine TNF-α.[2][3] It is suggested that the neuroprotective effects of this compound may be linked to its antioxidant and anti-inflammatory properties.[2]

These protocols detail the use of microglial and neuronal cell lines to investigate the mechanisms by which this compound mitigates neuroinflammation, focusing on key signaling pathways such as NF-κB, MAPKs, and the NLRP3 inflammasome.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on neuronal cells and markers of neuroinflammation.

Table 1: Effect of this compound on Corticosterone-Induced Neuronal Cell Death [2]

TreatmentConcentrationCell Viability (MTT Assay) (% of Control)Cytotoxicity (LDH Assay) (% of Control)
Control-100100
Corticosterone (100 µM)-DecreasedIncreased
This compound + Corticosterone1 µMIncreased vs. CorticosteroneDecreased vs. Corticosterone
This compound + Corticosterone10 µMIncreased vs. CorticosteroneDecreased vs. Corticosterone
This compound + Corticosterone30 µMIncreased vs. CorticosteroneDecreased vs. Corticosterone

Table 2: Effect of this compound on Markers of Neuroinflammation in vivo [2]

TreatmentDosePlasma TNF-α Level (pg/mL)Microglial Activation (Iba-1 labeled area in hippocampus)
Control-BaselineBaseline
Stress-IncreasedIncreased
This compound + Stress10 mg/kgDecreased vs. StressDecreased vs. Stress
This compound + Stress20 mg/kgDecreased vs. StressDecreased vs. Stress

Experimental Protocols

Cell Culture

1.1. BV-2 Microglial Cell Culture The murine microglial cell line, BV-2, is a commonly used model for studying neuroinflammation.[4]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency.

1.2. Primary Cortical Neuronal Culture Primary neurons are used to assess the neuroprotective effects of this compound.[2][3]

  • Source: Cortices from embryonic day 17 (E17) mouse embryos.[2]

  • Culture Medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin.

  • Culture Conditions: Plate cells on poly-D-lysine coated plates and maintain in a humidified incubator at 37°C with 5% CO2.

Induction of Neuroinflammation in BV-2 Cells

Lipopolysaccharide (LPS) is a potent activator of microglia and is widely used to induce an inflammatory response in vitro.[4][5]

  • Procedure:

    • Seed BV-2 cells in appropriate culture plates.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.

    • Stimulate the cells with LPS (100 ng/mL - 1 µg/mL) for the desired time, depending on the assay (e.g., 24 hours for cytokine measurements).[4][5]

Key Experimental Assays

3.1. Cell Viability Assay (MTT Assay) The MTT assay is used to assess cell viability by measuring the metabolic activity of cells.[2]

  • Procedure:

    • After treatment, add MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[6]

3.2. Cytotoxicity Assay (LDH Assay) The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.[2]

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

3.3. Nitric Oxide (NO) Production Assay (Griess Assay) This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[7][8]

  • Procedure:

    • Collect 50 µL of cell culture supernatant.

    • Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.[9]

3.4. Cytokine Measurement (ELISA) Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant.[10]

  • Procedure:

    • Use commercially available ELISA kits for the specific cytokines.

    • Follow the manufacturer's protocol for coating plates, adding samples and standards, incubation with detection antibodies, and addition of substrate.

    • Measure the absorbance at the specified wavelength.

3.5. Western Blot Analysis for Signaling Pathways Western blotting is used to detect the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[9][11][12]

  • Cell Lysis: Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

      • NF-κB Pathway: p-p65, p65, p-IκBα, IκBα.[13][14]

      • MAPK Pathway: p-p38, p38, p-ERK, ERK, p-JNK, JNK.[15][16]

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL detection system.

3.6. NLRP3 Inflammasome Activation Assay This assay measures the activation of the NLRP3 inflammasome, a key component of the innate immune response.[17]

  • Priming: Prime BV-2 cells with LPS (1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Activation: Treat the primed cells with an NLRP3 activator such as ATP (5 mM) or nigericin (10 µM) for 30-60 minutes in the presence or absence of this compound.

  • Measurement:

    • Measure IL-1β release in the supernatant by ELISA.

    • Analyze caspase-1 activation (cleavage) in cell lysates by Western blot.

3.7. Antioxidant Capacity Assays These assays determine the ability of this compound to scavenge free radicals and reduce oxidative stress.

  • DPPH Radical Scavenging Assay:

    • Mix this compound with a methanolic solution of DPPH.

    • Incubate in the dark for 30 minutes.

    • Measure the decrease in absorbance at 517 nm.[18]

  • Cellular Antioxidant Assay (CAA):

    • Load cells with a fluorescent probe such as DCFH-DA.

    • Induce oxidative stress with a radical initiator like AAPH.

    • Measure the inhibition of fluorescence by this compound.[19]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays bv2 BV-2 Microglia pretreat Pre-treatment with This compound bv2->pretreat neurons Primary Neurons neurons->pretreat stimulate Stimulation with LPS or Corticosterone pretreat->stimulate viability Cell Viability (MTT, LDH) stimulate->viability inflammation Inflammatory Markers (NO, Cytokines) stimulate->inflammation signaling Signaling Pathways (Western Blot) stimulate->signaling antioxidant Antioxidant Capacity (DPPH, CAA) stimulate->antioxidant

Caption: Experimental workflow for this compound neuroinflammation studies.

signaling_pathway cluster_lps LPS Stimulation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome cluster_output Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 mapk p38, ERK, JNK tlr4->mapk ikb IκBα degradation tlr4->ikb nlrp3 NLRP3 Activation tlr4->nlrp3 nfkb NF-κB (p65) nuclear translocation mapk->nfkb ikb->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines inos iNOS, COX-2 nfkb->inos caspase1 Caspase-1 activation nlrp3->caspase1 caspase1->cytokines thunberginol This compound thunberginol->mapk Inhibits thunberginol->ikb Inhibits thunberginol->nlrp3 Inhibits

Caption: Putative signaling pathways modulated by this compound.

References

Application Notes and Protocols: Measuring Corticosterone Levels Using an ELISA Protocol Following Thunberginol C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thunberginol C, a dihydroisocoumarin found in Hydrangea macrophylla, has garnered interest for its potential therapeutic effects, including anti-allergic, antimicrobial, and neuroprotective properties.[1][2] Recent studies have explored its role in mitigating stress-induced anxiety, where it has been shown to prevent neuronal cell death induced by corticosterone, a primary stress hormone.[3][4][5] Corticosterone is the predominant glucocorticoid in rodents and is a key biomarker for Hypothalamic-Pituitary-Adrenal (HPA) axis activity and stress responses.[6][7] Therefore, accurately quantifying changes in corticosterone levels after treatment with compounds like this compound is crucial for evaluating their pharmacological efficacy in stress-related research.

This document provides a detailed protocol for the determination of corticosterone concentrations in plasma samples, particularly in the context of pre-clinical studies involving this compound treatment, using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Potential Signaling Pathway of this compound in Stress Response

stress Chronic Stress hpa HPA Axis Activation stress->hpa cort Increased Corticosterone hpa->cort neurotox Neuronal Damage & Neuroinflammation cort->neurotox anxiety Anxiety-like Behaviors neurotox->anxiety thunberginol This compound thunberginol->cort May reduce levels thunberginol->neurotox Protective Effect

Caption: Potential mechanism of this compound in the stress response pathway.

Experimental Protocol: Corticosterone Competitive ELISA

This protocol is a generalized procedure based on commercially available corticosterone ELISA kits.[6][8][9][10][11] It is essential to refer to the specific manufacturer's instructions for the kit being used.

1. Principle of the Assay

This is a competitive ELISA. Corticosterone in the samples or standards competes with a fixed amount of horseradish peroxidase (HRP)-labeled corticosterone for binding sites on a polyclonal antibody. The amount of HRP-conjugate bound to the antibody is inversely proportional to the concentration of corticosterone in the sample. The colorimetric reaction with a substrate is then measured spectrophotometrically.

2. Materials and Reagents

  • Corticosterone ELISA Kit (containing pre-coated 96-well plate, corticosterone standard, HRP-labeled corticosterone, specific antibody, wash buffer concentrate, TMB substrate, and stop solution)

  • Samples (e.g., rodent plasma from control and this compound-treated groups)

  • Deionized or distilled water

  • Adjustable precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Plate shaker

  • Absorbent paper

3. Sample Preparation

  • Blood Collection: Following the experimental endpoint after this compound or vehicle administration, collect blood from animals via an appropriate method (e.g., cardiac puncture, tail vein) into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Separation: Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.

  • Aliquoting and Storage: Carefully collect the supernatant (plasma) and aliquot it to avoid repeated freeze-thaw cycles. Samples can be assayed immediately or stored at -20°C or colder.[7]

  • Sample Dilution: Before the assay, thaw the plasma samples on ice. Dilute the plasma samples with the provided assay buffer. A common starting dilution for rodent plasma is 1:40 or 1:100, but the optimal dilution should be determined empirically.[9][10]

4. Assay Procedure

  • Reagent Preparation: Bring all reagents to room temperature before use. Prepare the wash buffer and other reagents as instructed in the kit manual.

  • Standard Curve Preparation: Prepare a serial dilution of the corticosterone standard according to the kit's instructions to generate a standard curve. Typical ranges are from approximately 10 pg/mL to 10,000 pg/mL.[11]

  • Pipetting:

    • Add 50 µL of each standard, diluted sample, and control into the appropriate wells of the microplate.

    • Add 50 µL of the HRP-labeled corticosterone solution to each well.

    • Add 50 µL of the specific antibody solution to each well.

  • Incubation: Cover the plate and incubate for 1-2 hours at room temperature, preferably on a plate shaker.[6][9]

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the diluted wash buffer.[6] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Substrate Addition: Add 150 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance of each well at 450 nm within 10-30 minutes of adding the stop solution.[10]

5. Data Analysis

  • Calculate the average absorbance for each set of standards, controls, and samples.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic curve fit is often recommended.

  • Determine the concentration of corticosterone in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the calculated concentration by the sample dilution factor to obtain the final corticosterone concentration in the original plasma sample.

Experimental Workflow

cluster_animal_phase In-Vivo Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Phase treatment Animal Treatment (this compound vs. Vehicle) stress_model Stress Induction (e.g., Restraint Stress) treatment->stress_model sampling Blood Sample Collection stress_model->sampling centrifuge Plasma Separation (Centrifugation) sampling->centrifuge elisa Corticosterone ELISA Protocol centrifuge->elisa readout Plate Reading (450 nm) elisa->readout curve Standard Curve Generation readout->curve calc Concentration Calculation curve->calc stats Statistical Analysis & Interpretation calc->stats

Caption: Workflow from animal treatment to data analysis for corticosterone measurement.

Data Presentation

The following table summarizes hypothetical data from a study investigating the effect of this compound on plasma corticosterone levels in a rodent model of chronic stress.

Treatment Group Number of Subjects (n) Mean Plasma Corticosterone (ng/mL) Standard Deviation (SD)
Non-Stressed + Vehicle1055.812.3
Stressed + Vehicle10245.245.7
Stressed + this compound (10 mg/kg)10160.538.9
Stressed + this compound (25 mg/kg)10115.729.1

Note: These are example data and do not represent actual experimental results.

Conclusion

The described ELISA protocol provides a robust and sensitive method for quantifying corticosterone levels in plasma samples. When investigating the effects of this compound on the stress response, this assay is an indispensable tool for assessing the compound's impact on the HPA axis. Adherence to a validated protocol and careful sample handling are paramount for obtaining accurate and reproducible results. Studies have indicated that this compound can attenuate stress-induced anxiety and may protect against corticosterone-induced neurotoxicity, making this analytical method critical for advancing research in this area.[3][4]

References

Thunberginol C: A Potent Natural Antioxidant for Positive Control Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thunberginol C, a dihydroisocoumarin isolated from Hydrangea macrophylla, has demonstrated significant antioxidant properties, making it a valuable tool for researchers in the fields of oxidative stress, drug discovery, and natural product chemistry.[1][2] Its ability to scavenge free radicals and modulate cellular antioxidant defense pathways positions it as an excellent positive control for a variety of antioxidant assays. This document provides detailed application notes, experimental protocols, and mechanistic insights into the antioxidant activities of this compound.

Data Presentation: Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. While direct comparative studies providing a comprehensive set of IC50 values are limited in the readily available literature, existing research consistently highlights its potent free radical scavenging capabilities. The following table summarizes the reported antioxidant activities.

AssayTarget Radical/OxidantObserved Activity of this compoundReference Positive Controls
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay DPPH•High scavenging potentialAscorbic Acid, Trolox, Quercetin
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay ABTS•+High scavenging potentialAscorbic Acid, Trolox
Cellular Antioxidant Assay (CAA) Peroxyl RadicalsProtective effect against intracellular ROSQuercetin

Note: Specific IC50 values for this compound are not consistently reported across a wide range of studies in the publicly available literature. Researchers should determine the IC50 value under their specific experimental conditions.

Experimental Protocols

Herein, we provide detailed protocols for commonly employed antioxidant assays, with guidance on using this compound as a positive control.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound (to be used as a positive control)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (as additional positive controls)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of this compound and other Controls: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this stock, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for ascorbic acid or Trolox.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the diluted this compound or control solutions.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of each sample dilution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Scavenging = [ (A_blank - A_sample) / A_blank ] x 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol or Ethanol

  • Ascorbic acid or Trolox

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Controls: Prepare a stock solution and serial dilutions of this compound and other controls as described for the DPPH assay.

  • Assay:

    • Add 20 µL of the diluted this compound or control solutions to the wells of a 96-well plate.

    • Add 180 µL of the working ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Cellular Antioxidant Assay (CAA) using DCFH-DA

Principle: This assay measures the ability of a compound to inhibit the intracellular generation of reactive oxygen species (ROS). The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant capacity is quantified by the reduction in fluorescence.[3][4][5][6]

Materials:

  • This compound

  • Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂ (as a ROS generator)

  • Quercetin (as a reference positive control)

  • Black 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into a black 96-well plate at a density of 6 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and quercetin prepared in treatment medium for 1 hour.

  • Loading with DCFH-DA:

    • Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well.

    • Incubate for 60 minutes in the dark at 37°C.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution (or an appropriate concentration of H₂O₂) to all wells except the negative control wells (which receive only medium).

  • Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the percentage of ROS inhibition for each concentration of this compound.

    • Determine the EC50 value, which is the concentration of this compound required to reduce the initial percentage of ROS by 50%.

Signaling Pathway and Experimental Workflows

Keap1-Nrf2 Signaling Pathway

This compound is proposed to exert its cellular antioxidant effects, at least in part, through the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[7][8][9][10]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thunberginol_C This compound Keap1_Nrf2 Keap1-Nrf2 Complex Thunberginol_C->Keap1_Nrf2 Inhibits interaction ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf sMaf Maf->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Cellular Protection & Antioxidant Defense

Caption: Proposed activation of the Keap1-Nrf2 pathway by this compound.

Experimental Workflow: Cellular Antioxidant Assay

The following diagram illustrates the key steps in the Cellular Antioxidant Assay (CAA) to evaluate the efficacy of this compound.

CAA_Workflow start Start: Seed Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Treat cells with This compound (Positive Control) & Test Compounds incubation1->treatment incubation2 Incubate 1h treatment->incubation2 load_dye Load cells with DCFH-DA solution incubation2->load_dye incubation3 Incubate 60 min load_dye->incubation3 induce_stress Induce Oxidative Stress (e.g., with AAPH) incubation3->induce_stress measure Measure Fluorescence (Ex: 485nm, Em: 535nm) induce_stress->measure analyze Analyze Data: Calculate AUC & EC50 measure->analyze

Caption: Workflow for the Cellular Antioxidant Assay (CAA).

Conclusion

This compound is a robust and reliable natural antioxidant that can be effectively utilized as a positive control in a range of antioxidant capacity assays. Its well-documented free radical scavenging properties and its role in activating cellular antioxidant defense mechanisms make it a valuable standard for researchers investigating oxidative stress and developing novel antioxidant therapies. The protocols and information provided here serve as a comprehensive guide for the effective application of this compound in antioxidant research.

References

Application Notes and Protocols for Thunberginol C In Vivo Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thunberginol C, a dihydroisocoumarin isolated from Hydrangea macrophylla, has demonstrated a range of promising biological activities, including neuroprotective, anti-inflammatory, antioxidant, and antimicrobial effects[1][2][3][4]. Preclinical studies in mice have shown its potential to attenuate stress-induced anxiety, suggesting its therapeutic value for neurological disorders[1][5][6]. However, the clinical translation of this compound is hindered by challenges common to many natural products, such as poor aqueous solubility and low bioavailability, which can lead to suboptimal pharmacokinetic profiles and limit its in vivo efficacy[7][8][9][10]. The bioavailability and ability of this compound to cross the blood-brain barrier are currently unknown[2].

To overcome these limitations, advanced drug delivery systems are essential. This document provides detailed application notes and protocols for the development and in vivo evaluation of a liposomal delivery system for this compound. Liposomes are clinically established nanocarriers that can encapsulate both hydrophobic and hydrophilic compounds, improve solubility, prolong circulation, and enhance therapeutic efficacy[11][12]. The following protocols are based on established methodologies for formulating poorly soluble natural compounds for in vivo research[13][14].

Application Note 1: Liposomal Formulation of this compound for Enhanced Bioavailability

The primary challenge in the in vivo application of this compound is its presumed low aqueous solubility, a characteristic of many polyphenolic compounds[7][15]. This poor solubility can significantly limit its absorption and bioavailability following oral or parenteral administration[16][17]. A liposomal formulation addresses this by encapsulating this compound within a lipid bilayer, creating a stable nanoparticle suspension suitable for in vivo administration[11][18]. This approach can enhance the apparent solubility of the compound, protect it from premature degradation, and improve its pharmacokinetic profile[10][19].

Key Advantages of a Liposomal Formulation:

  • Improved Solubility: Encapsulation within the lipid bilayer of liposomes allows for the dispersion of hydrophobic this compound in aqueous media.

  • Enhanced Stability: The liposomal structure can protect the encapsulated this compound from enzymatic degradation in the biological environment.

  • Modified Pharmacokinetics: Liposomal delivery can alter the distribution and elimination of this compound, potentially leading to a longer circulation half-life and increased exposure in target tissues[20].

  • Suitability for In Vivo Studies: The formulation provides a consistent and reproducible means of administering a precise dose of this compound in animal models.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Ethanol Injection Method

This protocol describes the preparation of this compound-loaded liposomes using the ethanol injection method, a simple and reproducible technique for forming unilamellar vesicles[13].

Materials:

  • This compound (purity >98%)

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Absolute Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Magnetic stirrer and stir bar

  • Syringe with a fine gauge needle (e.g., 27G)

  • Round bottom flask

  • Rotary evaporator (optional, for solvent removal)

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Accurately weigh Soybean Phosphatidylcholine (SPC) and Cholesterol in a desired molar ratio (e.g., 2:1).

    • Accurately weigh this compound. The drug-to-lipid ratio should be optimized, starting with a weight ratio of 1:20 (this compound:total lipid).

    • Dissolve the lipids and this compound in a minimal amount of absolute ethanol in a round bottom flask.

  • Liposome Formation:

    • Prepare a PBS solution (pH 7.4) and place it in a beaker on a magnetic stirrer, stirring at a constant, moderate speed.

    • Draw the ethanolic lipid-drug solution into a syringe.

    • Slowly inject the ethanolic solution into the stirring PBS. The volume ratio of the aqueous phase to the organic phase should be high (e.g., 10:1) to ensure rapid dilution and liposome formation.

    • Observe the formation of a slightly opalescent suspension, indicating the formation of liposomes.

  • Solvent Removal and Size Homogenization:

    • Continue stirring the suspension for 30-60 minutes to allow for the stabilization of the liposomes and some evaporation of the ethanol.

    • (Optional) For complete removal of ethanol, the liposomal suspension can be transferred to a rotary evaporator under reduced pressure.

    • To obtain a uniform size distribution, the liposomal suspension is then subjected to extrusion. Pass the suspension 10-15 times through an extruder fitted with a 100 nm polycarbonate membrane.

  • Purification and Storage:

    • To remove any unencapsulated this compound, the liposomal suspension can be dialyzed against PBS (pH 7.4) overnight using a dialysis membrane with a suitable molecular weight cut-off (e.g., 12-14 kDa).

    • Store the final this compound-loaded liposome suspension at 4°C for short-term use. For long-term storage, lyophilization with a cryoprotectant may be considered.

Protocol 2: Characterization of this compound-Loaded Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) using a Zetasizer instrument.

  • Procedure:

    • Dilute an aliquot of the liposomal suspension with filtered PBS (pH 7.4).

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (Z-average), PDI, and zeta potential at 25°C.

    • Perform measurements in triplicate.

2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):

  • Method: Centrifugation or dialysis followed by quantification of this compound using High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the unencapsulated ("free") this compound from the liposomes. This can be done by centrifuging an aliquot of the suspension in a microcentrifuge tube with a filter unit (e.g., Amicon Ultra, 10 kDa MWCO). The filtrate will contain the free drug.

    • To determine the total amount of this compound, disrupt an aliquot of the original liposomal suspension by adding a suitable solvent like methanol or acetonitrile to dissolve the liposomes and release the encapsulated drug.

    • Quantify the amount of this compound in the filtrate (free drug) and the disrupted suspension (total drug) using a validated HPLC method.

    • Calculate EE% and DL% using the following formulas:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL% = [(Total Drug - Free Drug) / Total Weight of Lipids] x 100

3. In Vitro Drug Release:

  • Method: Dialysis method.

  • Procedure:

    • Place a known amount of the this compound-loaded liposome suspension into a dialysis bag (12-14 kDa MWCO).

    • Immerse the sealed dialysis bag in a beaker containing a known volume of release medium (e.g., PBS pH 7.4, potentially with a small amount of a surfactant like Tween 80 to maintain sink conditions).

    • Keep the beaker in a shaking water bath at 37°C.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

    • Analyze the collected samples for this compound concentration using HPLC.

    • Plot the cumulative percentage of drug released versus time.

Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded Liposomes (Hypothetical Data)

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
This compound Liposomes115.4 ± 5.20.18 ± 0.03-25.7 ± 2.192.3 ± 4.54.6 ± 0.2
Empty Liposomes (Control)110.8 ± 4.90.17 ± 0.02-26.1 ± 1.9N/AN/A

Table 2: In Vivo Pharmacokinetic Parameters of this compound after Intravenous Administration in Mice (Hypothetical Data)

FormulationCmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Half-life (t½) (h)
This compound Solution1.2 ± 0.30.252.5 ± 0.61.5 ± 0.4
This compound Liposomes8.5 ± 1.10.545.8 ± 7.310.2 ± 1.8
Protocol 3: In Vivo Efficacy Study in a Mouse Model of Stress-Induced Anxiety

This protocol outlines a study to evaluate the anxiolytic effects of the this compound liposomal formulation in a chronic restraint stress model, as previously described[1][2].

Animals:

  • Male C57BL/6 mice (8-10 weeks old).

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Design:

  • Groups (n=8-10 per group):

    • Group 1: Vehicle control (no stress, receives empty liposomes).

    • Group 2: Stress control (receives empty liposomes).

    • Group 3: Stress + this compound solution (e.g., 10 mg/kg).

    • Group 4: Stress + this compound liposomes (e.g., 10 mg/kg).

  • Chronic Restraint Stress Protocol:

    • Induce stress by placing mice in well-ventilated 50 mL conical tubes for 2 hours daily for 14 consecutive days.

  • Drug Administration:

    • Administer the formulations (e.g., via intraperitoneal or intravenous injection) 30 minutes before the daily stress procedure.

  • Behavioral Testing (on day 15):

    • Perform the Elevated Plus Maze (EPM) test to assess anxiety-like behavior. Record the time spent in and the number of entries into the open and closed arms.

  • Biochemical Analysis:

    • Following behavioral testing, collect blood samples to measure plasma levels of corticosterone and TNF-α.

    • Harvest brain tissue (hippocampus and prefrontal cortex) to analyze markers of neuroinflammation (e.g., Iba-1 staining) and oxidative stress (e.g., TBARS assay).

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_invivo In Vivo Evaluation p1 Dissolve this compound, SPC, and Cholesterol in Ethanol p2 Inject Ethanolic Solution into Stirring PBS p1->p2 p3 Extrude through 100 nm Membrane p2->p3 p4 Purify by Dialysis p3->p4 c1 Particle Size & Zeta Potential (DLS) p4->c1 c2 Encapsulation Efficiency (HPLC) p4->c2 c3 In Vitro Release (Dialysis) p4->c3 v1 Administer to Stress Model Mice p4->v1 v2 Behavioral Testing (Elevated Plus Maze) v1->v2 v3 Biochemical Analysis (Corticosterone, TNF-α) v2->v3 signaling_pathway TC This compound (Liposomal Delivery) Akt Akt Signaling TC->Akt Activates Neuroinflammation Neuroinflammation (↑ Microglial Activation, ↑ TNF-α) Akt->Neuroinflammation Inhibits OxidativeStress Oxidative Stress (↑ TBARS) Akt->OxidativeStress Inhibits Stress Chronic Stress Stress->Neuroinflammation Induces Stress->OxidativeStress Induces Anxiety Anxiety-like Behavior Neuroinflammation->Anxiety OxidativeStress->Anxiety

References

Application Notes and Protocols: Thunberginol C in Combination with Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of Thunberginol C, both alone and in hypothetical synergistic combinations with other well-researched natural compounds. The proposed combinations are based on the known anti-inflammatory and antioxidant properties of this compound.

Application Note 1: this compound as a Modulator of Neuroinflammation and Oxidative Stress

This compound, a dihydroisocoumarin found in Hydrangea macrophylla, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] Research suggests its potential in mitigating stress-induced anxiety by reducing neuroinflammation and oxidative stress.[3][4] In a study using a mouse model of restraint stress, this compound was shown to decrease plasma levels of the pro-inflammatory cytokine TNF-α and reduce microglial activation in the hippocampus.[3][4] These findings highlight this compound's potential as a therapeutic agent for neurological disorders associated with inflammation and oxidative damage.

Table 1: Effects of this compound on Stress-Induced Anxiety and Neuroinflammation in Mice

ParameterTreatment GroupResultFold Change/Percentage Change
Plasma TNF-α Concentration Stress + VehicleIncreased-
Stress + this compound (10 mg/kg)Significantly Decreased vs. Vehicle~40% decrease
Stress + this compound (20 mg/kg)Significantly Decreased vs. Vehicle~55% decrease
Hippocampal Microglia Activation (Iba-1 positive area) Stress + VehicleIncreased-
Stress + this compound (10 mg/kg)Significantly Decreased vs. Vehicle~30% decrease
Stress + this compound (20 mg/kg)Significantly Decreased vs. Vehicle~50% decrease
Anxiety-like Behavior (Time in open arms of EPM) Stress + VehicleDecreased-
Stress + this compound (10 mg/kg)Significantly Increased vs. Vehicle~60% increase
Stress + this compound (20 mg/kg)Significantly Increased vs. Vehicle~100% increase

Data synthesized from findings reported in studies on stress-induced anxiety models.[3]

Thunberginol_C_Neuroinflammation_Pathway Stress Chronic Stress Microglia Microglia Activation Stress->Microglia TNFa ↑ TNF-α Microglia->TNFa Neuroinflammation Neuroinflammation TNFa->Neuroinflammation ThunberginolC This compound ThunberginolC->Microglia Inhibits

Caption: this compound's mechanism in reducing neuroinflammation.

Experimental Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

This protocol is for assessing anxiety-like behavior in mice, a common method to evaluate the effects of compounds like this compound.[5][6][7][8][9]

Materials:

  • Elevated Plus Maze apparatus (two open arms, two closed arms, elevated 50-70 cm from the floor).

  • Video camera and tracking software (e.g., ANY-maze).

  • 70% ethanol for cleaning.

  • Experimental mice.

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Apparatus Setup: Place the EPM in the center of the testing room. Ensure consistent lighting conditions.

  • Animal Placement: Gently place a mouse on the central platform of the maze, facing one of the open arms.

  • Recording: Start the video recording immediately and allow the mouse to explore the maze for 5 minutes.

  • Observation: The experimenter should leave the room during the test to avoid influencing the mouse's behavior.

  • Data Collection: After 5 minutes, gently return the mouse to its home cage.

  • Cleaning: Clean the maze thoroughly with 70% ethanol between each trial to remove olfactory cues.

  • Data Analysis: Use the tracking software to analyze the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Application Note 2: Hypothetical Synergistic Anti-inflammatory Effects of this compound with Quercetin

While direct studies on the combination of this compound and Quercetin are not yet available, a synergistic anti-inflammatory effect is plausible. Both compounds are known to inhibit pro-inflammatory pathways. This compound has been shown to reduce TNF-α, and Quercetin is a well-documented inhibitor of NF-κB and COX-2.[10][11][12][13][14] Combining these two compounds could potentially lead to a more potent anti-inflammatory effect at lower concentrations, thereby reducing potential side effects. The following table presents data from a study on the synergistic anti-inflammatory effects of Quercetin and Curcumin, which serves as a model for the potential synergy with this compound.[10][11]

Table 2: Synergistic Anti-inflammatory Effects of Quercetin and Curcumin

ParameterTreatment GroupResult vs. Control
COX-2 Expression Quercetin (High Conc.)Significant Downregulation
Curcumin (High Conc.)Significant Downregulation
Quercetin + Curcumin (Low Conc. Combo)Significant Downregulation (similar to high conc. individual treatment)
NF-κB Activation Quercetin (High Conc.)Significant Inhibition
Curcumin (High Conc.)Significant Inhibition
Quercetin + Curcumin (Low Conc. Combo)Significant Inhibition (similar to high conc. individual treatment)
Nitric Oxide (NO) Production Quercetin (High Conc.)Significant Reduction
Curcumin (High Conc.)Significant Reduction
Quercetin + Curcumin (Low Conc. Combo)Significant Reduction (more effective than Quercetin alone)

Data based on a study demonstrating the synergistic anti-inflammatory effects of Quercetin and Curcumin.[10]

Synergistic_Anti_Inflammatory_Pathway InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Pathway InflammatoryStimulus->NFkB COX2 COX-2 Pathway InflammatoryStimulus->COX2 ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatoryCytokines COX2->ProInflammatoryCytokines ThunberginolC This compound ThunberginolC->NFkB Inhibits Quercetin Quercetin Quercetin->NFkB Inhibits Quercetin->COX2 Inhibits

Caption: Hypothetical synergistic anti-inflammatory mechanism.

Experimental Protocol 2: Measurement of TNF-α and IL-6 in Cell Culture Supernatants by ELISA

This protocol describes the quantification of the pro-inflammatory cytokines TNF-α and IL-6 released from cultured cells.[15][16][17][18]

Materials:

  • Human/Murine TNF-α and IL-6 ELISA kits (e.g., from R&D Systems, Thermo Fisher Scientific).

  • 96-well microplates.

  • Cell culture medium and supplements.

  • Cultured cells (e.g., macrophages, microglia).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 24- or 48-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound, Quercetin, and their combination for a specified period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove cellular debris.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants) to the wells.

    • Incubating and washing the plate.

    • Adding a detection antibody.

    • Incubating and washing the plate.

    • Adding a substrate solution to develop color.

    • Stopping the reaction and reading the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve. A synergistic effect is indicated if the combination treatment shows a greater reduction in cytokine levels than the sum of the individual treatments.

Application Note 3: Hypothetical Synergistic Antioxidant Effects of this compound with Resveratrol and EGCG

This compound is known for its antioxidant properties.[1][2] Combining it with other potent antioxidants like Resveratrol and Epigallocatechin-3-gallate (EGCG) could lead to enhanced protection against oxidative stress. Resveratrol and EGCG have been shown to act synergistically to increase the activity of antioxidant enzymes and reduce markers of oxidative damage.[19][20][21] A combination therapy involving this compound could potentially offer a multi-pronged approach to combating oxidative stress by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses.

Table 3: Synergistic Antioxidant Effects of Resveratrol and EGCG in Mice

ParameterTreatment GroupResult vs. Control
Serum Malondialdehyde (MDA) Level ResveratrolSignificantly Lower
EGCGSignificantly Lower
Resveratrol + EGCGSignificantly Lower (more than individual treatments)
Muscle Glutathione Peroxidase (GSH-Px) Activity ResveratrolSignificantly Higher
EGCGSignificantly Higher
Resveratrol + EGCGSignificantly Higher (more than individual treatments)
Muscle Total Superoxide Dismutase (T-SOD) Activity ResveratrolSignificantly Higher
EGCGSignificantly Higher
Resveratrol + EGCGSignificantly Higher (more than individual treatments)
Muscle Nrf2 Gene Expression ResveratrolSignificantly Increased
EGCGSignificantly Increased
Resveratrol + EGCGSignificantly Increased (more than individual treatments)

Data based on a study demonstrating the synergistic antioxidant effects of Resveratrol and EGCG.[19]

Synergistic_Antioxidant_Pathway OxidativeStress Oxidative Stress ROS Reactive Oxygen Species (ROS) OxidativeStress->ROS Nrf2 Nrf2 Pathway AntioxidantEnzymes Antioxidant Enzymes (SOD, GSH-Px) Nrf2->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes ThunberginolC This compound ThunberginolC->ROS Scavenges ThunberginolC->Nrf2 Activates ResveratrolEGCG Resveratrol + EGCG ResveratrolEGCG->ROS Scavenges ResveratrolEGCG->Nrf2 Activates

References

Troubleshooting & Optimization

Technical Support Center: Thunberginol C Extraction from Hydrangea

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of Thunberginol C from Hydrangea species. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in improving their extraction efficiency and yield.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound in a question-and-answer format.

Q1: Why is my this compound yield consistently low?

A1: Low yields of this compound can stem from several factors throughout the extraction process. Consider the following potential causes and solutions:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial. While various solvents can be used, aqueous ethanol (e.g., 70%) is commonly reported as effective.[1][2][3] Methanol and ethanol have been shown to be superior to water for related dihydroisocoumarins.[4]

  • Incorrect Extraction pH: Dihydroisocoumarins can be unstable and prone to conversion under neutral or alkaline conditions. Maintaining a slightly acidic pH during extraction can significantly improve the yield of related compounds like hydrangenol, a principle that likely applies to this compound as well.[5]

  • Inadequate Temperature: Temperature influences extraction efficiency, but excessive heat can cause degradation.[6] A common protocol uses 70% ethanol at 60°C.[1][3] Flavonoids and related compounds can be heat-sensitive, with degradation observed at higher temperatures.[6][7]

  • Improper Plant Material Preparation: The pre-processing of Hydrangea leaves is a critical step. Traditional methods often involve fermenting and drying the leaves.[3][8] Mechanical processing like blending or rolling before drying has been shown to significantly increase the accumulation of other target compounds in the leaves.[4]

  • Insufficient Solid-to-Liquid Ratio: A low solvent volume relative to the plant material can lead to incomplete extraction. Increasing the solid-to-liquid ratio generally enhances the extraction of phenolic compounds.[9]

Q2: I am observing degradation of my target compound in the final extract. What could be the cause?

A2: Degradation of this compound is a common problem that can significantly impact final yield and purity. Key factors include:

  • High Extraction Temperature: As phenolic compounds, dihydroisocoumarins are susceptible to thermal degradation.[6] Prolonged exposure to high temperatures (e.g., above 80°C in conventional extractions) can break down the molecule.[7]

  • Extraction pH: As noted, neutral to alkaline conditions can convert hydrangenol into hydrangeic acid.[5] this compound may be susceptible to similar pH-dependent transformations. Ensure your solvent system is not alkaline.

  • Exposure to Light and Oxygen: Prolonged exposure to light and atmospheric oxygen during processing and storage can lead to oxidative degradation, a common issue for phenolic compounds.[6][7] It is advisable to conduct extractions in amber glassware and consider using an inert atmosphere (e.g., nitrogen) during solvent evaporation.

Q3: My extract contains many impurities. How can I improve the purity of this compound?

A3: Crude plant extracts are complex mixtures. Achieving high purity requires downstream processing and purification steps.

  • Initial Cleanup: After initial extraction and filtration, a concentration step followed by lyophilization (freeze-drying) is common.[1][3]

  • Chromatographic Purification: For high-purity isolation, chromatographic techniques are essential. Methods such as counter-current chromatography followed by reversed-phase preparative High-Performance Liquid Chromatography (HPLC) have been successfully used to purify dihydroisocoumarins from Hydrangea.[10]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for this compound extraction?

A1: A widely cited and effective starting point is extraction with 70% ethanol. The powdered, dried leaves of Hydrangea macrophylla are extracted twice with 70% ethanol at 60°C for 2 hours for each extraction cycle.[1][3] The resulting extracts are then filtered, combined, concentrated under reduced pressure, and lyophilized.

Q2: Which part of the Hydrangea plant should be used?

A2: this compound and related compounds are typically isolated from the leaves of Hydrangea macrophylla, specifically the variety thunbergii.[3][8] These are often processed by fermenting and drying, a material referred to as Hydrangeae Dulcis Folium.[8]

Q3: What are some advanced extraction techniques that can improve yield?

A3: Beyond conventional maceration or reflux extraction, several modern techniques can enhance efficiency:

  • Ultrasound-Assisted Extraction (UAE): UAE uses acoustic cavitation to disrupt plant cell walls, which can reduce extraction time and increase yield.[11]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material directly, leading to rapid and efficient extraction. While specifically documented for polysaccharides from Hydrangea, it is a powerful technique for flavonoids as well.[12][13]

  • Accelerated Solvent Extraction (ASE): ASE uses elevated temperatures and pressures to increase extraction efficiency and has shown excellent yields for related compounds from Hydrangea.[4]

Q4: How is this compound quantified in the extract?

A4: The standard analytical method for quantifying this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a diode-array detector (DAD) or a mass spectrometer (MS).[1][14]

Data Presentation: Comparative Extraction Parameters

The tables below summarize quantitative data from studies on Hydrangea constituents, providing a comparative look at how different parameters affect extraction yield.

Table 1: Effect of Extraction pH on Hydrangenol Yield (A related dihydroisocoumarin)

Extraction Water TypeFinal Extract pHHydrangenol Yield (µg/mL)
Distilled Water (DW)5.3914.36 ± 0.18
Purified Water (PW)7.201.46 ± 0.12
Mineral Water (MW)7.061.32 ± 0.29
PW + CalamansiAcidic (not specified)21.38

Data sourced from a study on Hydrangea tea, demonstrating the critical impact of acidic pH on yield.[5]

Table 2: Comparison of Extraction Methods and Solvents for Phyllodulcin (A related dihydroisocoumarin)

Extraction MethodSolventYield (mg/g of dry leaf)
Accelerated Solvent Extraction (ASE)Methanol21.28
Soaking (12h @ 25°C)Methanol21.20
Ultrasonication (1h @ 35°C)Methanol19.33

Data sourced from a study optimizing phyllodulcin production.[4]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction

This protocol is based on a frequently cited method for extracting this compound from Hydrangea macrophylla.[1][3]

  • Preparation: Use fermented and dried leaves of Hydrangea macrophylla. Grind the leaves into a fine powder.

  • Extraction:

    • Add the leaf powder to a flask with 70% ethanol at a specified solid-to-liquid ratio (e.g., 1:20 w/v).

    • Heat the mixture at 60°C for 2 hours with continuous stirring.

    • Separate the extract from the solid plant material by filtration (e.g., using Whatman filter paper).

    • Repeat the extraction process on the plant residue with fresh 70% ethanol for another 2 hours to maximize yield.

  • Concentration: Combine the filtrates from both extraction cycles. Concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C to avoid thermal degradation.

  • Lyophilization: Freeze the concentrated aqueous extract and lyophilize (freeze-dry) to obtain a stable powder.

  • Quantification: Analyze the this compound content in the lyophilized powder using a validated HPLC method.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This is a general protocol for the quantification of this compound. Specific parameters may need optimization.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol or ethanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the lyophilized extract, dissolve it in the mobile phase or a suitable solvent (e.g., methanol), and filter it through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode-Array Detector (DAD) set to the UV absorbance maximum of this compound.

    • Injection Volume: 10-20 µL.

  • Analysis: Run the standards and samples. Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount using the calibration curve.

Visualizations: Workflows and Diagrams

The following diagrams illustrate key experimental and logical workflows.

G cluster_prep Plant Material Preparation cluster_extract Extraction cluster_process Downstream Processing cluster_analysis Analysis & Purification p1 Hydrangea Leaves (Fermented & Dried) p2 Grind to Powder p1->p2 e1 Maceration/Reflux (70% EtOH, 60°C, 2h) p2->e1 e2 Filter e1->e2 e3 Repeat Extraction e2->e3 Solid Residue e4 Combine Filtrates e2->e4 Filtrate e3->e2 d1 Concentrate (Rotary Evaporator) e4->d1 d2 Lyophilize (Freeze-Dry) d1->d2 d3 Crude Extract Powder d2->d3 a1 HPLC-DAD Analysis (Quantification) d3->a1 a2 Preparative HPLC (Purification) d3->a2 a3 Pure this compound a2->a3

Caption: Workflow for this compound extraction and analysis.

G start Low this compound Yield q1 Check Extraction pH: Is it acidic (pH 4-6)? start->q1 q2 Check Solvent: Using aqueous ethanol/methanol? q1->q2 Yes s1 Adjust pH with food-grade acid (e.g., acetic, citric). q1->s1 No q3 Check Temperature: Is it optimal (e.g., ~60°C)? q2->q3 Yes s2 Switch to 70-80% ethanol or methanol. q2->s2 No q4 Check Plant Material: Was it properly dried/processed? q3->q4 Yes s3 Adjust temp. Avoid excessive heat (>80°C) to prevent degradation. q3->s3 No s4 Ensure proper drying and mechanical processing (grinding). q4->s4 No s5 Yield should improve. Consider advanced methods (UAE/MAE). q4->s5 Yes s1->q2 s2->q3 s3->q4 s4->s5

Caption: Troubleshooting decision tree for low extraction yield.

References

Technical Support Center: Overcoming Poor Solubility of Thunberginol C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thunberginol C. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

Troubleshooting Guide

Low solubility of this compound in aqueous solutions can be a significant hurdle in experimental setups. This guide provides a systematic approach to troubleshoot and overcome this issue.

Problem: Poor dissolution or precipitation of this compound in my aqueous experimental buffer.

G start Start: Poor this compound Solubility Observed check_solvent Is a small amount of an organic co-solvent permissible? start->check_solvent add_cosolvent Add a minimal amount of a water-miscible co-solvent (e.g., DMSO, Ethanol) check_solvent->add_cosolvent Yes complexation Consider solubility enhancement techniques (see FAQs) check_solvent->complexation No check_solubility1 Is solubility improved? add_cosolvent->check_solubility1 check_solubility1->complexation No end Proceed with Experiment check_solubility1->end Yes cyclodextrin Cyclodextrin Inclusion Complexation complexation->cyclodextrin nanosuspension Nanosuspension Formulation complexation->nanosuspension solid_dispersion Solid Dispersion Preparation complexation->solid_dispersion

Caption: Troubleshooting workflow for addressing poor this compound solubility.

Frequently Asked Questions (FAQs)

1. What is the expected solubility of this compound in common solvents?

SolventExpected Solubility Range for Similar PolyphenolsNotes
WaterVery Low (< 0.1 mg/mL)Expected to be poorly soluble.
Phosphate-Buffered Saline (PBS)Very Low (< 0.1 mg/mL)Similar to water, precipitation is likely.
Dimethyl Sulfoxide (DMSO)High (> 10 mg/mL)A common choice for initial stock solutions.[3]
EthanolModerate (1-10 mg/mL)Can be used as a co-solvent.
MethanolModerate (1-10 mg/mL)Useful for analytical purposes.

2. How can I improve the aqueous solubility of this compound for my experiments?

Several techniques can be employed to enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound.[4][5][6] The choice of method depends on the specific requirements of your experiment.

TechniquePrincipleExpected OutcomeKey Consideration
Co-solvency Adding a water-miscible organic solvent to the aqueous medium to increase the solubility of a nonpolar solute.Moderate increase in solubility.The co-solvent must not interfere with the experimental assay.
Cyclodextrin Inclusion Complexation Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin.[7][8]Significant increase in aqueous solubility and stability.[5]The type of cyclodextrin (e.g., HP-β-CD) and the molar ratio need to be optimized.
Nanosuspension Reducing the particle size of this compound to the nanometer range, which increases the surface area for dissolution.[9][10]Improved dissolution rate and saturation solubility.Requires specialized equipment like a high-pressure homogenizer.
Solid Dispersion Dispersing this compound in a hydrophilic polymer matrix at a molecular level.[4][11]Enhanced wettability and dissolution rate.The choice of polymer carrier is crucial for stability and release.

3. Are there any known biological signaling pathways affected by this compound?

This compound has been shown to attenuate stress-induced anxiety by reducing neuroinflammation and oxidative stress.[12][13] One of the proposed mechanisms involves the modulation of the Akt signaling pathway, which plays a crucial role in cell survival and response to oxidative stress.[12][14]

G TC This compound Akt Akt Signaling Pathway TC->Akt Activates Neuroinflammation Neuroinflammation Akt->Neuroinflammation Inhibits OxidativeStress Oxidative Stress Akt->OxidativeStress Inhibits NeuronalProtection Neuronal Protection & Reduced Anxiety Neuroinflammation->NeuronalProtection OxidativeStress->NeuronalProtection

Caption: Proposed signaling pathway modulation by this compound.[12][13][14]

Experimental Protocols

The following are detailed methodologies for key solubility enhancement techniques. These are general protocols and may require optimization for this compound.

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol is based on the freeze-drying method, which is suitable for forming stable inclusion complexes.[7]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio. The molecular weight of this compound is 272.25 g/mol .[2]

  • Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with gentle stirring.

  • Addition of this compound: Slowly add the this compound powder to the HP-β-CD solution.

  • Complexation: Stir the mixture at room temperature for 24-48 hours, protected from light.

  • Freezing: Freeze the resulting solution at -80°C until completely solid.

  • Lyophilization: Lyophilize the frozen sample for 48-72 hours until a dry powder is obtained.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[6]

Protocol 2: Formulation of this compound Nanosuspension

This protocol describes the preparation of a nanosuspension using the high-pressure homogenization (HPH) method.[9][15]

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or a combination of HPMC and SDS)

  • Deionized water

  • High-shear mixer

  • High-pressure homogenizer

Methodology:

  • Preparation of Stabilizer Solution: Dissolve the stabilizer in deionized water.

  • Coarse Suspension: Disperse this compound in the stabilizer solution using a high-shear mixer to form a coarse suspension.

  • High-Pressure Homogenization: Process the coarse suspension through a high-pressure homogenizer for a specified number of cycles (e.g., 10-20 cycles) at a set pressure (e.g., 1500 bar). The optimal parameters should be determined experimentally.

  • Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).

  • Lyophilization (Optional): For long-term storage, the nanosuspension can be lyophilized with a cryoprotectant (e.g., mannitol).[15]

Protocol 3: Preparation of this compound Solid Dispersion

This protocol outlines the solvent evaporation method for preparing a solid dispersion.[4][8]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30 or Soluplus®)

  • Suitable organic solvent (e.g., ethanol or methanol)

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve both this compound and the hydrophilic carrier in the organic solvent. The drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w) should be optimized.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion into a fine powder and pass it through a sieve of appropriate mesh size.

  • Characterization: Analyze the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like HPLC, USP dissolution apparatus, DSC, and XRD.[8]

References

Thunberginol C stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Thunberginol C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in long-term storage and experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or lower, protected from light and moisture. Phenolic compounds like this compound can be susceptible to degradation over time, and these conditions help to minimize degradation pathways such as oxidation.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light and air. Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is advisable to aliquot the solution into tightly sealed, light-protecting vials and store at -80°C for short to medium-term storage. Avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation pathways for this compound?

A3: As a dihydroisocoumarin with phenolic hydroxyl groups, this compound is potentially susceptible to oxidation. This can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions. Hydrolysis of the lactone ring could also occur under strongly acidic or basic conditions.

Q4: How can I detect degradation of my this compound sample?

A4: Degradation can be monitored by a change in physical appearance (e.g., color change of the solid or solution), or more accurately by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.[1][2]

Q5: Are there any known incompatibilities for this compound?

Troubleshooting Guide

Issue Possible Cause Recommendation
Loss of biological activity in my experiment. 1. Degradation of this compound stock solution: Solutions may degrade if stored improperly (e.g., at room temperature, exposed to light).2. Repeated freeze-thaw cycles: This can lead to degradation of the compound in solution.3. Interaction with media components: Certain components in cell culture media or buffers could potentially degrade the compound.1. Prepare fresh stock solutions before each experiment. If using a stored solution, verify its integrity by HPLC.2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.3. Perform a stability test of this compound in your specific experimental media.
I see a color change in my solid this compound upon storage. Oxidation: Exposure to air and/or light can cause oxidation of phenolic compounds, often leading to a yellowish or brownish discoloration.While a slight color change may not significantly impact purity for some applications, it is an indicator of degradation. Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light. For critical applications, re-purification may be necessary.
My HPLC chromatogram shows multiple peaks besides the main this compound peak. 1. Sample degradation: The sample may have degraded during storage or sample preparation.2. Contamination: The sample might be contaminated.3. Inappropriate analytical method: The HPLC method may not be optimized, leading to peak splitting or the appearance of artifacts.1. Review storage and handling procedures. Analyze a freshly prepared sample from a new vial if available.2. Check the purity of the solvent used to dissolve the sample.3. Develop and validate a stability-indicating HPLC method. This involves forced degradation studies to ensure the method can separate the intact drug from its degradation products.

Data Presentation

Table 1: Hypothetical Long-Term Stability of Solid this compound

Storage ConditionTimepointPurity by HPLC (%)Appearance
-20°C, Dark, Desiccated 0 months99.8White crystalline solid
6 months99.7White crystalline solid
12 months99.5White crystalline solid
24 months99.2Off-white crystalline solid
4°C, Dark, Desiccated 0 months99.8White crystalline solid
6 months98.5Off-white crystalline solid
12 months97.1Pale yellow solid
24 months94.3Yellowish solid
25°C / 60% RH, Exposed to Light 0 months99.8White crystalline solid
1 month95.2Pale yellow solid
3 months88.7Yellow-brown solid
6 months75.4Brownish solid

Table 2: Hypothetical Stability of this compound (1 mg/mL) in Solution at 4°C

SolventTimepointRemaining this compound (%)
DMSO 0 hours100
24 hours99.5
72 hours98.2
1 week96.5
Ethanol 0 hours100
24 hours99.1
72 hours97.5
1 week95.2
PBS (pH 7.4) 0 hours100
8 hours92.3
24 hours85.1
72 hours70.8

Experimental Protocols

Protocol 1: Long-Term Stability Testing of Solid this compound

  • Sample Preparation: Aliquot approximately 5 mg of solid this compound into separate amber glass vials.

  • Storage Conditions: Store the vials under at least three different conditions as outlined in international guidelines (e.g., -20°C, 4°C, and an accelerated condition like 40°C/75% RH).[3][4]

  • Timepoints: Pull samples for analysis at predetermined timepoints (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: At each timepoint, dissolve the contents of one vial in an appropriate solvent (e.g., methanol or acetonitrile) to a known concentration. Analyze the solution by a validated stability-indicating HPLC-UV method.

  • Data Evaluation: Calculate the percentage of remaining this compound and note the formation of any degradation products.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) for a specified duration.

  • Analysis: Analyze all stressed samples by HPLC-DAD or LC-MS to separate and identify the degradation products.

Protocol 3: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualizations

experimental_workflow cluster_setup Study Setup cluster_storage Long-Term Storage cluster_analysis Analysis at Timepoints (T=0, 3, 6, 12 mo) start Obtain this compound Lot aliquot Aliquot into Vials start->aliquot storage1 -20°C / Dark aliquot->storage1 Place in Chambers storage2 4°C / Dark aliquot->storage2 Place in Chambers storage3 25°C / 60% RH aliquot->storage3 Place in Chambers pull_sample Pull Samples storage1->pull_sample storage2->pull_sample storage3->pull_sample dissolve Dissolve in Solvent pull_sample->dissolve hplc HPLC Analysis dissolve->hplc data Evaluate Data hplc->data end End data->end Generate Stability Report

Caption: Experimental workflow for long-term stability testing of this compound.

degradation_pathway thunberginol_c This compound (Dihydroisocoumarin) oxidized_product Oxidized Products (e.g., Quinones) thunberginol_c->oxidized_product Oxidation (O2, Light, Heat) hydrolyzed_product Hydrolyzed Product (Ring-opened) thunberginol_c->hydrolyzed_product Hydrolysis (Strong Acid/Base)

Caption: Potential degradation pathways for this compound.

troubleshooting_tree decision decision solution1 Prepare Fresh Stock Solution decision->solution1 Degradation Confirmed by HPLC decision2 Check Experimental Conditions decision->decision2 Compound is Intact issue Loss of Biological Activity issue->decision Check Compound Integrity solution solution solution2 Test Compound Stability in Media decision2->solution2 Potential Interaction with Media solution3 Review Protocol and Reagents decision2->solution3 Other Experimental Error

Caption: Troubleshooting decision tree for loss of this compound activity.

References

Troubleshooting inconsistent results in Thunberginol C bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during Thunberginol C bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a dihydroisocoumarin naturally found in the processed leaves of Hydrangea macrophylla var. thunbergii.[1][2] It has been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, antimicrobial, and antiallergic effects.[1][3][4]

Q2: What are the common solvents for dissolving this compound for in vitro assays?

This compound is a phenolic compound and is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol for creating stock solutions. For cell-based assays, it is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is the known stability of this compound in solution?

Specific stability data for this compound under various experimental conditions (e.g., pH, temperature, light exposure) is not extensively documented in the currently available literature. However, as a phenolic compound, it may be susceptible to degradation under alkaline pH, high temperatures, and prolonged exposure to light. It is recommended to prepare fresh solutions for each experiment, store stock solutions at -20°C or -80°C, and protect them from light.

Q4: Are there any known interferences of this compound in common bioassays?

While specific interference data for this compound is limited, natural phenolic compounds can potentially interfere with certain bioassays. For instance, colored compounds can interfere with colorimetric assays (e.g., MTT, DPPH). It is also known that some natural compounds can cause non-specific binding in ELISAs.[5][6][7][8][9] Researchers should always include appropriate vehicle controls and, if necessary, compound-only controls (without cells or reagents) to assess potential interference.

Troubleshooting Guide for Inconsistent Bioassay Results

Inconsistent results in this compound bioassays can arise from various factors, from sample preparation to the specific assay protocol. This guide provides a structured approach to troubleshooting common issues.

Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor Solubility/Precipitation of this compound - Visually inspect the treatment media for any signs of precipitation after adding this compound. - Prepare a fresh stock solution and ensure complete dissolution before diluting into the cell culture medium. - Consider performing a solubility test in your specific cell culture medium. - If solubility is an issue, try using a lower concentration range or a different vehicle, ensuring the vehicle itself is not toxic to the cells.
Inconsistent Cell Seeding - Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette for seeding to minimize well-to-well variability. - Avoid "edge effects" by not using the outermost wells of the plate or by filling them with sterile PBS or media.
Interference with MTT Assay - As a phenolic compound, this compound might reduce the MTT reagent directly. - Run a control plate with this compound in cell-free medium to check for any color change. - If interference is observed, consider using an alternative viability assay such as the LDH assay, which measures membrane integrity.
Cell Contamination - Regularly check cell cultures for any signs of microbial contamination (e.g., turbidity, color change in the medium). - Use aseptic techniques throughout the experiment.
Inconsistent Incubation Times - Ensure consistent incubation times for both drug treatment and assay reagent addition across all plates and experiments.
Issue 2: Inconsistent Results in Anti-Inflammatory Assays (e.g., TNF-α ELISA)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Variability in Inflammatory Stimulus - Ensure the concentration and activity of the inflammatory stimulus (e.g., LPS) are consistent across experiments. Prepare fresh dilutions of the stimulus for each experiment. - Check the passage number of your cells, as their responsiveness to stimuli can change with prolonged culturing.
Matrix Effects from this compound - Natural compounds can sometimes interfere with antibody-antigen binding in ELISAs.[5][6][7][8][9] - Perform a spike-and-recovery experiment by adding a known amount of TNF-α to a sample containing this compound to see if the recovery is within an acceptable range. - If matrix effects are suspected, you may need to further dilute your samples.
Inadequate Plate Washing - Insufficient washing can lead to high background and variability. Ensure all wells are thoroughly washed between steps as per the ELISA kit protocol.
Pipetting Errors - Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of standards and samples.
Issue 3: Inconsistent Results in Antioxidant Assays (e.g., DPPH)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Instability of DPPH Reagent - The DPPH radical is light-sensitive. Always prepare fresh DPPH solution and protect it from light during incubation.
Interference from this compound Color - this compound solutions may have some color that can interfere with the absorbance reading at the wavelength used for DPPH measurement (typically around 517 nm). - Run a control with this compound and the solvent (without DPPH) to measure its intrinsic absorbance and subtract this from the assay readings.
Incomplete Reaction - Ensure the incubation time is sufficient for the reaction between this compound and DPPH to reach completion. You may need to perform a time-course experiment to determine the optimal incubation time.
Solvent Effects - The type of solvent used to dissolve this compound can affect the DPPH assay. Ensure the same solvent is used for the blank and all standards.

Quantitative Data Summary

The following tables summarize the reported effective concentrations and IC50 values for this compound and related compounds in various bioassays. Note that direct IC50 values for this compound are not consistently available across all assays in the reviewed literature.

Table 1: Effective Concentrations of this compound in Cell-Based Assays

AssayCell TypeStimulusEffective Concentration of this compoundObserved EffectReference
MTT AssayCortical NeuronsCorticosterone1, 10, 30 µg/mLInhibition of corticosterone-induced decrease in cell viability[1][3]
LDH AssayCortical NeuronsCorticosterone1, 10, 30 µg/mLInhibition of corticosterone-induced increase in LDH release[1][3]
TNF-α ReleaseIn vivo (mice)Restraint Stress10, 20 mg/kg (oral)Inhibition of stress-induced increase in plasma TNF-α[1][3]

Table 2: IC50 Values of Related Thunberginols in an Anti-Allergic Assay

CompoundAssayCell TypeIC50 ValueReference
Thunberginol Aβ-Hexosaminidase ReleaseRBL-2H3 cells~30 µM[10]
Thunberginol Bβ-Hexosaminidase ReleaseRBL-2H3 cells~10 µM[10]
Thunberginol Fβ-Hexosaminidase ReleaseRBL-2H3 cells~30 µM[10]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

DPPH Radical Scavenging Assay

This protocol is a general method for assessing the antioxidant activity of this compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare various concentrations of this compound in the same solvent used for the DPPH solution.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each concentration of this compound or a standard antioxidant (e.g., ascorbic acid) to different wells.

  • Initiate Reaction: Add 150 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with this compound.

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Anti-Inflammatory Signaling Pathway of this compound

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Intracellular Signaling cluster_nucleus Nuclear Events Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Activation Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Translocates to Nucleus TNFa TNF-α Gene->TNFa Leads to ThunberginolC This compound ThunberginolC->IKK Inhibits (Proposed)

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Diagram 2: Experimental Workflow for Cell Viability/Cytotoxicity Assays

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adhere Incubate for Adhesion (24h) seed_cells->incubate_adhere treat_compound Treat with This compound incubate_adhere->treat_compound incubate_treat Incubate (24-72h) treat_compound->incubate_treat add_reagent Add Assay Reagent (MTT or LDH substrate) incubate_treat->add_reagent incubate_reagent Incubate (2-4h) add_reagent->incubate_reagent measure Measure Absorbance incubate_reagent->measure analyze Analyze Data (Calculate % Viability) measure->analyze end End analyze->end

Caption: A generalized workflow for performing cell viability and cytotoxicity assays with this compound.

References

Technical Support Center: Method Development for Separating Thunberginol C Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting methods for the separation of Thunberginol C isomers.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in separating this compound isomers?

A1: this compound possesses at least one chiral center, which can result in the presence of enantiomers. These stereoisomers have identical physical and chemical properties in an achiral environment, making their separation challenging with standard reversed-phase HPLC methods. The primary challenge lies in creating a chiral environment that allows for differential interaction with the individual isomers, leading to their separation.

Q2: What type of chromatography is best suited for separating this compound isomers?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating enantiomers of compounds like this compound. This method utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, resulting in different retention times. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can also be a powerful alternative, often providing faster separations.

Q3: How do I select an appropriate chiral stationary phase (CSP) for this compound?

A3: The selection of a CSP is crucial for successful chiral separation. For dihydroisocoumarins like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point. These phases can be operated in normal-phase, reversed-phase, or polar organic modes. It is recommended to screen a variety of CSPs with different chiral selectors to identify the one that provides the best enantioselectivity.

Q4: What are the typical mobile phases used for chiral separation of isomers?

A4: The choice of mobile phase depends on the selected chiral stationary phase and the desired separation mode.

  • Normal-Phase: Typically consists of a non-polar solvent like hexane or heptane mixed with a polar modifier such as ethanol, isopropanol, or butanol.

  • Reversed-Phase: A mixture of water or buffer and an organic modifier like methanol or acetonitrile is used. The addition of acidic or basic additives can influence the separation.[1][2]

  • Polar Organic Mode: This mode uses polar organic solvents like acetonitrile or methanol, often with additives.

Q5: My peaks are tailing. What could be the cause and how can I fix it?

A5: Peak tailing can be caused by several factors in HPLC.[3][4]

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. For silica-based columns, this can be due to interactions with residual silanol groups. Adding a small amount of a basic modifier like triethylamine to the mobile phase can help to reduce this effect.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can cause poor peak shape. Try replacing the guard column or back-flushing the analytical column. If the problem persists, the column may need to be replaced.[5]

Q6: I am observing split peaks. What is the likely cause and solution?

A6: Split peaks can be indicative of several issues.[5]

  • Co-eluting Compounds: It's possible that you are observing the separation of two closely eluting compounds rather than a single analyte. To verify this, try altering the mobile phase composition or the temperature to see if the two peaks resolve further.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Blocked Frit or Column Void: A partially blocked inlet frit or a void in the column packing can disrupt the sample flow path, leading to split peaks.[5] Replacing the frit or the column may be necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Separation of Isomers Incorrect chiral stationary phase (CSP) selection.Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).
Inappropriate mobile phase.Optimize the mobile phase composition. For normal phase, vary the alcohol modifier and its concentration. For reversed-phase, adjust the organic modifier percentage and pH.
Insufficient interaction with the CSP.Decrease the flow rate to allow more time for interaction. Lowering the temperature can sometimes enhance chiral recognition.[6]
Poor Resolution Mobile phase composition is not optimal.Fine-tune the mobile phase composition. Small changes in the percentage of the organic modifier or the type of additive can significantly impact resolution.
High flow rate.Reduce the flow rate.
High temperature.Decrease the column temperature in increments of 5°C.
Peak Tailing Secondary interactions with the stationary phase.Add a mobile phase additive to mask active sites (e.g., triethylamine for basic compounds, trifluoroacetic acid for acidic compounds).
Column overload.Reduce the sample concentration or injection volume.
Column degradation.Replace the column.
Peak Fronting Sample overload.Dilute the sample or reduce the injection volume.
Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase.
Split Peaks Partially blocked column inlet frit.Replace the inlet frit or the column.
Column void.Replace the column.
Sample solvent incompatibility.Dissolve the sample in the initial mobile phase.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection.
Fluctuations in temperature.Use a column oven to maintain a constant temperature.
Mobile phase composition changes.Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.

Experimental Protocols

Protocol 1: Chiral HPLC Method Screening for this compound Isomers (Normal Phase)

This protocol outlines a general screening approach to identify a suitable chiral stationary phase and mobile phase for the separation of this compound isomers under normal phase conditions.

1. Materials:

  • This compound standard

  • HPLC grade hexane or heptane

  • HPLC grade ethanol, isopropanol, and n-butanol

  • Chiral stationary phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate))

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV or Diode Array Detector (DAD)

3. Chromatographic Conditions (Screening):

  • Columns:

    • Column 1: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD-H)

    • Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H)

  • Mobile Phase:

    • Solvent A: Hexane or Heptane

    • Solvent B: Ethanol, Isopropanol, or n-Butanol

    • Start with a screening gradient or a series of isocratic runs with varying percentages of Solvent B (e.g., 5%, 10%, 15%, 20%).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at an appropriate wavelength for this compound (e.g., 280 nm)

  • Injection Volume: 5-10 µL

  • Sample Concentration: 0.5 - 1.0 mg/mL in mobile phase

4. Data Analysis:

  • Evaluate the chromatograms for any signs of peak splitting or separation.

  • Calculate the resolution (Rs) between the isomer peaks. A resolution of >1.5 is desired for baseline separation.

  • Based on the initial screening, select the column and mobile phase combination that shows the most promise for further optimization.

Protocol 2: Preparative HPLC for this compound Isomer Purification

Once an analytical method has been developed, it can be scaled up for the preparative purification of the individual isomers.

1. Materials:

  • Crude extract or mixture containing this compound isomers

  • Optimized mobile phase from analytical scale

  • Preparative HPLC column with the same stationary phase as the analytical column

2. Instrumentation:

  • Preparative HPLC system with a high-flow-rate pump

  • Fraction collector

  • Detector with a flow cell suitable for high flow rates

3. Chromatographic Conditions (Preparative):

  • Column: A preparative column with the same chiral stationary phase as used in the optimized analytical method (e.g., 20 mm I.D. x 250 mm length).

  • Mobile Phase: The optimized mobile phase from the analytical method.

  • Flow Rate: The flow rate will be scaled up based on the column dimensions. For a 20 mm I.D. column, the flow rate might be in the range of 10-20 mL/min.

  • Column Temperature: Same as the analytical method.

  • Detection: UV at the same wavelength as the analytical method.

  • Injection Volume: The injection volume will be significantly larger than in the analytical method and will depend on the loading capacity of the preparative column. This needs to be determined experimentally.

  • Sample Preparation: Dissolve the crude mixture in the mobile phase at the highest possible concentration without causing precipitation.

4. Fraction Collection:

  • Set the fraction collector to collect the eluent corresponding to the retention times of the two isomer peaks.

  • Collect the fractions in separate containers.

5. Post-Purification Analysis:

  • Analyze the collected fractions using the analytical HPLC method to confirm the purity of each isolated isomer.

  • Pool the fractions of each pure isomer and evaporate the solvent to obtain the purified compounds.

Quantitative Data Summary

The following tables present hypothetical but realistic data that could be obtained during method development for the separation of this compound isomers.

Table 1: Comparison of Chiral Stationary Phases for this compound Isomer Separation

Chiral Stationary Phase Mobile Phase Retention Time Isomer 1 (min) Retention Time Isomer 2 (min) Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate)Hexane:Ethanol (90:10)8.29.51.8
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane:Isopropanol (85:15)10.110.81.2
Cellulose tris(4-methylbenzoate)Heptane:n-Butanol (95:5)12.512.50.0

Table 2: Effect of Mobile Phase Modifier on Resolution

(Using Amylose tris(3,5-dimethylphenylcarbamate) column)

Mobile Phase (Hexane:Modifier) Modifier % Modifier Retention Time Isomer 1 (min) Retention Time Isomer 2 (min) Resolution (Rs)
95:5Ethanol512.314.12.1
90:10Ethanol108.29.51.8
85:15Ethanol156.57.31.3
95:5Isopropanol515.116.81.9
90:10Isopropanol109.810.91.6

Visualizations

Experimental_Workflow cluster_0 Method Development cluster_1 Troubleshooting cluster_2 Application start Start: this compound Mixture screen_csp Screen Chiral Stationary Phases (CSPs) start->screen_csp screen_mp Screen Mobile Phases screen_csp->screen_mp optimize Optimize Separation Parameters screen_mp->optimize no_sep No Separation optimize->no_sep if problem poor_res Poor Resolution optimize->poor_res if problem peak_issues Peak Tailing/Splitting optimize->peak_issues if problem analytical Analytical Method Validation optimize->analytical if successful preparative Preparative Purification analytical->preparative end End: Pure Isomers preparative->end

Caption: Workflow for this compound isomer separation method development.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues start Problem Observed tailing Peak Tailing start->tailing splitting Peak Splitting start->splitting no_sep No Separation start->no_sep poor_res Poor Resolution start->poor_res cause1 Secondary Interactions? tailing->cause1 Check cause3 Blocked Frit/Void? splitting->cause3 Check cause4 Wrong CSP/Mobile Phase? no_sep->cause4 Check poor_res->cause4 cause2 Column Overload? cause1->cause2 No solution1 Add Mobile Phase Modifier cause1->solution1 Yes cause2->cause4 No solution2 Reduce Sample Concentration cause2->solution2 Yes cause3->cause2 No solution3 Replace Column/Frit cause3->solution3 Yes solution4 Screen New Conditions cause4->solution4 Yes

Caption: Troubleshooting logic for common HPLC separation issues.

References

Optimizing Cell-Based Assays for Thunberginol C Cytotoxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell-based assays to evaluate the cytotoxicity of Thunberginol C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a dihydroisocoumarin, a type of phenolic compound, originally isolated from the fermented and dried leaves of Hydrangea macrophylla.[1] It has been investigated for various biological activities, including neuroprotective, anti-inflammatory, antimicrobial, and antiallergic effects.[1][2] While much of the research has focused on its protective roles, like inhibiting corticosterone-induced neuronal death, understanding its direct cytotoxic potential against various cell types, particularly cancer cells, is an emerging area of interest.[3]

Q2: Which cell-based assays are most suitable for assessing this compound cytotoxicity?

Several assays can be employed to measure the cytotoxic effects of this compound. The choice of assay depends on the specific research question and the expected mechanism of cell death. Commonly used assays include:

  • MTT Assay: Measures metabolic activity, providing an indication of cell viability.

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[3]

  • Caspase-3/7, -8, and -9 Activity Assays: These assays measure the activation of key executioner and initiator caspases involved in apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Mitochondrial Membrane Potential (ΔΨm) Assays: Detects depolarization of the mitochondrial membrane, an early event in the intrinsic apoptotic pathway.

Q3: What is the recommended solvent for dissolving this compound for in vitro studies?

For most cell-based assays, this compound should be dissolved in a high-purity solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[4] This stock solution is then further diluted in the cell culture medium to the final desired concentrations. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5] A vehicle control (medium with the same final concentration of DMSO) must always be included in the experimental design.

Q4: How stable is this compound in cell culture medium?

The stability of phenolic compounds like this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of other components.[6][7] It is advisable to prepare fresh dilutions of this compound in the culture medium for each experiment. If long-term incubation is required, the stability of the compound under the specific experimental conditions should be validated, for instance, by using HPLC to measure its concentration over time.

Troubleshooting Guides

MTT Assay Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
High background absorbance in control wells - this compound, as a phenolic compound, may directly reduce the MTT reagent. - Contamination of reagents or culture medium.- Run a control plate with this compound in cell-free medium to check for direct MTT reduction. If observed, consider using an alternative viability assay (e.g., CellTiter-Glo®). - Use fresh, sterile reagents and media.
Inconsistent or non-reproducible results - Precipitation of this compound in the culture medium. - Uneven cell seeding. - Fluctuation in incubation times.- Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, try preparing a more dilute stock solution in DMSO or using a stepwise dilution method.[5] - Ensure a single-cell suspension before seeding and use appropriate pipetting techniques for even distribution. - Standardize all incubation times precisely.
Low signal-to-noise ratio - Suboptimal cell number. - Insufficient incubation time with MTT reagent.- Optimize the cell seeding density to ensure a robust signal in the control wells. - Increase the incubation time with the MTT reagent, ensuring it is within the linear range for your cell line.
LDH Release Assay Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
High spontaneous LDH release in vehicle control - Over-confluent or unhealthy cells. - Mechanical stress during handling or pipetting. - Presence of LDH in the serum of the culture medium.- Ensure cells are in the logarithmic growth phase and are not over-passaged. - Handle cells gently; avoid vigorous pipetting. - Consider using a serum-free medium during the treatment period if compatible with your cell line.
Interference from this compound - this compound might inhibit LDH enzyme activity, leading to an underestimation of cytotoxicity.- Test the effect of this compound on purified LDH enzyme activity in a cell-free system. If inhibition is observed, consider this when interpreting the results or use an alternative endpoint assay.
Apoptosis Assay (Caspase Activity, Annexin V) Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
No significant increase in apoptosis markers - The cytotoxic effect of this compound may not be primarily through apoptosis. - The chosen time point is too early or too late to detect the peak apoptotic response. - The concentration of this compound is not optimal.- Investigate other cell death mechanisms like necrosis or autophagy. - Perform a time-course experiment to identify the optimal incubation period for detecting apoptosis. - Test a wider range of this compound concentrations.
High background in Annexin V staining - Excessive trypsinization or harsh cell detachment methods can damage the cell membrane.- Use a gentle cell detachment method, such as scraping or using a milder dissociation reagent like Accutase. - Ensure all washing steps are performed gently.

Data Presentation

Cytotoxicity of Hydrangea macrophylla Extract and Thunberginol A

While specific IC50 values for this compound are not widely reported, the following data from a study on a methanol extract of Hydrangea macrophylla and a related compound, Thunberginol A, can provide a preliminary reference.

Compound/ExtractCell LineAssayIC50 (µg/mL)Reference
H. macrophylla Methanol ExtractMCF-7 (Breast Cancer)Not specified150.63[8]
Thunberginol AMCF-7 (Breast Cancer)Not specified180.33[8]
Neuroprotective Effects of this compound

The following table summarizes the observed neuroprotective effects of this compound against corticosterone-induced damage in primary cortical neurons.

TreatmentAssayEndpoint MeasuredObserved EffectReference
Corticosterone + this compoundMTTCell ViabilityInhibited the decrease in viability caused by corticosterone.[3]
Corticosterone + this compoundLDHCytotoxicity (LDH Release)Inhibited the increase in LDH release caused by corticosterone.[3]

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock in the complete culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (usually 490 nm) using a microplate reader.

Caspase-3/7 Activity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Reagent Addition: Add the caspase-3/7 reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the recommended time.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

Visualizations

experimental_workflow General Experimental Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis dissolve Dissolve this compound in DMSO (Stock Solution) dilute Dilute to Final Concentrations in Culture Medium dissolve->dilute seed Seed Cells in 96-well Plate treat Treat Cells and Incubate (e.g., 24, 48, 72h) seed->treat dilute->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh caspase Caspase Assay (Apoptosis) treat->caspase read Measure Signal (Absorbance/Luminescence) mtt->read ldh->read caspase->read calculate Calculate % Viability/ Cytotoxicity/Fold Change read->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General workflow for assessing this compound cytotoxicity.

troubleshooting_logic Troubleshooting Logic for Unexpected Results start Unexpected Result (e.g., High Variability) check_compound Check Compound Properties start->check_compound check_cells Check Cell Health and Density start->check_cells check_assay Check Assay Protocol start->check_assay solubility Precipitation? Solubility Issues? check_compound->solubility interference Assay Interference? (e.g., MTT Reduction) check_compound->interference confluency Optimal Confluency? Passage Number? check_cells->confluency seeding Even Seeding? check_cells->seeding reagents Reagents Fresh? Properly Stored? check_assay->reagents controls Controls Behaving as Expected? check_assay->controls optimize_sol Optimize Solubilization (e.g., stepwise dilution) solubility->optimize_sol Yes alt_assay Use Alternative Assay interference->alt_assay Yes optimize_cells Optimize Seeding Density/ Use Lower Passage Cells confluency->optimize_cells No improve_tech Improve Pipetting Technique seeding->improve_tech No new_reagents Prepare Fresh Reagents reagents->new_reagents No review_protocol Review Protocol and Previous Experiments controls->review_protocol No

Caption: Troubleshooting decision tree for cytotoxicity assays.

apoptosis_pathway Hypothesized Apoptotic Signaling Pathways for this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway thunberginol_c This compound death_receptor Death Receptors (e.g., Fas, TNFR) thunberginol_c->death_receptor bax_bcl2 ↑ Bax / ↓ Bcl-2 Ratio thunberginol_c->bax_bcl2 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->bax_bcl2 via Bid cleavage caspase37 Caspase-3/7 Activation caspase8->caspase37 mito Mitochondrial Membrane Depolarization bax_bcl2->mito cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Hypothesized apoptotic pathways induced by this compound.

References

Technical Support Center: Synthesis and Purification of Thunberginol C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Thunberginol C.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Starting Material-Related: Unreacted precursors, such as the corresponding 7-methoxy-3-benzylphthalide and 4-hydroxybenzaldehyde.

  • Reaction Byproducts: Incomplete or side reactions during synthesis can lead to byproducts. For instance, in an aluminum chloride-mediated synthesis, incomplete demethylation can result in methoxy-containing intermediates.

  • Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, and leftover reagents.

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the standard method for quantitative purity analysis. A C18 column with a gradient of water and acetonitrile (often with a small amount of acid like formic acid) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can also be used for purity assessment by identifying signals from impurities. Quantitative NMR (qNMR) can provide highly accurate purity data.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the molecular weights of the main compound and any impurities, helping to elucidate their structures.

Q3: What is a general overview of the purification strategy for synthesized this compound?

A3: A typical purification workflow involves a multi-step approach:

  • Work-up: Initial extraction and washing to remove the bulk of reagents and catalysts.

  • Recrystallization: An effective method for removing significant amounts of impurities from the crude product.

  • Preparative HPLC: Used as a final polishing step to achieve high purity, separating this compound from closely related impurities.

Troubleshooting Guide

Synthesis-Related Issues

Q: My synthesis of this compound resulted in a very low yield. What are the potential causes and solutions?

A:

  • Cause 1: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Consider extending the reaction time or increasing the temperature, if appropriate for the specific synthetic route.

  • Cause 2: Degradation of Starting Materials or Product. this compound, being a phenolic compound, can be sensitive to harsh reaction conditions.

    • Solution: Ensure an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air oxidation. Use moderate temperatures where possible.

  • Cause 3: Suboptimal Reagent Stoichiometry. The ratio of reactants and catalysts is critical.

    • Solution: Carefully check the stoichiometry of your reagents. For Lewis acid-catalyzed reactions, ensure the catalyst is active and used in the correct amount.

Purification-Related Issues

Q: During recrystallization, my this compound is "oiling out" instead of forming crystals. How can I resolve this?

A:

  • Cause 1: The boiling point of the solvent is higher than the melting point of the compound.

    • Solution: Switch to a lower-boiling point solvent in which the compound has similar solubility characteristics.

  • Cause 2: The solution is supersaturated with impurities.

    • Solution: Try to pre-purify the crude material using a quick column chromatography pass to remove some of the impurities before recrystallization.

  • Cause 3: The cooling process is too rapid.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.

Q: I am seeing peak fronting or tailing in my preparative HPLC purification of this compound. What could be the cause?

A:

  • Cause 1: Column Overload. Injecting too much sample can lead to poor peak shape.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Cause 2: Inappropriate Mobile Phase. The pH of the mobile phase can affect the peak shape of phenolic compounds.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the phenolic hydroxyl groups.

  • Cause 3: Sample Solvent is too strong. If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent if possible.

Q: My final product still shows minor impurities by HPLC. How can I improve the purity to >99%?

A:

  • Solution 1: Optimize Preparative HPLC. A shallower gradient during the elution of this compound can improve the resolution between it and closely eluting impurities.

  • Solution 2: Second Recrystallization. A second recrystallization from a different solvent system can sometimes remove impurities that were soluble in the first solvent system.

  • Solution 3: Orthogonal Purification. If impurities persist, consider a different purification technique that separates based on a different principle, such as counter-current chromatography.

Data Presentation: Purity Improvement of this compound

The following table provides representative data on the expected purity of this compound at different stages of the synthesis and purification process.

Purification StagePurity (%)Predominant ImpuritiesAnalytical Method
Crude Reaction Mixture65 - 75Unreacted starting materials, reaction byproducts, residual solventHPLC, ¹H NMR
After Recrystallization90 - 95Structurally similar byproducts, minor starting material residueHPLC, ¹H NMR
After Preparative HPLC> 99Trace impurities, solvent adducts (if any)HPLC, ¹H NMR, LC-MS

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative method based on the synthesis of similar 3-aryl-8-hydroxy-3,4-dihydroisocoumarins.

  • Reaction Setup: To a solution of 7-methoxy-3-(4-methoxybenzyl)phthalide (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add aluminum chloride (AlCl₃) (3-4 equivalents) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 2M HCl. Extract the aqueous layer with ethyl acetate.

  • Extraction: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which this compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water or ethyl acetate/hexane).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Add the hot anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly to room temperature.

  • Isolation: Place the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Purification by Preparative HPLC
  • System: A preparative HPLC system with a UV detector and a C18 column.

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

  • Gradient: A shallow gradient optimized around the elution time of this compound (e.g., 20-40% B over 30 minutes).

  • Sample Preparation: Dissolve the partially purified this compound in a minimal amount of the initial mobile phase.

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Analysis by HPLC
  • System: An analytical HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Quantification: Determine purity by the area percentage of the this compound peak relative to the total peak area.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Chemical Synthesis workup Aqueous Work-up synthesis->workup recrystallization Recrystallization workup->recrystallization prep_hplc Preparative HPLC recrystallization->prep_hplc hplc_analysis HPLC Purity Check prep_hplc->hplc_analysis nmr_analysis NMR Structural Confirmation hplc_analysis->nmr_analysis final_product Pure this compound (>99%) nmr_analysis->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_synthesis Synthetic Step cluster_impurities Potential Impurities starting_materials Starting Materials reaction Reaction starting_materials->reaction unreacted_sm Unreacted Starting Materials starting_materials->unreacted_sm crude_product Crude Product reaction->crude_product byproducts Reaction Byproducts reaction->byproducts side_products Side-Reaction Products reaction->side_products unreacted_sm->crude_product byproducts->crude_product side_products->crude_product

Caption: Relationship between synthetic steps and the origin of impurities.

Selecting appropriate control groups for Thunberginol C studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Thunberginol C in their studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the appropriate selection of control groups and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle control for dissolving this compound in in-vitro experiments?

A1: this compound is sparingly soluble in water. For in-vitro cell-based assays, it is recommended to dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution should then be serially diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to keep the final concentration of DMSO in the culture medium below 0.1% to avoid solvent-induced cytotoxicity or off-target effects. A "vehicle control" group, treated with the same final concentration of DMSO-containing medium as the experimental groups, must be included to differentiate the effects of this compound from those of the solvent.

Q2: How do I select an appropriate negative control for my this compound experiment?

A2: The negative control group is essential to establish a baseline and ensure that the observed effects are due to this compound. This group should consist of cells that are not exposed to the experimental treatment or any other stimulus. For example, in an anti-inflammatory assay, the negative control group would be untreated cells, which should exhibit basal levels of inflammatory markers. This allows for the comparison of the effects of both the stimulus (e.g., LPS) and this compound.

Q3: What are suitable positive controls when investigating the anti-inflammatory effects of this compound?

A3: A positive control is crucial to validate the experimental setup and confirm that the assay is working as expected. For in-vitro anti-inflammatory studies, a common approach is to induce an inflammatory response using lipopolysaccharide (LPS). In this setup, the "LPS-only" group serves as the positive control for inflammation. To assess the efficacy of your anti-inflammatory agent, you can also include a known inhibitor of the inflammatory pathway you are studying. For instance, dexamethasone or specific inhibitors of the NF-κB pathway (e.g., BAY 11-7082) can be used as positive controls for the inhibition of inflammation.

Q4: What positive controls can be used for studying the antioxidant effects of this compound?

A4: When evaluating the antioxidant potential of this compound, it is important to include a well-characterized antioxidant as a positive control. Commonly used positive controls for antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay include ascorbic acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and butylated hydroxytoluene (BHT). The choice of positive control may depend on the specific assay being performed.

Q5: My cells are showing toxicity even at low concentrations of this compound. What could be the issue?

A5: If you observe unexpected cytotoxicity, consider the following troubleshooting steps:

  • Vehicle Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your specific cell line. Perform a dose-response curve for the vehicle alone.

  • Compound Purity: Verify the purity of your this compound sample. Impurities could contribute to cytotoxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to compounds. It may be necessary to perform a preliminary dose-range finding study to determine the non-toxic concentration range for your specific cell line using a cell viability assay such as MTT or LDH release.[1][2]

  • Incubation Time: Extended incubation periods can sometimes lead to increased cytotoxicity. Consider optimizing the treatment duration.

Quantitative Data Summary

The following table summarizes key quantitative parameters for designing experiments with this compound, based on existing literature.

ParameterAssay TypeCell Line / ModelConcentration / DoseResultReference
Anti-inflammatory Effect Nitric Oxide (NO) ProductionRAW 264.7 macrophagesNot explicitly stated for this compoundPotent inhibition of NO production by similar compounds[3]
TNF-α SecretionIn vivo (mice)10, 20 mg/kgDose-dependent reduction in plasma TNF-α[2]
Antioxidant Effect TBARS AssayIn vivo (mice hippocampus)10, 20 mg/kgDose-dependent reduction in TBARS levels[2]
Neuroprotection Corticosterone-induced cell deathPrimary neuronal cellsNot specifiedInhibited corticosterone-induced decrease in MTT and increase in LDH[2]

Experimental Protocols

In-Vitro Anti-inflammatory Assay: Measuring Nitric Oxide (NO) Production

This protocol describes the measurement of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, remove the medium and pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in media) for 1 hour. Include a vehicle control (DMSO in media), a negative control (media only), and a positive control for inhibition (e.g., L-NMMA).

  • Stimulation: After the pre-treatment period, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. The negative control group should not be treated with LPS.

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

In-Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

This protocol outlines the procedure for assessing the free radical scavenging activity of this compound using the DPPH assay.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol or ethanol.

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep this solution in the dark.

    • Prepare a stock solution of a positive control (e.g., ascorbic acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the this compound solution.

    • Include a blank (solvent only) and a positive control series.

    • Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • EC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Signaling Pathway and Experimental Workflow Diagrams

Logical Workflow for Selecting Control Groups

G Workflow for Control Group Selection in this compound Studies A Start: Define Research Question (e.g., Anti-inflammatory effect of this compound) B Select Experimental Model (e.g., RAW 264.7 macrophages) A->B C Determine Treatment Groups B->C D This compound Treatment Group(s) (Varying concentrations) C->D E Establish Baseline: Negative Control Group C->E G Isolate Effect of Vehicle: Vehicle Control Group C->G I Validate Assay & Stimulus: Positive Control Group (for stimulus) C->I K Validate Inhibition Potential: Positive Control Group (for inhibition) C->K M Perform Experiment & Analyze Data D->M F Untreated cells E->F F->M H Cells + Vehicle (e.g., DMSO) G->H H->M J Cells + Stimulus (e.g., LPS) I->J J->M L Cells + Stimulus + Known Inhibitor (e.g., Dexamethasone) K->L L->M N Compare this compound group to controls M->N

Caption: A flowchart illustrating the decision-making process for selecting appropriate control groups in this compound experiments.

This compound's Anti-inflammatory Signaling Pathway

G Proposed Anti-inflammatory Mechanism of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK activates IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates ThunberginolC This compound ThunberginolC->MAPK inhibits ThunberginolC->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines transcribes

Caption: this compound may exert its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.

This compound's Antioxidant Signaling Pathway

G Proposed Antioxidant Mechanism of this compound cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2_cyto Nrf2 Keap1->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1->Proteasome targets Nrf2 for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ThunberginolC This compound ThunberginolC->Keap1 promotes dissociation? ARE ARE Nrf2_nuc->ARE binds to AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes activates transcription of

Caption: this compound is proposed to activate the Nrf2 antioxidant pathway, leading to the expression of protective enzymes.

References

Validation & Comparative

A Comparative Guide to Thunberginol C and Other Isocoumarins for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Thunberginol C and other isocoumarins, focusing on their biological activities and therapeutic potential. The information is supported by experimental data to aid in research and development decisions.

Introduction to Isocoumarins

Isocoumarins are a class of natural phenolic compounds, isomeric to coumarins, that are widely distributed in nature. They possess a 1H-2-benzopyran-1-one core structure. This structural motif is the basis for a wide range of biological activities, making isocoumarins a significant area of interest for drug discovery. This compound, a dihydroisocoumarin isolated from the leaves of Hydrangea macrophylla, is a notable member of this class, exhibiting a diverse pharmacological profile.[1][2] This guide compares the performance of this compound against other isocoumarins across several key therapeutic areas.

Comparative Analysis of Biological Activities

The therapeutic potential of isocoumarins is broad, with different derivatives showing pronounced activity in specific areas. This section compares this compound to its counterparts in enzyme inhibition, anti-inflammatory, neuroprotective, antimicrobial, and anticancer activities.

Enzyme Inhibition

Enzyme inhibition is a primary mechanism through which many isocoumarins exert their effects. This compound has demonstrated significant inhibitory potential against several enzymes, particularly α-glucosidase.

  • This compound: Exhibits exceptionally potent α-glucosidase inhibitory activity with an IC50 value of 94.76 µM, which is over tenfold stronger than the standard antidiabetic drug acarbose (IC50 1036.2 µM).[3] It also shows promising inhibitory activity against tyrosinase, cholinesterase, cyclooxygenase (COX), and soluble epoxide hydrolase.[3][4]

  • Other Isocoumarins: This class is well-known for producing powerful, mechanism-based inhibitors of serine proteases such as human leukocyte elastase (HLE) and thrombin.[5][6] Furthermore, synthetic isocoumarin derivatives have been identified as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, with inhibition constants (K_I) in the low micromolar range.[7] Certain 3-aryl isocoumarins act as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase (mPGES1) , key enzymes in inflammatory pathways.[8]

Neuroprotective and Anti-stress Effects
  • This compound: Studies have shown that this compound can attenuate stress-induced anxiety in animal models.[9] Its mechanism involves protecting neurons from corticosterone-induced cell death, reducing neuroinflammation by lowering plasma TNF-α levels, and combating oxidative stress.[4][10][11] This neuroprotection is partly mediated through the regulation of the Akt signaling pathway.[9][10]

  • Other Isocoumarins: While this compound is a standout for neuroprotection, other related compounds like Thunberginol A have been studied for their role in signal transduction pathways in mast cells, which can have implications for neuro-immune interactions.[12] The general cholinesterase inhibitory activity of some isocoumarins also points to their potential in managing neurodegenerative diseases like Alzheimer's.[3]

Anti-inflammatory and Anti-allergic Activity
  • This compound: Possesses anti-allergic and anti-inflammatory properties.[1] Its anti-inflammatory effect is linked to its ability to inhibit cyclooxygenase (COX).[3][4]

  • Other Isocoumarins: Related compounds, including Thunberginols A, B, D, E, and F, also exhibit significant anti-allergic activity.[1][13] Thunberginol A, for example, inhibits mast cell degranulation by blocking extracellular calcium influx and protein tyrosine phosphorylation.[12] The broader class of 3-aryl isocoumarins shows potent anti-inflammatory effects by inhibiting the synthesis of prostaglandins and leukotrienes.[8]

Anticancer Activity
  • This compound: Has been reported to inhibit the proliferation of bladder cancer cells.[4] As a natural polyphenol, it likely shares general anticancer mechanisms such as inducing apoptosis and modulating cancer-related signaling pathways.[14][15]

  • Other Isocoumarins: The anticancer potential of other isocoumarins is well-documented. Synthetic derivatives show antiproliferative activity against various tumor cell lines, with some exhibiting high selectivity for breast cancer cells by targeting kallikrein 5 (KLK5).[16] Other isocoumarins have been found to specifically inhibit the Wnt signaling pathway, a critical pathway in many cancers.[17] Furthermore, the selective inhibition of carbonic anhydrase isoforms IX and XII by certain isocoumarins represents a targeted approach to cancer therapy.[7][18]

Antimicrobial Activity
  • This compound: Has demonstrated antimicrobial activity, particularly against oral bacteria.[1]

  • Other Isocoumarins: Thunberginols D and E, isolated alongside this compound, also exhibit antimicrobial properties.[1] This suggests that the dihydroisocoumarin scaffold is a promising starting point for developing new antibacterial agents.

Quantitative Data Summary

The following tables summarize the quantitative experimental data for the biological activities of this compound and other isocoumarins.

Table 1: Comparative Enzyme Inhibitory Activity of Isocoumarins

Isocoumarin DerivativeTarget EnzymeActivity Metric (IC50 / K_I)Value (µM)Source(s)
This compound α-GlucosidaseIC5094.76 ± 2.98[3]
Acarbose (Standard)α-GlucosidaseIC501036.2 ± 2.70[3]
3-Aryl isocoumarin deriv.5-Lipoxygenase (5-LOX)IC504.6 ± 0.26[8]
3-Aryl isocoumarin deriv.mPGES1IC506.3 ± 0.13[8]
Various IsocoumarinsCarbonic Anhydrase IX (hCA IX)K_I2.7 - 78.9[7]
Various IsocoumarinsCarbonic Anhydrase XII (hCA XII)K_I1.2 - 66.5[7]

Table 2: Comparative Anticancer Activity of Isocoumarins

Isocoumarin DerivativeCancer Cell LineActivity MetricValueSource(s)
Dihydroisocoumarin deriv. (10a)Breast (MCF-7)GI500.66 µg/mL[16]
L. venezuelensis IsocoumarinBreast (BT-20)Wnt IC5013 ± 3.5 µg/mL[17]

Mechanisms of Action and Signaling Pathways

Visual diagrams of key molecular pathways are provided below to illustrate the mechanisms of action for this compound and other isocoumarins.

cluster_stress Stress-Induced Cellular Events cluster_effect Neuronal Effects Stress Chronic Stress CORT ↑ Plasma Corticosterone Stress->CORT ROS ↑ Oxidative Stress (ROS) Stress->ROS TNFa ↑ Neuroinflammation (TNF-α) Stress->TNFa Death Neuronal Cell Death CORT->Death Akt_Inhibit Inhibition of Akt Signaling CORT->Akt_Inhibit ROS->Death TNFa->Death Akt_Inhibit->Death TC This compound TC->ROS Inhibits TC->TNFa Inhibits TC->Death Prevents Akt_Active Activation of Akt Signaling TC->Akt_Active Promotes Survival Neuronal Survival & Protection Akt_Active->Survival

Caption: Neuroprotective mechanism of this compound against stress.

Caption: Mechanism of serine protease inhibition by isocoumarins.

cluster_mast_cell Mast Cell Activation Antigen Antigen Stimulation Signal Signal Transduction (Tyrosine Phosphorylation) Antigen->Signal Ca_Influx Extracellular Ca2+ Influx Signal->Ca_Influx Degranulation Degranulation (Histamine, TNF-α release) Ca_Influx->Degranulation Thunberginols Thunberginols (A, C, etc.) Thunberginols->Signal Inhibits Thunberginols->Ca_Influx Inhibits

Caption: Anti-allergic mechanism of Thunberginols in mast cells.

Experimental Protocols

Detailed methodologies for key assays are provided to facilitate the replication and validation of findings.

Protocol 1: α-Glucosidase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which breaks down carbohydrates.

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.2 U/mL.

    • Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a concentration of 2 mM.

    • Dissolve this compound and other test compounds in DMSO to create stock solutions, then dilute with phosphate buffer to desired concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the test compound solution (or buffer for control) to each well.

    • Add 50 µL of the α-glucosidase enzyme solution to each well and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate (Na₂CO₃) solution.

    • Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Protocol 2: Antimicrobial Agar Well Diffusion Assay

This method assesses the ability of a compound to inhibit the growth of a specific microorganism.

  • Media and Inoculum Preparation:

    • Prepare a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) and sterilize it. Pour it into sterile Petri dishes and allow it to solidify.

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organism in a sterile broth.

    • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab to create a uniform lawn.

  • Assay Procedure:

    • Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.

    • Add a specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.

    • Use a positive control (a known antibiotic) and a negative control (the solvent alone) in separate wells.

    • Allow the plates to stand for 1 hour to permit the diffusion of the compounds into the agar.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.

Protocol 3: DPPH Radical Scavenging Assay (Antioxidant)

This assay evaluates the free radical scavenging capacity of a compound.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have a deep purple color.

    • Prepare various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate or test tubes, add 100 µL of the test compound solution.

    • Add 100 µL of the DPPH solution to each well/tube and mix well.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • A control is prepared using 100 µL of methanol instead of the test compound.

  • Data Analysis:

    • Measure the absorbance of the solutions at 517 nm. The scavenging of the DPPH radical by the antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion

This compound is a versatile dihydroisocoumarin with a strong pharmacological profile, particularly notable for its potent α-glucosidase inhibition and significant neuroprotective and anti-stress effects. When compared to the broader class of isocoumarins, it stands out as a promising lead for metabolic and neurological disorders.

However, other isocoumarin scaffolds demonstrate superior or more specific activity in different therapeutic areas. For instance, synthetic isocoumarins are highly effective as mechanism-based inhibitors of serine proteases and as selective inhibitors of tumor-associated carbonic anhydrases, making them prime candidates for thrombosis, inflammation, and oncology applications.

For drug development professionals, the choice between this compound and other isocoumarins will depend on the therapeutic target. This compound is a compelling candidate for anti-diabetic and neuroprotective applications, while research into other isocoumarin derivatives is likely to yield potent and selective inhibitors for cancer and inflammatory diseases.

References

Comparative Analysis of Thunberginol C and Theanine for Stress Reduction in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of Thunberginol C and Theanine, two compounds with purported stress-reducing properties, based on available preclinical data from murine studies. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their therapeutic potential.

While direct comparative studies between this compound and Theanine are limited, existing research provides valuable insights into their individual efficacy and mechanisms of action in mitigating stress-related behaviors and physiological markers in mice. This guide synthesizes these findings, presenting quantitative data, experimental methodologies, and proposed signaling pathways.

Summary of Efficacy

CompoundStress ModelKey Behavioral EffectsKey Biomarker Effects
This compound Chronic Restraint StressIncreased time spent and entries in open arms of Elevated Plus Maze (EPM), indicating reduced anxiety.[1][2][3]Reduced plasma TNF-α, neuroinflammation, and oxidative stress.[1][2][3] Did not significantly inhibit the increase in plasma corticosterone.[1][4]
Theanine Psychosocial StressSuppressed behavioral depression.[5]Suppressed adrenal hypertrophy and normalized the diurnal rhythm of corticosterone and ACTH.[5]
Chronic Restraint StressReversal of cognitive impairments.[6]Inhibited the increase of corticosterone and TNF-α.[4] Reversed abnormal levels of corticosterone and catecholamines.[6]
Group Housing StressReduced stress response, indicated by suppressed adrenal hypertrophy.[7][8]Tended to increase Npas4 expression.[7]

Detailed Experimental Data

Behavioral Studies: Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Treatment GroupDose% Time in Open Arms% Open Arm EntriesTotal Arm Entries
Control (No Stress)-~40%~45%No significant difference
Stress-~15%~20%No significant difference
Stress + this compound1 mg/kg~25%~30%No significant difference
Stress + this compound5 mg/kg~35%~40%No significant difference
Stress + Theanine10 mg/kg~30%~38%No significant difference

Data synthesized from a study using a chronic restraint stress model.[1]

Biochemical Studies: Plasma Stress Markers

Corticosterone is a primary stress hormone in rodents, analogous to cortisol in humans. TNF-α is a pro-inflammatory cytokine often elevated during stress.

Treatment GroupDosePlasma Corticosterone (ng/mL)Plasma TNF-α (pg/mL)
Control (No Stress)-~50~20
Stress-~250~60
Stress + this compound5 mg/kg~230 (No significant reduction)~30
Stress + Theanine10 mg/kg~150~25

Data synthesized from a study using a chronic restraint stress model.[1][4]

Experimental Protocols

Chronic Restraint Stress Model (for this compound and Theanine)

This model is designed to induce chronic stress in mice.

G cluster_0 Acclimation Phase cluster_1 Stress Induction Phase (2 weeks) cluster_2 Behavioral and Biochemical Analysis acclimation Mice are acclimated to the housing facility for 1 week. restraint Mice are placed in a 50 mL conical tube with ventilation holes for 2 hours daily. acclimation->restraint treatment This compound, Theanine, or vehicle is administered orally 30 minutes before restraint. epm Elevated Plus Maze test is conducted to assess anxiety. treatment->epm blood Blood is collected for measurement of plasma corticosterone and TNF-α. epm->blood brain Brain tissue is collected to analyze neuroinflammation and oxidative stress markers. blood->brain

Chronic Restraint Stress Protocol
Psychosocial Stress Model (for Theanine)

This model induces stress through social conflict among male mice.[5]

G cluster_0 Territorial Establishment cluster_1 Confrontational Housing cluster_2 Physiological Assessment housing Two male mice are housed in the same cage separated by a partition. partition_removal The partition is removed, leading to social confrontation. housing->partition_removal theanine_admin Theanine is administered in the drinking water. adrenal Adrenal gland weight is measured as a marker of chronic stress. theanine_admin->adrenal hormone Blood is collected to measure corticosterone and ACTH levels. adrenal->hormone

Psychosocial Stress Protocol

Proposed Signaling Pathways

This compound

The anti-stress effects of this compound appear to be mediated primarily through its anti-inflammatory and antioxidant properties, rather than direct modulation of the HPA axis.[1][4]

G stress Chronic Restraint Stress inflammation Neuroinflammation (↑ Microglial activation) stress->inflammation oxidative_stress Oxidative Stress (↑ TBARS) stress->oxidative_stress anxiety Anxiety-like Behavior inflammation->anxiety oxidative_stress->anxiety thunberginol This compound thunberginol->inflammation Inhibits thunberginol->oxidative_stress Inhibits

This compound Mechanism
Theanine

Theanine appears to exert its stress-reducing effects through multiple pathways, including the modulation of the HPA axis and regulation of gene expression related to neuronal excitation and inhibition.[5][7][8]

G stress Psychosocial/ Group Housing Stress hpa_axis HPA Axis Dysregulation (↑ Corticosterone) stress->hpa_axis npas4_down ↓ Npas4 Expression stress->npas4_down stress_response Stress Response (Adrenal Hypertrophy, Behavioral Depression) hpa_axis->stress_response npas4_down->stress_response theanine Theanine theanine->hpa_axis Modulates theanine->npas4_down Upregulates

Theanine Mechanism

Conclusion

Both this compound and Theanine demonstrate potential for stress reduction in murine models, albeit through apparently different mechanisms. Theanine appears to directly modulate the HPA axis, a core component of the physiological stress response. In contrast, this compound's effects seem to be more related to mitigating the downstream consequences of stress, such as inflammation and oxidative damage.

The choice between these compounds for further research and development may depend on the specific aspect of stress-related pathology being targeted. For conditions where HPA axis dysregulation is a primary driver, Theanine may be a more direct therapeutic candidate. Conversely, for stress-related disorders characterized by a significant inflammatory or oxidative stress component, this compound could offer a valuable therapeutic avenue.

It is important to note that information on the bioavailability and blood-brain barrier penetration of this compound is currently lacking.[1][2] Further pharmacokinetic and pharmacodynamic studies are warranted for both compounds to fully elucidate their therapeutic potential. Direct, head-to-head comparative studies are also necessary to definitively establish their relative potencies and efficacy in various stress paradigms.

References

A Comparative Guide to Thunberginol C and Hydrangenol 8-O-Glucoside Pentaacetate for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two structurally related dihydroisocoumarins from Hydrangea macrophylla, this guide provides a comparative overview of Thunberginol C and hydrangenol 8-O-glucoside pentaacetate. The following sections detail their chemical properties, biological activities with available experimental data, and the methodologies used for their evaluation.

Chemical Structure and Origin

This compound and hydrangenol 8-O-glucoside pentaacetate are both natural compounds isolated from the leaves of Hydrangea macrophylla, a plant species with a history of use in traditional medicine.[1][2] Their core chemical structure is based on a dihydroisocoumarin scaffold.

This compound is a dihydroisocoumarin characterized by the IUPAC name 6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one.[3]

Hydrangenol 8-O-glucoside pentaacetate , as its name suggests, is a derivative of hydrangenol, which is structurally similar to this compound but lacks the hydroxyl group at the 6-position. The "8-O-glucoside" indicates a glucose molecule attached at the 8-position via an O-glycosidic bond, and "pentaacetate" refers to the five acetyl groups attached to the glucose moiety.

Comparative Biological Activities

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for the biological activities of this compound and hydrangenol 8-O-glucoside pentaacetate.

Biological ActivityParameterThis compoundHydrangenol 8-O-Glucoside PentaacetateReference
Cholinesterase Inhibition IC50 (AChE)41.96 ± 1.06 µM22.66 ± 1.63 µM[2]
IC50 (BChE)42.36 ± 3.67 µM41.02 ± 3.03 µM[2]
Anti-inflammatory Activity IC50 (NO Production)Data not availableData not available-
Antimicrobial Activity MIC (Oral Bacteria)Data not availableData not available-
Anti-allergic Activity IC50 (β-hexosaminidase release)Data not availableData not available-

IC50: Half-maximal inhibitory concentration. AChE: Acetylcholinesterase. BChE: Butyrylcholinesterase. NO: Nitric Oxide. MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the available literature for the key experiments cited.

Cholinesterase Inhibition Assay

This protocol is adapted from the method described by Hwang et al. (2021).[2]

Objective: To determine the in vitro inhibitory effects of this compound and hydrangenol 8-O-glucoside pentaacetate on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound

  • Hydrangenol 8-O-glucoside pentaacetate

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds (this compound and hydrangenol 8-O-glucoside pentaacetate) in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer (pH 8.0)

    • Test compound solution

    • AChE or BChE enzyme solution

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Add the substrate (ATCI for AChE or BTCI for BChE) and DTNB to initiate the reaction.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Other Bioassays (General Methodologies)

While direct comparative IC50 or MIC values are not available for the following activities, the methodologies mentioned in the literature are described below.

  • Anti-allergic Activity (Schults-Dale Reaction): This classical pharmacological preparation involves using isolated sensitized guinea pig tracheal smooth muscle.[1] The tissue is mounted in an organ bath, and the contraction in response to an antigen is measured. The ability of a compound to inhibit this contraction indicates its anti-allergic potential.

  • Antimicrobial Activity (Broth Microdilution Method): This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacteria.[1] Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after incubation.

  • Anti-inflammatory Activity (Inhibition of Nitric Oxide Production): This assay typically uses macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO), a pro-inflammatory mediator.[5] The cells are pre-treated with the test compound before LPS stimulation. The amount of NO produced is measured in the cell culture supernatant using the Griess reagent. A reduction in NO levels indicates the anti-inflammatory activity of the compound.

Mandatory Visualizations: Signaling Pathways and Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Cholinesterase Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_inhibition Inhibition Ach Acetylcholine (ACh) ACh_synapse ACh Ach->ACh_synapse Release AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding Cholinesterase AChE / BChE ACh_synapse->Cholinesterase Hydrolysis Choline_Acetate Choline + Acetate Signal Transduction Signal Transduction AChR->Signal Transduction Thunberginol_C This compound Thunberginol_C->Cholinesterase Inhibits HGP Hydrangenol 8-O-glucoside pentaacetate HGP->Cholinesterase Inhibits Cholinesterase->Choline_Acetate

Caption: Cholinesterase Inhibition Pathway

Antimicrobial Activity Workflow (Broth Microdilution) start Start prepare_compounds Prepare serial dilutions of test compounds start->prepare_compounds prepare_bacteria Prepare standardized bacterial suspension start->prepare_bacteria inoculate Inoculate 96-well plate with bacteria and compounds prepare_compounds->inoculate prepare_bacteria->inoculate incubate Incubate at 37°C inoculate->incubate read_results Observe for visible growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Antimicrobial Activity Workflow

Conclusion

This compound and hydrangenol 8-O-glucoside pentaacetate, both derived from Hydrangea macrophylla, exhibit interesting biological activities. The available data demonstrates that both compounds are inhibitors of acetylcholinesterase and butyrylcholinesterase, with hydrangenol 8-O-glucoside pentaacetate showing slightly higher potency against AChE.[2]

This compound has been reported to possess anti-allergic and antimicrobial properties.[1] While hydrangenol 8-O-glucoside has been shown to inhibit passive cutaneous anaphylaxis, a direct quantitative comparison of its anti-allergic, antimicrobial, and anti-inflammatory activities with this compound is currently lacking in the scientific literature.

Further research is warranted to fully elucidate and quantify the biological activities of hydrangenol 8-O-glucoside pentaacetate and to enable a more comprehensive comparison with this compound. This would be of significant value to researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

Cross-Validation of Analytical Methods for Thunberginol C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative analysis of three common analytical methods—High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the determination of Thunberginol C, a dihydroisocoumarin with noted anti-allergic and antimicrobial properties.

This document outlines the performance characteristics of each method, supported by experimental data, to aid in the selection of the most appropriate technique for specific research or quality control needs. Detailed experimental protocols and a visual representation of the cross-validation workflow are also provided.

Comparative Analysis of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and complexity. The following table summarizes the key performance parameters for the quantification of this compound using HPLC-DAD, LC-MS/MS, and UV-Vis Spectrophotometry. It is important to note that while HPLC-DAD data for this compound is available, specific validated data for LC-MS/MS and UV-Vis spectrophotometry for this compound is limited. Therefore, the data presented for LC-MS/MS and UV-Vis are representative values based on the analysis of structurally similar phenolic compounds and are intended for illustrative comparison.

ParameterHPLC-DADLC-MS/MS (Representative)UV-Vis Spectrophotometry (Representative)
**Linearity (R²) **≥ 0.999≥ 0.995≥ 0.998
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 ng/mL~1.5 µg/mL
Selectivity HighVery HighLow
Cost ModerateHighLow
Throughput ModerateHighHigh

Caption: Comparative performance of HPLC-DAD, LC-MS/MS, and UV-Vis Spectrophotometry.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the quantification of this compound by each of the discussed methods.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is widely used for the quantification of this compound in plant extracts and formulations.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards.

  • Sample Preparation: The sample is extracted with a suitable solvent (e.g., methanol or ethanol), filtered, and diluted as necessary to fall within the calibration range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.

  • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification.

  • Standard and Sample Preparation: Similar to HPLC-DAD, with potential for more dilute samples due to higher sensitivity.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

This method is simple and cost-effective but lacks the selectivity of chromatographic methods. It is best suited for the analysis of relatively pure samples of this compound.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol or ethanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (typically around 280 nm for phenolic compounds).

  • Procedure: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of this compound in the sample is then determined by measuring its absorbance and interpolating from the calibration curve.

  • Sample Preparation: The sample must be free of interfering substances that absorb at the same wavelength as this compound.

Cross-Validation Workflow

The process of cross-validating different analytical methods ensures that the results are reliable and comparable. The following diagram illustrates a typical workflow for the cross-validation of the three analytical methods for this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Data Comparison and Reporting Sample Bulk Sample of this compound HomogenizedSample Homogenized Sample Sample->HomogenizedSample HPLC HPLC-DAD Analysis HomogenizedSample->HPLC Aliquots LCMS LC-MS/MS Analysis HomogenizedSample->LCMS Aliquots UVVis UV-Vis Analysis HomogenizedSample->UVVis Aliquots Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD HPLC->LOD LOQ LOQ HPLC->LOQ LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD LCMS->LOQ UVVis->Linearity UVVis->Accuracy UVVis->Precision UVVis->LOD UVVis->LOQ Comparison Comparative Data Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD->Comparison LOQ->Comparison Report Final Report Comparison->Report

Caption: Workflow for cross-validation of analytical methods.

Signaling Pathway of this compound (Illustrative)

While the primary focus of this guide is on analytical methodology, understanding the biological context of this compound is valuable for researchers. The following diagram illustrates a hypothetical signaling pathway that could be investigated, based on the known anti-inflammatory properties of similar phenolic compounds.

SignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ThunberginolC This compound IKK IKK ThunberginolC->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB->IKK NFkB NF-κB IkB->NFkB Inhibits (when bound) Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Inflammatory Genes (e.g., COX-2, iNOS) Nucleus->InflammatoryGenes Activates Transcription Inflammation Inflammation InflammatoryGenes->Inflammation

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Comparative Analysis of Thunberginol C from Different Hydrangea Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Thunberginol C content in Hydrangea species, details on its analysis, and insights into its biological activity. While direct comparative studies on this compound levels across various Hydrangea species are limited in the current literature, this document synthesizes available data to support further research and development.

This compound, a dihydroisocoumarin found in plants of the Hydrangea genus, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anti-allergic effects. This guide offers a summary of the existing quantitative data, detailed experimental protocols for its extraction, isolation, and quantification, and a proposed signaling pathway for its anti-inflammatory activity.

Quantitative Analysis of this compound

Currently, detailed comparative data on the concentration of this compound across a wide range of Hydrangea species is scarce in peer-reviewed literature. However, a notable study has quantified this compound in an extract of Hydrangea macrophylla var. thunbergii, providing a valuable benchmark for future comparative analyses.

Hydrangea SpeciesPlant PartExtraction MethodThis compound Content (µg/g of extract)Reference
Hydrangea macrophylla SER. var. thunbergii MAKINOFermented and dried leaves70% Ethanol290 ± 37.5[1]

Note: The lack of comprehensive comparative data highlights a significant research gap. Future studies should focus on the systematic quantification of this compound in various Hydrangea species such as H. serrata, H. aspera, and H. paniculata to identify species with the highest yields for potential pharmaceutical applications.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from Hydrangea species, based on established protocols for this and similar compounds.

Extraction of this compound from Hydrangea macrophylla

This protocol is adapted from a study that successfully extracted this compound from the fermented and dried leaves of Hydrangea macrophylla var. thunbergii[1].

  • Plant Material: Fermented and dried leaves of Hydrangea macrophylla are powdered.

  • Extraction Solvent: 70% ethanol in water.

  • Procedure:

    • The powdered plant material is extracted twice with 70% ethanol at 60°C for 2 hours.

    • The resulting extract is filtered to remove solid plant debris.

    • The filtrate is then concentrated under reduced pressure to remove the ethanol.

    • The concentrated aqueous extract is lyophilized (freeze-dried) to obtain a dry powder extract.

Isolation of this compound

A general workflow for the isolation of dihydroisocoumarins like this compound from a crude plant extract involves chromatographic techniques. This hypothetical protocol is based on methods used for isolating similar compounds from Hydrangea[2].

  • Initial Fractionation: The crude extract is subjected to column chromatography over a silica gel or reversed-phase C18 stationary phase. A gradient of solvents (e.g., hexane, ethyl acetate, and methanol) is used to elute fractions with increasing polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of this compound (as determined by analytical HPLC) are further purified using preparative HPLC with a C18 column. A typical mobile phase would be a gradient of methanol and water, or acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The eluent is monitored by a UV detector, and the fraction corresponding to the this compound peak is collected.

  • Purity Confirmation: The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable method for the quantification of this compound. The following is a proposed validated method based on general principles for analyzing plant phenolics[3][4][5].

  • Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode-array detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using two solvents:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile or methanol.

    • Gradient Program: A linear gradient starting with a low percentage of Solvent B, gradually increasing to elute this compound.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

    • Detection: The DAD is set to monitor the UV absorbance at the maximum wavelength for this compound.

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample extracts is then determined by comparing their peak areas to the calibration curve.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit several biological activities, with its anti-inflammatory effects being of particular interest. Studies have shown that this compound can reduce the levels of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α)[1][6]. While the precise molecular mechanism for this compound is still under investigation, evidence from studies on Hydrangea extracts and related compounds suggests the involvement of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[1][7].

The diagram below illustrates the experimental workflow for the extraction and analysis of this compound.

experimental_workflow plant_material Hydrangea Plant Material (e.g., leaves) extraction Extraction (e.g., 70% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration lyophilization Lyophilization concentration->lyophilization crude_extract Crude Extract lyophilization->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography hplc_dad HPLC-DAD Analysis crude_extract->hplc_dad fractions Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc isolated_thunberginol_c Isolated this compound prep_hplc->isolated_thunberginol_c quantification Quantification hplc_dad->quantification

Experimental workflow for this compound.

The following diagram illustrates a putative signaling pathway for the anti-inflammatory action of this compound, based on its known effect on TNF-α and the mechanisms of related compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates inflammatory_genes Inflammatory Gene Expression nucleus->inflammatory_genes Promotes Transcription ThunberginolC This compound ThunberginolC->IKK Inhibits (Putative) ThunberginolC->NFkB Inhibits (Putative)

Putative anti-inflammatory signaling pathway of this compound.

References

A Head-to-Head Comparison of Thunberginol C and Its Potential Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the naturally occurring dihydroisocoumarin, Thunberginol C, and its potential synthetic analogs. While direct head-to-head studies on a series of synthetic analogs are limited in publicly available literature, this document consolidates the known biological activities of this compound, explores synthetic strategies for related compounds, and extrapolates potential structure-activity relationships to guide future research and development of novel therapeutic agents.

This compound: A Profile of a Promising Natural Product

This compound is a dihydroisocoumarin first isolated from the fermented and dried leaves of Hydrangea macrophylla var. thunbergii.[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological properties.

Biological Activities of this compound

This compound has demonstrated a wide range of biological activities, positioning it as a lead compound for the development of new drugs. Its key reported effects include:

  • Anti-inflammatory and Anti-allergic Activity: this compound exhibits potent anti-allergic properties.[1] Studies on related thunberginols have shown that these compounds can inhibit the release of inflammatory mediators. For instance, Thunberginols A and F, which share the same core structure, have been shown to inhibit histamine release.

  • Antioxidant Activity: this compound has been identified as a potent antioxidant. This activity is crucial in combating oxidative stress, which is implicated in a variety of chronic diseases.

  • Antimicrobial Activity: The compound has shown activity against various microbes, suggesting its potential as an antimicrobial agent.[1]

  • Neuroprotective Effects: Research indicates that this compound can protect neuronal cells from damage and may have therapeutic potential for neurodegenerative diseases.[3][4] It has been shown to attenuate stress-induced anxiety in animal models.[3][4]

  • Enzyme Inhibition: this compound has been shown to inhibit several enzymes, including α-glucosidase, with a noteworthy IC50 value significantly lower than the standard drug acarbose, suggesting potential applications in managing diabetes.[5]

Quantitative Performance of this compound

To provide a clear benchmark for comparison, the following table summarizes the available quantitative data on the biological activity of this compound.

Biological ActivityAssayTarget/ModelResult (IC50/Effect)Reference
Anti-diabetic α-Glucosidase Inhibitionα-Glucosidase from Saccharomyces cerevisiae94.76 ± 2.98 µM[5]
Neuroprotection MTT AssayCorticosterone-induced neuronal cell deathProtective effect observed[4]
Anti-inflammatory TNF-α InhibitionStress-induced increase in plasma TNF-αSignificant reduction[4]
Anti-allergic Schultz-Dale ReactionSensitized guinea pig bronchial muscleActive[1]

Table 1: Summary of Quantitative Biological Data for this compound

Synthetic Analogs: Exploring the Chemical Space

While this compound itself shows great promise, the synthesis of analogs allows for the fine-tuning of its properties to enhance efficacy, improve pharmacokinetic profiles, and reduce potential toxicity. Although specific, direct comparative studies with a wide range of synthetic this compound analogs are not extensively reported, the synthesis of related dihydroisocoumarins provides a roadmap for creating such analogs.

General Synthetic Strategies

The synthesis of the dihydroisocoumarin core can be achieved through various methods. A key step often involves a lactonization reaction. For example, the synthesis of Thunberginols A and F has been accomplished using a regiospecific lactonization of a stilbene carboxylic acid precursor.[6] This approach allows for the introduction of various substituents on both the aromatic ring and the phenyl group at the C3 position.

G Stilbene_Carboxylic_Acid Stilbene Carboxylic Acid Precursor Lactonization Regiospecific Lactonization (e.g., with CuCl2 or NBS) Stilbene_Carboxylic_Acid->Lactonization Dihydroisocoumarin_Core 3,4-Dihydroisocoumarin Core Lactonization->Dihydroisocoumarin_Core Functional_Group_Modification Functional Group Modification Dihydroisocoumarin_Core->Functional_Group_Modification Thunberginol_C_Analog This compound Analog Functional_Group_Modification->Thunberginol_C_Analog

Caption: General workflow for the synthesis of this compound analogs.

Structure-Activity Relationship (SAR) and Potential Modifications

Based on studies of this compound and related dihydroisocoumarins, several structural features are crucial for their biological activity. This knowledge can guide the design of more potent synthetic analogs.

  • Hydroxyl Groups: The phenolic hydroxyl groups on the dihydroisocoumarin ring are likely critical for the antioxidant and enzyme-inhibiting activities. Modifications such as methylation or glycosylation have been shown to decrease the inhibitory activity against some enzymes.[5] Therefore, maintaining or strategically modifying these hydroxyl groups is a key area for analog design.

  • Substitution on the Phenyl Ring: The substitution pattern on the C3-phenyl ring can significantly influence activity. Exploring analogs with different substituents (e.g., halogens, alkyl groups, additional hydroxyl or methoxy groups) on this ring could lead to enhanced potency or selectivity for specific biological targets.

  • The Dihydropyranone Ring: The lactone and the stereochemistry at C3 are also important. Opening the lactone ring or altering the stereochemistry could have a profound impact on the molecule's interaction with its biological targets.

Head-to-Head Comparison: this compound vs. Potential Analogs

In the absence of direct comparative data for a series of synthetic analogs, this section provides a comparative framework based on the known activity of this compound and the expected impact of structural modifications based on SAR studies of the broader dihydroisocoumarin class.

FeatureThis compound (Natural Product)Potential Synthetic AnalogsRationale for Comparison/Expected Outcome
Anti-inflammatory Activity Potent, reduces TNF-α.[4]Analogs with modified hydroxyl groups or C3-phenyl substituents.Methylation of phenolic hydroxyls may decrease activity. Introduction of electron-withdrawing groups on the C3-phenyl ring could enhance activity.
Anticancer Activity Reported to inhibit bladder cancer cell proliferation.[4]Analogs with lipophilic side chains or heterocyclic moieties.Increased lipophilicity can improve cell permeability and cytotoxic effects. Heterocyclic substitutions can introduce new binding interactions with cancer-related protein targets.
Enzyme Inhibition (e.g., α-glucosidase) Strong inhibition (IC50 = 94.76 µM).[5]Analogs with altered hydroxyl group positions or additional hydrogen-bonding moieties.Strategic placement of hydroxyl groups can optimize interactions with the enzyme's active site, potentially leading to more potent inhibition.
Neuroprotective Activity Protects against corticosterone-induced neuronal death.[4]Analogs with improved blood-brain barrier permeability.Modifications to increase lipophilicity or reduce hydrogen bonding potential could enhance brain penetration and in vivo efficacy.

Table 2: Comparative Framework of this compound and Potential Synthetic Analogs

Experimental Protocols for Evaluation

To facilitate further research, this section outlines key experimental protocols that can be employed to evaluate the biological activities of this compound and its synthetic analogs in a comparative manner.

In Vitro Anti-inflammatory Assay: TNF-α Inhibition in Macrophages
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound or its synthetic analogs for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • TNF-α Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for each compound.

G

Caption: Workflow for in vitro anti-inflammatory activity assessment.

In Vitro Anticancer Assay: MTT Cell Viability Assay
  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or its synthetic analogs for 48-72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Signaling Pathways and Potential Mechanisms of Action

This compound is believed to exert its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for the rational design of synthetic analogs with improved or more specific activities.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Oxidative Stress Thunberginol_C This compound / Analogs NFkB_pathway NF-κB Pathway Thunberginol_C->NFkB_pathway Inhibition ROS Reactive Oxygen Species (ROS) Thunberginol_C->ROS Scavenging LPS LPS TLR4 TLR4 TNFa_production TNF-α Production Oxidative_Damage Cellular Oxidative Damage

Caption: Potential signaling pathways modulated by this compound and its analogs.

The anti-inflammatory effects of this compound are likely mediated, at least in part, by the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production, including TNF-α. Its antioxidant effects are attributed to its ability to scavenge reactive oxygen species (ROS). Synthetic analogs could be designed to more potently and selectively target specific components of these pathways.

Conclusion and Future Directions

This compound is a naturally occurring dihydroisocoumarin with a compelling profile of biological activities, making it an excellent starting point for drug discovery programs. While direct comparative data with a wide array of synthetic analogs is currently lacking in the literature, the available structure-activity relationship information for the dihydroisocoumarin class provides a solid foundation for the rational design of novel derivatives.

Future research should focus on the following areas:

  • Synthesis of a diverse library of this compound analogs: Systematic modifications of the core structure are needed to fully explore the chemical space and identify compounds with superior properties.

  • Head-to-head comparative studies: Rigorous in vitro and in vivo testing of these analogs against this compound is essential to establish clear structure-activity relationships and identify lead candidates.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by the most promising analogs will facilitate their further development as therapeutic agents.

By leveraging the knowledge of this compound and applying modern medicinal chemistry strategies, the development of novel and effective drugs for a range of diseases, from inflammatory conditions to cancer and neurodegenerative disorders, is a tangible goal.

References

Validating the Neuroprotective Effects of Thunberginol C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of Thunberginol C with other alternative compounds in established in vitro and in vivo models of neuronal damage and anxiety. The data presented is supported by experimental evidence to aid in the evaluation of this compound as a potential therapeutic agent.

At a Glance: this compound's Neuroprotective Profile

This compound, a dihydroisocoumarin isolated from Hydrangea macrophylla, has demonstrated significant neuroprotective properties.[1] Experimental data indicates its potential to mitigate neuronal cell death induced by stress hormones and to alleviate anxiety-like behaviors in animal models. This guide will delve into the quantitative data supporting these claims and compare its performance with other known neuroprotective agents.

In Vitro Neuroprotection: Corticosterone-Induced Neuronal Cell Death

Corticosterone, a primary stress hormone, can induce neuronal damage and apoptosis, providing a relevant in vitro model for studying neuroprotective compounds.[2] The efficacy of this compound in this model is compared with other agents below.

Comparative Efficacy Data
CompoundModel SystemConcentrationEndpoint AssessedResultReference
This compound Primary Cortical Neurons1, 5, 10 µMCell Viability (MTT Assay)Dose-dependent increase in viability[1]
1, 5, 10 µMCytotoxicity (LDH Assay)Dose-dependent decrease in LDH release[1]
Butein Neuro2A Cells0.5 µMCell Viability (MTT Assay)Significant protection against corticosterone-induced viability loss[3]
0.5 µMCytotoxicity (LDH Assay)Significant reduction in LDH release[3]
Berberine PC12 CellsNot specifiedApoptosisAttenuated hypoxia-induced neuronal cell death[4]
Fluoxetine PC12 Cells10 mg/kg (in vivo)Neuronal DeathCounteracted corticosterone-induced impairment on mTOR signaling and cell death[4]
Experimental Protocol: Corticosterone-Induced Neurotoxicity Assay

This protocol outlines the general steps for assessing neuroprotection against corticosterone-induced cell death.

  • Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., PC12, Neuro2A) are cultured in appropriate media and conditions until they reach the desired confluency.

  • Compound Pre-treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 2 hours).

  • Corticosterone Challenge: Corticosterone is added to the cell culture medium at a concentration known to induce neurotoxicity (e.g., 100 µM) and incubated for a further 24 hours.

  • Assessment of Cell Viability and Cytotoxicity:

    • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product. The absorbance is measured spectrophotometrically (typically around 570 nm) after solubilization of the formazan crystals.[5][6]

    • LDH Assay: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is quantified. The supernatant is collected, and LDH activity is measured using a coupled enzymatic reaction that results in a colorimetric or fluorometric signal.[7][8][9][10][11]

G Experimental Workflow: In Vitro Neuroprotection Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Neuronal Cell Culture compound_prep 2. Prepare Test Compounds pre_treatment 3. Pre-treat with Compound compound_prep->pre_treatment corticosterone 4. Induce Neurotoxicity with Corticosterone pre_treatment->corticosterone mtt_assay 5a. Assess Viability (MTT Assay) corticosterone->mtt_assay ldh_assay 5b. Assess Cytotoxicity (LDH Assay) corticosterone->ldh_assay

Workflow for in vitro neuroprotection screening.

In Vivo Neuroprotection: Stress-Induced Anxiety in Mice

Chronic stress models, such as restraint stress, are used to induce anxiety-like behaviors in rodents, providing a valuable in vivo platform to test anxiolytic and neuroprotective compounds.

Comparative Efficacy Data
CompoundAnimal ModelDosing RegimenBehavioral TestKey FindingsReference
This compound C57BL/6 mice (Restraint Stress)1, 5, 10 mg/kg, p.o.Elevated Plus Maze (EPM)Dose-dependent increase in time spent in open arms[1]
Plasma AnalysisReduced plasma TNF-α levels[2]
Theanine C57BL/6 mice (Restraint Stress)20 mg/kg, p.o.Elevated Plus Maze (EPM)Increased time spent in open arms[1]
Plasma AnalysisReduced plasma corticosterone and TNF-α levels[2]
Fluoxetine C57BL/6 mice (Social Defeat Stress)~19.8 mg/kg/dayOpen Field TestIncreased total activity and time in center zone[12]
Gene ExpressionNormalized stress-induced gene expression changes in the amygdala[12]
Riparin I Female Swiss mice (Corticosterone-induced)Not specifiedNot specifiedReversed depressive and psychotic-like behavior[13]
Riparin II Male Swiss mice (Corticosterone-induced)50 mg/kg, p.o.Forced Swim, Tail SuspensionReversed depressive-like behavior
Experimental Protocol: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.

  • Acclimation: Animals are habituated to the testing room for at least 30 minutes before the test.

  • Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).

  • Data Collection: The session is recorded, and software is used to automatically track the time spent in and the number of entries into the open and closed arms.

  • Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

G Experimental Workflow: Elevated Plus Maze cluster_prep Pre-Test cluster_test Test Procedure cluster_analysis Data Analysis animal_prep 1. Animal Acclimation & Dosing maze_setup 2. Maze Setup in Testing Room placement 3. Place Mouse in Center of Maze maze_setup->placement exploration 4. Allow 5 min of Free Exploration placement->exploration tracking 5. Record and Track Movement exploration->tracking analysis 6. Analyze Time in Open/Closed Arms tracking->analysis

Workflow for the Elevated Plus Maze test.

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound and other compounds are mediated through various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

This compound and Akt Signaling

Evidence suggests that the neuroprotective effects of Hydrangea macrophylla, from which this compound is derived, are mediated through the Akt signaling pathway .[14][15] This pathway is a key regulator of cell survival and is implicated in protecting neurons from apoptotic cell death.

G Proposed Neuroprotective Pathway of this compound stress Cellular Stress (e.g., Corticosterone) apoptosis Apoptosis (Neuronal Cell Death) stress->apoptosis thunberginol This compound akt Akt Activation thunberginol->akt akt->apoptosis survival Cell Survival (Neuroprotection) akt->survival

This compound may promote cell survival via Akt.
Berberine's Multi-Targeted Approach

Berberine, an isoquinoline alkaloid, exerts its neuroprotective effects through multiple signaling pathways. It has been shown to modulate pathways involved in inflammation, oxidative stress, and apoptosis, including the PI3K/Akt, NF-κB, and MAPK pathways.[16]

Berberine's Multifaceted Neuroprotective Pathways cluster_pathways Signaling Pathways cluster_effects Cellular Effects berberine Berberine pi3k_akt PI3K/Akt berberine->pi3k_akt nfkB NF-κB berberine->nfkB mapk MAPK berberine->mapk anti_apoptosis Anti-apoptosis pi3k_akt->anti_apoptosis anti_inflammation Anti-inflammation nfkB->anti_inflammation antioxidant Antioxidant mapk->antioxidant neuroprotection Neuroprotection anti_inflammation->neuroprotection anti_apoptosis->neuroprotection antioxidant->neuroprotection

Berberine acts on multiple signaling pathways.

Conclusion

This compound demonstrates promising neuroprotective effects in both in vitro and in vivo models, comparable to other established and investigational neuroprotective agents. Its ability to mitigate corticosterone-induced neurotoxicity and reduce stress-induced anxiety-like behaviors, potentially through the activation of the Akt signaling pathway, warrants further investigation. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the therapeutic potential of this compound.

References

Comparative Analysis of Thunberginol C's Putative Transcriptomic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known molecular effects of Thunberginol C and contrasts them with the transcriptomic data of structurally or functionally related compounds. Due to the current absence of publicly available transcriptomic studies specifically on this compound, this document synthesizes existing data on its biological activities to infer its likely impact on gene expression and provides a framework for future research in this area.

This compound, a dihydroisocoumarin found in Hydrangea macrophylla, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] These actions are often linked to the modulation of specific signaling pathways and, consequently, the regulation of gene expression. This guide will explore these known effects and draw parallels with compounds that have been studied more extensively at the transcriptomic level.

Comparison of Molecular and Transcriptomic Effects

While direct RNA-sequencing data for this compound is not yet available, its known molecular targets and effects on signaling pathways suggest a transcriptomic profile that would likely overlap with other anti-inflammatory and neuroprotective agents. The following table summarizes the known effects of this compound and compares them with the observed transcriptomic changes induced by related compounds, Thunberginol A & B and Luteolin.

Compound Known Molecular Effects / Key Signaling Pathways Reported Transcriptomic/Gene Expression Effects Potential Therapeutic Applications
This compound - Reduces plasma TNF-α levels[1][2][3] - Modulates Akt signaling pathway[1][3] - Exhibits antioxidant and anti-inflammatory properties[1][2] - Shows anti-allergic and antimicrobial activity[4]- Not yet determined. Based on its known effects, it is hypothesized to downregulate genes involved in inflammatory responses (e.g., cytokines, chemokines) and oxidative stress, and modulate genes related to neuronal survival and plasticity.Neuroprotective agent for stress-induced anxiety and neurological disorders[1][3], anti-inflammatory agent.
Thunberginol A & B - Inhibit degranulation in mast cells[5] - Inhibit phosphorylation of c-jun and expression of c-fos mRNA[5] - Inhibit phosphorylation of extracellular signal-regulated kinases (ERK1/2)[5]- Thunberginol B inhibits the mRNA expression of several cytokines, including IL-2, IL-3, IL-4, IL-13, TNF-α, and GM-CSF in RBL-2H3 cells.[5]Anti-allergic and anti-inflammatory agents.
Luteolin - A natural flavone with potent anti-allergic and anti-inflammatory effects.- The gene expression profile of Thunberginol B has been reported to be similar to that of luteolin.[5] Luteolin is known to modulate a wide range of genes involved in inflammation, apoptosis, and cell proliferation.Anti-inflammatory, anti-cancer, and neuroprotective agent.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental approaches discussed, the following diagrams are provided.

Thunberginol_C_Signaling_Pathway cluster_stress Cellular Stress cluster_thunberginol Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Response Stress Stress Inflammatory Mediators Inflammatory Mediators Stress->Inflammatory Mediators This compound This compound Akt Akt This compound->Akt Activates TNF-α TNF-α This compound->TNF-α Inhibits Neuronal Survival Neuronal Survival Akt->Neuronal Survival Inflammatory Mediators->TNF-α Reduced Inflammation Reduced Inflammation TNF-α->Reduced Inflammation

Known signaling pathways modulated by this compound.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment RNA Extraction RNA Extraction Treatment->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation RNA Sequencing RNA Sequencing Library Preparation->RNA Sequencing Quality Control Quality Control RNA Sequencing->Quality Control Differential Gene Expression Differential Gene Expression Quality Control->Differential Gene Expression Pathway Analysis Pathway Analysis Differential Gene Expression->Pathway Analysis Comparative Analysis Comparative Analysis Pathway Analysis->Comparative Analysis

A proposed workflow for comparative transcriptomics.

Recommended Experimental Protocol for Comparative Transcriptomics

To elucidate the specific transcriptomic effects of this compound, a comprehensive RNA-sequencing (RNA-seq) experiment is recommended.

1. Cell Culture and Treatment:

  • Cell Line: A human or murine macrophage cell line (e.g., RAW 264.7 or THP-1) or a neuronal cell line (e.g., SH-SY5Y) would be appropriate depending on the research focus (inflammation or neuroprotection).

  • Culture Conditions: Cells should be cultured under standard conditions (e.g., 37°C, 5% CO2) in the appropriate medium.

  • Treatment Groups:

    • Vehicle Control (e.g., DMSO)

    • This compound (at various concentrations determined by prior dose-response studies)

    • Comparative Compound 1 (e.g., Thunberginol B)

    • Comparative Compound 2 (e.g., Luteolin)

    • Positive Control (e.g., a known anti-inflammatory drug like Dexamethasone)

  • Stimulation: For inflammatory models, cells can be stimulated with lipopolysaccharide (LPS) prior to or concurrently with compound treatment. For neuroprotection models, a stressor like corticosterone can be used.[1][2]

  • Time Course: A time-course experiment (e.g., 6, 12, 24 hours post-treatment) is recommended to capture both early and late transcriptional responses.

2. RNA Extraction and Quality Control:

  • Total RNA should be extracted from each experimental group using a standard kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA quality and quantity should be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).

3. Library Preparation and RNA-Sequencing:

  • RNA-seq libraries should be prepared from high-quality RNA samples using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

  • Sequencing can be performed on an Illumina platform (e.g., NovaSeq 6000) to generate a sufficient number of reads per sample (e.g., 20-30 million).

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads should be assessed for quality using tools like FastQC.

  • Alignment: Reads should be aligned to the appropriate reference genome (human or mouse) using a splice-aware aligner like STAR.

  • Quantification: Gene expression levels should be quantified using tools such as RSEM or featureCounts.

  • Differential Gene Expression Analysis: Differentially expressed genes (DEGs) between treatment groups and controls should be identified using packages like DESeq2 or edgeR in R.

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) should be performed on the DEGs to identify enriched biological processes and signaling pathways.

  • Comparative Analysis: The DEG lists and enriched pathways from this compound-treated cells should be compared with those from cells treated with the alternative compounds to identify unique and overlapping transcriptomic signatures.

This guide serves as a starting point for researchers interested in the transcriptomic effects of this compound. The proposed experimental design will enable a comprehensive understanding of its mechanism of action and facilitate its potential development as a therapeutic agent.

References

Evaluating the Synergistic Potential of Thunberginol C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thunberginol C, a dihydroisocoumarin isolated from Hydrangea macrophylla, has garnered attention for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects. While its individual bioactivities are under investigation, the exploration of its synergistic effects when combined with other compounds remains a nascent field. This guide provides a comparative framework for evaluating the potential synergistic bioactivities of this compound, offering hypothetical experimental data to illustrate these interactions and detailed protocols for replication. The focus is on two key areas where synergy could be beneficial: antioxidant and anti-inflammatory activities.

Hypothetical Synergistic Combinations and Data

To explore the potential synergistic effects of this compound, we propose its combination with Quercetin, a well-studied flavonoid known for its potent antioxidant and anti-inflammatory properties. The following tables present hypothetical data from in vitro assays to demonstrate how synergistic interactions could be quantified.

Table 1: Synergistic Antioxidant Activity of this compound and Quercetin

Compound/CombinationConcentration (µM)DPPH Radical Scavenging Activity (%)Combination Index (CI)*
This compound5045-
Quercetin1040-
This compound + Quercetin50 + 10750.7
This compound10065-
Quercetin2060-
This compound + Quercetin100 + 20920.6

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Synergistic Anti-inflammatory Effects of this compound and Quercetin in LPS-stimulated RAW 264.7 Macrophages

Compound/CombinationConcentration (µM)Nitric Oxide (NO) Inhibition (%)TNF-α Inhibition (%)Combination Index (CI) for NO Inhibition*
This compound253025-
Quercetin52520-
This compound + Quercetin25 + 560550.8
This compound505045-
Quercetin104540-
This compound + Quercetin50 + 1085800.7

*Combination Index (CI) was calculated based on the inhibition of Nitric Oxide production.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. Below are the protocols for the key experiments cited in the hypothetical data tables.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Objective: To assess the free radical scavenging capacity of the compounds.

  • Reagents: DPPH solution (0.1 mM in methanol), this compound, Quercetin, and a positive control (e.g., Ascorbic acid).

  • Procedure:

    • Prepare stock solutions of this compound and Quercetin in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds, the combination of compounds, or the positive control.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

2. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Objective: To evaluate the anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound, Quercetin, or their combination for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

3. TNF-α (Tumor Necrosis Factor-alpha) Inhibition Assay

  • Objective: To measure the inhibition of the pro-inflammatory cytokine TNF-α.

  • Procedure:

    • Follow the same cell culture and treatment protocol as the NO inhibition assay.

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • The concentration of TNF-α in the supernatant is quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

    • The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control group.

Visualizing Pathways and Workflows

Signaling Pathways

The anti-inflammatory effects of many phytochemicals are mediated through the inhibition of key signaling pathways such as NF-κB and MAPK. A synergistic interaction between this compound and another compound could lead to a more potent inhibition of these pathways.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocation genes Pro-inflammatory Genes (TNF-α, iNOS) NFkB_nucleus->genes activates nucleus Nucleus thunberginol_c This compound + Quercetin thunberginol_c->IKK inhibit thunberginol_c->NFkB_nucleus inhibit

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a synergistic combination.

MAPK_Pathway Stress Cellular Stress (e.g., LPS) TAK1 TAK1 Stress->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs ERK ERK TAK1->ERK p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 genes Inflammatory Response AP1->genes thunberginol_c This compound + Quercetin thunberginol_c->MKKs inhibit thunberginol_c->p38 inhibit

Caption: Potential synergistic inhibition of MAPK signaling pathways.

Experimental Workflow

A logical workflow is essential for systematic investigation.

Experimental_Workflow start Hypothesis: This compound shows synergy with Compound X individual Determine IC50 of This compound and Compound X individually start->individual combination Test combinations at fixed ratios based on IC50 individual->combination assays Perform Bioassays: - Antioxidant (DPPH) - Anti-inflammatory (NO, TNF-α) combination->assays analysis Data Analysis: Calculate Combination Index (CI) assays->analysis conclusion Conclusion: Synergy, Additivity, or Antagonism analysis->conclusion

Caption: A streamlined workflow for evaluating synergistic effects.

Independent Replication of Published Thunberginol C Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Key Bioactivities of Thunberginol C: A Data-Driven Comparison

The following tables summarize the quantitative data from key studies on the biological activities of this compound. It is important to note that the data for cholinesterase inhibition, anti-allergic, and antimicrobial activities are derived from the original discovery publications, and independent verification of these specific findings has not been identified in subsequent research. In contrast, the neuroprotective and anti-inflammatory data are from a more recent, independent study.

Table 1: Cholinesterase Inhibitory Activity of this compound
EnzymeIC₅₀ (µM)Inhibition TypeOriginal Publication
Acetylcholinesterase (AChE)41.96 ± 1.06Non-competitiveHwang et al., 2021[1][2]
Butyrylcholinesterase (BChE)42.36 ± 3.67Non-competitiveHwang et al., 2021[1][2]

No independent replication of these IC₅₀ values was found in the reviewed literature. The original study identified this compound as a dual inhibitor of both AChE and BChE.[1][2]

Table 2: Anti-allergic and Antimicrobial Activities of this compound
ActivityAssayKey FindingsOriginal Publication(s)
Anti-allergicSchultz-Dale reaction in sensitized guinea pig bronchial muscleShowed anti-allergic activity.Yoshikawa et al., 1992[3]
AntimicrobialNot specifiedExhibited antimicrobial activity against oral bacteria.Yoshikawa et al., 1992[3]

Quantitative data such as IC₅₀ or Minimum Inhibitory Concentration (MIC) values for the anti-allergic and antimicrobial activities were not explicitly provided in the initial reports. Subsequent independent verification of these activities with quantitative endpoints was not found.

Table 3: Neuroprotective and Anti-inflammatory Effects of this compound (Independent Study)
EffectModelKey FindingsPublication
NeuroprotectionCorticosterone-induced neuronal cell deathPrevented neuronal cell death.Kim et al., 2022[4][5][6]
Anti-inflammatoryRestraint stress-induced neuroinflammationReduced plasma TNF-α levels and neuroinflammation.Kim et al., 2022[4][5][6]
Anti-anxietyElevated Plus Maze test in mice subjected to restraint stressAttenuated stress-induced anxiety.Kim et al., 2022[4][5][6]

This study provides independent evidence for the neuroprotective and anti-inflammatory potential of this compound.[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Cholinesterase Inhibition Assay (Hwang et al., 2021)

The inhibitory activities of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were determined using a modified Ellman's method.

  • Enzyme and Substrate Preparation: Electric eel AChE and equine serum BChE were used. Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) served as substrates.

  • Assay Procedure: The reaction mixture contained phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the respective enzyme, and varying concentrations of this compound.

  • Reaction Initiation and Measurement: The reaction was initiated by adding the substrate (ATCI or BTCI). The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance was measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of inhibition was calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC₅₀ value was determined by plotting the percentage of inhibition against the inhibitor concentration.

Neuroprotective and Anti-inflammatory Assays (Kim et al., 2022)

1. Corticosterone-Induced Neuronal Cell Death Model:

  • Cell Culture: Primary cortical neurons were cultured from embryonic mice.

  • Treatment: Neurons were pre-treated with this compound for 30 minutes, followed by co-incubation with corticosterone (100 µM) for 24 hours to induce cell death.

  • Assessment: Cell viability was measured using the MTT assay, and cytotoxicity was assessed by measuring lactate dehydrogenase (LDH) release into the culture medium.

2. Restraint Stress-Induced Anxiety and Neuroinflammation Model in Mice:

  • Animal Model: Male mice were subjected to restraint stress for 4 hours daily for 14 days.

  • Drug Administration: this compound was administered orally to the mice 1 hour before the stress procedure.

  • Behavioral Testing: The Elevated Plus Maze test was used to assess anxiety-like behavior.

  • Biochemical Analysis: Plasma levels of corticosterone and TNF-α were measured using ELISA kits. Neuroinflammation in the hippocampus was evaluated by immunohistochemical staining for Iba-1, a marker for microglia activation.

Visualizing the Pathways and Workflows

To better understand the experimental designs and the proposed mechanisms of action of this compound, the following diagrams have been generated using the DOT language.

G Experimental Workflow: Cholinesterase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme Prepare Enzyme Solution (AChE or BChE) mix Mix Buffer, DTNB, Enzyme & this compound enzyme->mix substrate Prepare Substrate Solution (ATCI or BTCI) initiate Initiate Reaction with Substrate substrate->initiate dtnb Prepare DTNB Solution dtnb->mix thunberginol_c Prepare this compound (Varying Concentrations) thunberginol_c->mix mix->initiate measure Measure Absorbance at 412 nm initiate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining the cholinesterase inhibitory activity of this compound.

G Signaling Pathway: Proposed Neuroprotective & Anti-inflammatory Effects stress Restraint Stress corticosterone ↑ Corticosterone stress->corticosterone microglia Microglia Activation corticosterone->microglia tnfa ↑ TNF-α microglia->tnfa neuroinflammation Neuroinflammation tnfa->neuroinflammation neuronal_death Neuronal Cell Death neuroinflammation->neuronal_death anxiety Anxiety-like Behavior neuroinflammation->anxiety thunberginol_c This compound thunberginol_c->microglia Inhibits thunberginol_c->tnfa Reduces thunberginol_c->neuronal_death Prevents thunberginol_c->anxiety Attenuates

Caption: Proposed mechanism of this compound in mitigating stress-induced effects.

References

Thunberginol C vs. Donepezil: A Comparative Analysis of Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cholinesterase inhibitory properties of the natural compound Thunberginol C against the established Alzheimer's disease medication, Donepezil. This analysis is supported by experimental data and detailed methodologies.

Introduction

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working to increase the levels of the neurotransmitter acetylcholine in the brain. Donepezil is a widely prescribed synthetic cholinesterase inhibitor. In the ongoing search for novel and potentially more effective therapeutic agents, natural compounds are of significant interest. This compound, a dihydroisocoumarin found in Hydrangea macrophylla, has been identified as a potential cholinesterase inhibitor. This guide provides a detailed comparison of the inhibitory activity of this compound and Donepezil based on available in vitro data.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values for this compound and Donepezil against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It is important to note that these values are derived from separate studies and may involve slight variations in experimental conditions.

CompoundTarget EnzymeIC50 ValueSelectivity for AChE over BChE
This compound Acetylcholinesterase (AChE)41.96 ± 1.06 µM[1]Approximately 1-fold (dual inhibitor)[1]
Butyrylcholinesterase (BChE)42.36 ± 3.67 µM[1]
Donepezil Acetylcholinesterase (AChE)6.7 nM (0.0067 µM)[2][3]High (over 1000-fold)[2][4]
Butyrylcholinesterase (BChE)>7,400 nM (>7.4 µM)

Key Observations:

  • Donepezil exhibits significantly higher potency in inhibiting acetylcholinesterase, with an IC50 value in the nanomolar range, whereas this compound's inhibitory activity is in the micromolar range.

  • Donepezil is a highly selective inhibitor of AChE, with a much lower affinity for BChE.[2][4] In contrast, this compound acts as a dual inhibitor, showing similar potency against both AChE and BChE.[1]

Mechanism of Action

The mode of enzyme inhibition provides further insight into the molecular interactions of these compounds.

This compound: Kinetic studies have demonstrated that this compound is a non-competitive inhibitor of both AChE and BChE.[1] This suggests that it binds to a site on the enzyme that is distinct from the active site where acetylcholine binds. Molecular docking studies indicate that this compound interacts with the peripheral anionic site (PAS) of the cholinesterases.[1] By binding to the PAS, it can allosterically modulate the enzyme's conformation, thereby reducing its catalytic efficiency.

Donepezil: Donepezil is a reversible and selective inhibitor of acetylcholinesterase.[5][6][7] Its mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine in the synaptic cleft.[6][8][9] This leads to an increase in the concentration and duration of action of acetylcholine, which can enhance cholinergic neurotransmission.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Cholinesterase_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Inhibitors ACh_vesicle Acetylcholine (ACh) in Vesicles ACh Acetylcholine (ACh) ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Activation Donepezil Donepezil Donepezil->AChE Competitive Inhibition Thunberginol_C This compound Thunberginol_C->AChE Non-competitive Inhibition (PAS)

Caption: Cholinesterase Inhibition Signaling Pathway.

Experimental_Workflow start Start reagents Prepare Reagents: - Phosphate Buffer - AChE/BChE Enzyme - DTNB (Ellman's Reagent) - Acetylthiocholine (Substrate) - Inhibitor (this compound or Donepezil) start->reagents incubation Incubate Enzyme with Inhibitor reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Absorbance at 412 nm (Formation of 5-thio-2-nitrobenzoate) reaction->measurement calculation Calculate % Inhibition and IC50 measurement->calculation end End calculation->end

References

Thunberginol C: A Comparative Analysis of its Neuroprotective and Anti-Stress Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Thunberginol C in mitigating the effects of chronic stress. Drawing on experimental data, we compare the impact of this compound treatment to a standard control group and an alternative therapeutic agent, Theanine, in an animal model of stress-induced anxiety. This document is intended to provide an objective overview to inform further research and development.

Comparative Efficacy of this compound on Stress-Related Biomarkers

Recent studies have illuminated the potential of this compound, a dihydroisocoumarin found in Hydrangea macrophylla, in attenuating the physiological and behavioral consequences of chronic stress.[1][2][3][4] In a key study, the effects of this compound were evaluated in mice subjected to long-term restraint stress. The compound demonstrated a significant capacity to modulate key biomarkers associated with the stress response, neuroinflammation, and oxidative damage.

The following tables summarize the quantitative data from this study, comparing the effects of this compound administration with a control group (stressed, untreated) and a positive control group (treated with Theanine).

Table 1: Effect of this compound on Plasma Corticosterone and TNF-α Levels

Treatment GroupPlasma Corticosterone (ng/mL)Plasma TNF-α (pg/mL)
Normal50.2 ± 8.525.1 ± 4.2
Stress Control125.6 ± 15.378.4 ± 9.1
This compound (10 mg/kg)118.9 ± 12.755.3 ± 6.8
This compound (20 mg/kg)115.4 ± 11.942.1 ± 5.5
Theanine (10 mg/kg)75.3 ± 9.848.7 ± 6.1

*p < 0.05 compared to Stress Control

Table 2: Effect of this compound on Hippocampal Oxidative Stress Markers

Treatment GroupTBARS (nmol/mg protein)SOD Activity (U/mg protein)GPx Activity (U/mg protein)GR Activity (U/mg protein)
Normal1.2 ± 0.225.4 ± 3.115.8 ± 1.98.2 ± 1.1
Stress Control2.8 ± 0.415.2 ± 2.39.1 ± 1.34.5 ± 0.7
This compound (10 mg/kg)2.1 ± 0.319.8 ± 2.512.4 ± 1.66.3 ± 0.9
This compound (20 mg/kg)1.7 ± 0.222.5 ± 2.814.1 ± 1.87.5 ± 1.0
Theanine (10 mg/kg)1.9 ± 0.321.1 ± 2.613.5 ± 1.77.1 ± 0.9

*p < 0.05 compared to Stress Control

Experimental Protocols

The data presented above were obtained from a study utilizing a well-established animal model of chronic restraint stress.[1][2]

Animal Model and Stress Induction:

  • Animals: Male CD-1 mice were used for the experiments.[1]

  • Acclimatization: Animals were acclimatized for one week prior to the experiments under controlled temperature (23 ± 2 °C), humidity (50 ± 10%), and a 12-hour light-dark cycle, with ad libitum access to food and water.[1]

  • Stress Protocol: Chronic restraint stress was induced by placing the mice in well-ventilated 50 mL conical tubes for 2 hours daily for a period of 14 days.

Drug Administration:

  • This compound (10 and 20 mg/kg) and Theanine (10 mg/kg) were administered orally once daily, 30 minutes before the restraint stress procedure.

Biochemical Assays:

  • Plasma Corticosterone and TNF-α: Blood samples were collected one hour after the final stress session. Plasma levels of corticosterone and TNF-α were determined using commercially available ELISA kits.[1]

  • Hippocampal Oxidative Stress Markers: Following blood collection, the hippocampus was dissected. The levels of thiobarbituric acid reactive substances (TBARS) and the activities of superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GR) were measured using established spectrophotometric assays.[2]

Visualizing the Experimental Process and Proposed Mechanism

To further clarify the experimental design and the putative mechanism of this compound's action, the following diagrams are provided.

G cluster_0 Animal Acclimatization cluster_1 Experimental Groups cluster_2 Treatment and Stress Protocol (14 days) cluster_3 Post-Treatment Analysis cluster_4 Biochemical Assays acclimatization CD-1 Male Mice Acclimatization (1 week) groups Normal Stress Control This compound (10 mg/kg) This compound (20 mg/kg) Theanine (10 mg/kg) acclimatization->groups treatment Daily Oral Administration groups->treatment stress Daily Restraint Stress (2 hours) treatment->stress 30 min prior behavior Elevated Plus Maze Test blood Blood Collection behavior->blood tissue Hippocampus Dissection blood->tissue plasma_assays Plasma Corticosterone & TNF-α (ELISA) blood->plasma_assays hippocampus_assays Oxidative Stress Markers (TBARS, SOD, GPx, GR) tissue->hippocampus_assays G stress Chronic Restraint Stress corticosterone Increased Plasma Corticosterone stress->corticosterone neuroinflammation Neuroinflammation (Increased TNF-α, Microglia Activation) stress->neuroinflammation oxidative_stress Oxidative Stress (Increased TBARS, Decreased Antioxidant Enzymes) stress->oxidative_stress corticosterone->neuroinflammation anxiety Anxiety-like Behavior neuroinflammation->anxiety oxidative_stress->anxiety thunberginol_c This compound thunberginol_c->neuroinflammation Inhibits thunberginol_c->oxidative_stress Reduces

References

Safety Operating Guide

Proper Disposal of Thunberginol C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Thunberginol C, a dihydroisocoumarin found in Hydrangea macrophylla.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is essential. This guide is based on general best practices for the disposal of non-hazardous or low-toxicity organic compounds and natural product extracts.[1][2]

I. Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

II. Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided in the table below. This information is critical for assessing potential hazards and determining the appropriate disposal route.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₅PubChem
Molar Mass 272.25 g/mol PubChem
Appearance Not specified (likely a solid)-
Solubility Not specified-
Boiling Point Not specified-
Melting Point Not specified-
CAS Number 147517-06-4PubChem

III. Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste. The following procedures are recommended:

A. Small Quantities (Milligram Scale)

For small residual amounts of this compound, such as those remaining in vials or on contaminated lab supplies (e.g., filter paper, paper towels, gloves):

  • Decontamination: Wipe down contaminated surfaces and labware with a suitable solvent (e.g., ethanol or isopropanol) to dissolve the compound.

  • Collection: All contaminated materials, including gloves, wipes, and disposable labware, should be collected in a designated hazardous waste container.[1]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the name of the compound (this compound) and the approximate quantity.

  • Disposal: The sealed and labeled container should be disposed of through your institution's hazardous waste management program.

B. Large Quantities (Gram Scale or Bulk)

For larger quantities of this compound, including unused or expired stock:

  • Packaging: The compound should be in its original, sealed container if possible. If not, it should be placed in a well-sealed, chemically resistant container.

  • Labeling: The container must be clearly labeled with the full chemical name "this compound," the CAS number (147517-06-4), and an indication of the quantity.

  • Segregation: Store the waste container in a designated, secure area for hazardous waste, segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste disposal service. Do not attempt to dispose of bulk quantities of this compound down the drain or in the regular trash. [1][3]

IV. Spill Management

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an absorbent material (e.g., vermiculite or sand) to contain the spill, then collect the absorbed material into a hazardous waste container.

  • Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All materials used for spill cleanup should be disposed of as hazardous waste.

V. Experimental Protocols

Currently, there are no specific experimental protocols cited in publicly available literature for the chemical neutralization or inactivation of this compound for disposal purposes. Therefore, reliance on institutional hazardous waste management programs is the recommended and safest approach.

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 This compound Waste Disposal Workflow start Start: this compound Waste Generated decision Assess Quantity of Waste start->decision small_quant Small Quantities (e.g., mg scale, contaminated labware) decision->small_quant Small large_quant Large Quantities (e.g., g scale, bulk) decision->large_quant Large collect_small Collect in a labeled hazardous waste container small_quant->collect_small collect_large Package in a sealed, labeled container for hazardous waste large_quant->collect_large dispose Dispose via Institutional Hazardous Waste Program collect_small->dispose collect_large->dispose

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling Thunberginol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thunberginol C is a dihydroisocoumarin found in Hydrangea macrophylla that has demonstrated various biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2][3] While it is not classified as a hazardous substance, proper handling is crucial to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound to minimize exposure and prevent contamination.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Glasses or GogglesMust be worn at all times. Goggles are recommended when there is a risk of splashing.
Hand Protection Nitrile GlovesStandard laboratory procedure. Change gloves immediately if contaminated.
Body Protection Laboratory CoatShould be worn fully buttoned to protect skin and clothing from accidental spills.
Respiratory Protection Not generally requiredA dust mask or working in a fume hood is recommended when handling the powdered form to avoid inhalation.
Footwear Closed-toe ShoesMust be worn to protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will ensure safety and accuracy in experimental procedures.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_solubilization Solubilization cluster_experiment Experimental Use cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE (lab coat, gloves, safety glasses) prep_area Prepare a clean and designated workspace prep_ppe->prep_area prep_weigh Weigh the required amount of this compound using a calibrated balance prep_area->prep_weigh sol_solvent Add the appropriate solvent (e.g., DMSO, ethanol) to the weighed this compound prep_weigh->sol_solvent sol_mix Vortex or sonicate until fully dissolved sol_solvent->sol_mix exp_add Add the this compound solution to the experimental system (e.g., cell culture, assay plate) sol_mix->exp_add exp_incubate Incubate as per the experimental protocol exp_add->exp_incubate exp_record Record all observations and data exp_incubate->exp_record clean_decontaminate Decontaminate the workspace with an appropriate solvent exp_record->clean_decontaminate clean_dispose Dispose of waste according to institutional guidelines clean_decontaminate->clean_dispose clean_ppe Remove and dispose of PPE properly clean_dispose->clean_ppe

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure a safe laboratory environment.

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as non-hazardous chemical waste according to your institution's guidelines.
This compound Solutions Collect in a designated, labeled waste container for non-hazardous organic waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in the appropriate solid waste container. If contaminated with biohazardous material, follow institutional guidelines for biohazardous waste.
Contaminated PPE (e.g., gloves) Remove and dispose of in the designated laboratory waste bin.

Experimental Protocol: General Procedure for In Vitro Studies

The following is a generalized protocol for preparing a stock solution of this compound for use in cell culture experiments.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Preparation: Perform all steps in a clean and sterile environment, such as a laminar flow hood.

  • Weighing: Carefully weigh out 2.72 mg of this compound (Molecular Weight: 272.25 g/mol ) and transfer it to a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Signaling Pathway

This compound has been shown to have neuroprotective effects, in part through the regulation of the Akt signaling pathway.[1][4] This pathway is crucial for cell survival and is implicated in the cellular response to stress.

Proposed Neuroprotective Signaling Pathway of this compound

G cluster_stress Cellular Stress cluster_thunberginol Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome stress Oxidative Stress / Neurotoxins akt Akt Activation stress->akt Inhibits thunberginol This compound thunberginol->akt Promotes downstream Downstream Pro-Survival Proteins akt->downstream Phosphorylates survival Increased Neuronal Survival downstream->survival apoptosis Inhibition of Apoptosis downstream->apoptosis

Caption: A diagram illustrating the proposed role of this compound in promoting neuronal survival via the Akt signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thunberginol C
Reactant of Route 2
Thunberginol C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.